molecular formula C8H10ClN B2635753 3-Chloro-n,4-dimethylaniline CAS No. 41456-55-7

3-Chloro-n,4-dimethylaniline

Cat. No.: B2635753
CAS No.: 41456-55-7
M. Wt: 155.63
InChI Key: JDGUVFZDTYKQJS-UHFFFAOYSA-N
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Description

3-Chloro-N,4-dimethylaniline, with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol, is a substituted aniline compound of significant interest in chemical research and development . This compound features a benzene ring substituted with a chloro group at the meta-position, a methyl group at the para-position, and a methylated amino group (N-methyl), giving it distinct electronic and steric properties valuable for synthetic applications. As a research chemical, its primary value lies in its role as a versatile synthetic intermediate and building block. Researchers utilize it in the exploration of novel synthetic pathways, particularly in the development of more complex organic molecules. While direct applications are proprietary, analogous dimethylaniline derivatives are well-established precursors in the synthesis of triarylmethane dyes and other fine chemicals . Furthermore, the compound 3,4-dimethylaniline, which shares structural similarities, is a known starting material in the industrial synthesis of essential molecules like riboflavin (Vitamin B2), highlighting the potential of this chemical class in pharmaceutical and nutritional research . The handling of this compound requires appropriate safety precautions. Available safety data suggests a warning classification with hazard statements regarding its potential effects on target organs and irritation . Researchers should consult the relevant safety data sheet (SDS) and handle the product in a well-ventilated laboratory setting using appropriate personal protective equipment (PPE). Please be advised : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGUVFZDTYKQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41456-55-7
Record name 3-chloro-N,4-dimethylaniline
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Foundational & Exploratory

3-Chloro-n,4-dimethylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-N,4-dimethylaniline: Molecular Structure, Properties, and Scientific Context

Introduction

This compound is a substituted aniline derivative of significant interest in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring a chlorinated and methylated benzene ring coupled with a secondary amine, provides a versatile scaffold for the development of novel compounds with potential biological activities. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and its context within scientific research, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural framework of this compound is foundational to its chemical behavior and potential applications. A systematic analysis of its nomenclature reveals a benzene ring substituted at specific positions, dictating its reactivity and interactions.

The IUPAC name, this compound, precisely describes the arrangement of its constituent functional groups:

  • Aniline Core : The base structure is an aniline molecule, which consists of a phenyl group bonded to an amino group.

  • Substituents :

    • A chlorine atom is located at the 3-position of the benzene ring.

    • A methyl group is attached to the 4-position of the benzene ring.

    • A methyl group is bonded to the nitrogen atom of the amino group, making it a secondary amine.

This compound is also available as a hydrochloride salt, which is more stable and easier to handle in a laboratory setting.[1][2]

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 7745-94-0 (for hydrochloride salt)[1][2]
Molecular Formula C₈H₁₀ClN[3][4]
Canonical SMILES CC1=CC(=C(C=C1)Cl)N(C)CN/A

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical syntheses. The data presented below pertains to the free base unless otherwise specified.

PropertyValueSource
Molecular Weight 155.62 g/mol [3][4]
Appearance Light yellow to brown clear liquid (for related isomers)[4]
Water Solubility Not miscible or difficult to mix in water (for related isomers)[4][5]
pKa 3.83 (at 20°C for a related isomer)[4]

The hydrochloride salt of this compound has a reported molecular weight of approximately 192.1 g/mol .[1][2]

Synthesis and Reactivity

Hypothetical Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Causality behind Experimental Choices:

  • Starting Material : 3-Chloro-4-methylaniline is a logical precursor as it already contains the correct substitution pattern on the aromatic ring.[6]

  • Reagents : Formaldehyde is used as the source of the N-methyl group. A reducing agent like sodium borohydride (NaBH₄) is then used to reduce the intermediate imine to the final secondary amine. This is a standard and efficient method for N-methylation of anilines.

Applications in Research and Drug Development

Substituted anilines are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. The specific combination of chloro and methyl groups in this compound makes it an attractive building block for medicinal chemistry. The chlorine atom can modulate the electronic properties and metabolic stability of a molecule, while the methyl group can influence its binding to biological targets.

While direct applications of this compound are not extensively documented in the provided search results, its structural analogues are known to be used in the synthesis of various biologically active compounds.

Analytical Characterization Protocol

The identity and purity of this compound would be confirmed using standard analytical techniques. Below is a generalized protocol for its characterization by mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation : Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis : The expected m/z value for the protonated molecule of C₈H₁₀ClN would be approximately 156.0578. The observation of this peak would confirm the molecular weight of the compound.

Analytical Workflow Diagram

Caption: Workflow for mass spectrometry analysis.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety information for structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

Spectroscopic Characterization of 3-Chloro-N,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-N,4-dimethylaniline is a substituted aromatic amine with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring a chlorinated and methylated aniline core, presents a unique electronic and steric profile that is crucial for its reactivity and final product characteristics. A thorough understanding of its molecular structure is paramount for its effective utilization and quality control in research and development.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound forms the basis for predicting its spectroscopic signatures. The arrangement of the chloro, N-methyl, and 4-methyl substituents on the aniline ring dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.1d1HAr-HThe proton ortho to the methyl group is expected to be a doublet.
~ 6.6dd1HAr-HThe proton between the chloro and amino groups will likely be a doublet of doublets.
~ 6.5d1HAr-HThe proton ortho to the chloro group is predicted to be a doublet.
~ 3.6br s1HN-HThe amine proton will likely be a broad singlet, exchangeable with D₂O.
~ 2.8s3HN-CH₃The N-methyl protons will appear as a sharp singlet.
~ 2.2s3HAr-CH₃The aromatic methyl protons will appear as a sharp singlet.

The predicted chemical shifts are based on the additive effects of the chloro, methyl, and N-methylamino substituents on the aromatic ring. The electron-donating amino group will shield the aromatic protons, shifting them upfield, while the electron-withdrawing chloro group will have a deshielding effect.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 148C-NThe carbon attached to the nitrogen is expected to be significantly downfield.
~ 135C-ClThe carbon bearing the chlorine atom will be deshielded.
~ 130C-CH₃The carbon with the methyl group will be downfield.
~ 129Ar-CHAromatic methine carbon.
~ 115Ar-CHAromatic methine carbon, shielded by the amino group.
~ 112Ar-CHAromatic methine carbon, shielded by the amino group.
~ 31N-CH₃The N-methyl carbon.
~ 20Ar-CH₃The aromatic methyl carbon.

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of the substituents. The carbons attached to the nitrogen and chlorine atoms are expected to be the most downfield in the aromatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz or higher field NMR spectrometer.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

cluster_nmr NMR Workflow Sample Sample Preparation Acquisition Data Acquisition (¹H & ¹³C) Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Figure 2. A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3350-3450MediumN-H stretch
3000-3100MediumAromatic C-H stretch
2800-3000MediumAliphatic C-H stretch (CH₃)
1600-1620StrongC=C aromatic ring stretch
1500-1520StrongC=C aromatic ring stretch
1250-1350StrongC-N stretch
1000-1100StrongC-Cl stretch
800-900StrongOut-of-plane C-H bending (aromatic substitution pattern)

The presence of a sharp to medium band in the 3350-3450 cm⁻¹ region would be characteristic of the N-H stretch of the secondary amine. The C-Cl stretch typically appears as a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 155. Due to the presence of chlorine, an isotope peak (M+2) at m/z 157 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 140.

    • Loss of a chlorine radical (•Cl) to yield a fragment at m/z 120.

    • Cleavage of the C-N bond can also lead to characteristic fragments.

cluster_ms MS Fragmentation M [C₈H₁₀ClN]⁺˙ m/z 155/157 M_minus_CH3 [M - CH₃]⁺ m/z 140/142 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 120 M->M_minus_Cl - •Cl

Figure 3. Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) coupling is suitable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, a detailed and scientifically grounded interpretation of its expected spectral features has been presented. The experimental protocols outlined herein provide a clear roadmap for researchers to acquire high-quality data for this and other novel compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted anilines, facilitating a deeper understanding of their chemical properties.

An In-Depth Technical Guide to the Solubility of 3-Chloro-N,4-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 3-Chloro-N,4-dimethylaniline

This compound is a halogenated aromatic amine that serves as a vital intermediate in the synthesis of a diverse array of organic compounds, including dyes, pigments, and pharmaceuticals.[1] Its utility in these applications is fundamentally governed by its physical and chemical properties, with solubility being a paramount consideration. A comprehensive understanding of the solubility of this compound in various organic solvents is indispensable for process optimization, reaction kinetics control, product purification, and the formulation of final products. This guide provides a detailed exploration of the solubility characteristics of this compound, offering both established data and a robust experimental framework for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 237-238 °C
Melting Point 26 °C[3]
LogP 2.27[4]
Water Solubility 1 g/L (20 °C)[3][4]

The LogP value of 2.27 indicates a moderate degree of lipophilicity, suggesting that this compound will generally exhibit favorable solubility in organic solvents over water.[4]

Solubility Profile of this compound: A Survey of Existing Data

SolventSolubility DescriptionReference
EthanolSoluble[1][5][6]
BenzeneSoluble[5]
Carbon TetrachlorideSlightly Soluble[1][3][6]
General Organic SolventsSoluble
Hot WaterSlightly Soluble[5]
Cold WaterInsoluble[5]

This data underscores the general affinity of this compound for organic media, a characteristic attributable to its aromatic ring and methyl groups. The presence of the amine and chloro functionalities also allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole forces, which influence its solubility in polar and non-polar solvents.

Experimental Determination of Solubility: A Validated Gravimetric Approach

To empower researchers with the ability to generate precise and reliable solubility data, this section provides a detailed, step-by-step protocol for the gravimetric determination of the solubility of this compound. This method is a robust and widely accepted technique for quantifying the solubility of a solid compound in a liquid solvent.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh Solute mix Mix Solute & Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Equilibrate at Constant Temp. mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter weigh_aliquot Weigh Aliquot filter->weigh_aliquot evaporate Evaporate Solvent weigh_aliquot->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate influencing_factors cluster_solute This compound Properties cluster_solvent Solvent Properties solute Molecular Structure polarity Moderate Polarity solute->polarity h_bond H-bond Acceptor (N, Cl) H-bond Donor (N-H) solute->h_bond lipophilicity Lipophilic (Aromatic Ring, Methyl Groups) solute->lipophilicity solubility Solubility polarity->solubility "Like dissolves like" h_bond->solubility Specific Interactions lipophilicity->solubility Van der Waals Forces solvent Solvent Type solvent_polarity Polarity solvent->solvent_polarity solvent_h_bond H-bonding Capacity solvent->solvent_h_bond solvent_dielectric Dielectric Constant solvent->solvent_dielectric solvent_polarity->solubility solvent_h_bond->solubility solvent_dielectric->solubility

References

A Guide to the Synthesis of 3-Chloro-N,4-dimethylaniline: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-chloro-N,4-dimethylaniline (C₈H₁₀ClN), a substituted aniline derivative of significant interest in chemical research and as a versatile intermediate in the development of pharmaceuticals and fine chemicals.[1] We will dissect the core reaction mechanisms, provide field-proven experimental protocols, and emphasize the causality behind critical procedural choices. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's synthesis.

Introduction and Strategic Overview

This compound is an aromatic amine featuring a benzene ring substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a dimethylamino group at the 1-position.[2] Its unique electronic and steric properties make it a valuable building block in organic synthesis.

The synthesis of this molecule is not a single-step reaction but a strategic sequence. A logical and efficient approach involves a two-stage process:

  • Formation of the core intermediate: Synthesis of 3-chloro-4-methylaniline.

  • Functional group modification: N-methylation of the intermediate to yield the final product.

This guide will focus on the most reliable and scalable methods for each stage, emphasizing catalytic hydrogenation for its efficiency and environmental advantages over older chemical reduction techniques.[1][3]

Stage 1: Synthesis of the Intermediate, 3-Chloro-4-methylaniline

The most prevalent and industrially viable route to 3-chloro-4-methylaniline begins with 2-chloro-4-nitrotoluene. This pathway hinges on the selective reduction of the nitro group to an amine.

Reaction Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for the reduction of nitroarenes due to its high yield, clean reaction profile, and the avoidance of harsh, stoichiometric metal-acid reagents.[3] The mechanism involves the following key steps:

  • Adsorption: Both the substrate (2-chloro-4-nitrotoluene) and molecular hydrogen (H₂) adsorb onto the surface of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel.[3][4]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The nitro group is sequentially reduced. The oxygen atoms are removed as water through a series of intermediates (nitroso, hydroxylamino) until the primary amine is formed.

  • Desorption: The final product, 3-chloro-4-methylaniline, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

A critical consideration in this process is the prevention of dehalogenation (the removal of the chlorine atom). Specialized catalysts and controlled conditions are employed to ensure the chemoselective reduction of the nitro group while preserving the C-Cl bond.[3]

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol is adapted from established industrial and laboratory methods.[3][4]

Materials & Reagents:

ComponentFormulaRole
2-Chloro-4-nitrotolueneC₇H₆ClNO₂Starting Material
Methanol (or Ethanol)CH₃OHSolvent
Palladium on Carbon (5% Pd/C)Pd/CCatalyst
Hydrogen GasH₂Reducing Agent

Procedure:

  • Reactor Setup: A suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) is charged with 2-chloro-4-nitrotoluene and methanol as the solvent.

  • Catalyst Addition: The 5% Pd/C catalyst is added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air. The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 1.6-2.2 MPa).[4] The mixture is heated to a controlled temperature (e.g., 90-95°C) and agitated vigorously to ensure efficient mixing and mass transfer.[4]

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This typically takes 5-6 hours for a 1-ton scale.[4]

  • Workup: After cooling and venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • Purification: The solvent (methanol) is removed from the filtrate under reduced pressure. The resulting crude 3-chloro-4-methylaniline can be purified by vacuum distillation to achieve high purity (>98%).[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor with 2-Chloro-4-nitrotoluene & Methanol add_catalyst Add Pd/C Catalyst (under N2) charge_reactor->add_catalyst purge Purge with N2, then Pressurize with H2 add_catalyst->purge Seal Reactor react Heat & Agitate (90-95°C, 1.6-2.2 MPa) purge->react monitor Monitor H2 Uptake react->monitor filter Cool, Vent H2, & Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate distill Vacuum Distillation concentrate->distill Purified\n3-Chloro-4-methylaniline Purified 3-Chloro-4-methylaniline distill->Purified\n3-Chloro-4-methylaniline

Stage 2: N-Methylation of 3-Chloro-4-methylaniline

With the 3-chloro-4-methylaniline intermediate in hand, the final step is the introduction of two methyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction is an excellent method for this transformation, as it uses readily available reagents and provides exhaustive methylation to the tertiary amine.

Reaction Mechanism: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formic acid and formaldehyde.

  • Imine Formation: The primary amine (3-chloro-4-methylaniline) first reacts with formaldehyde to form an imine (or more accurately, an iminium ion after protonation).

  • Hydride Transfer: Formic acid then acts as a hydride donor. The iminium ion is reduced by a hydride transfer from a formate molecule, which in turn decomposes to carbon dioxide. This forms the N-methylated secondary amine.

  • Second Methylation: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion.

  • Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the final tertiary amine, this compound.

This method is highly effective because the reaction conditions favor the complete methylation of the starting amine.

G start 3-Chloro-4-methylaniline (Primary Amine) iminium1 Iminium Ion Intermediate start->iminium1 + formaldehyde1 Formaldehyde (CH2O) formaldehyde1->iminium1 secondary_amine N-methyl-3-chloro-4-methylaniline (Secondary Amine) iminium1->secondary_amine + Hydride Transfer formic_acid1 Formic Acid (HCOOH) formic_acid1->secondary_amine iminium2 Iminium Ion Intermediate secondary_amine->iminium2 + formaldehyde2 Formaldehyde (CH2O) formaldehyde2->iminium2 final_product This compound (Tertiary Amine) iminium2->final_product + Hydride Transfer formic_acid2 Formic Acid (HCOOH) formic_acid2->final_product

Experimental Protocol: N-Methylation

Materials & Reagents:

ComponentFormulaRole
3-Chloro-4-methylanilineC₇H₈ClNStarting Material
Formic Acid (90%)HCOOHHydride Source
Formaldehyde (37% aq. soln.)CH₂OMethyl Source
Sodium Hydroxide (aq. soln.)NaOHBase for Neutralization
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂OExtraction Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylaniline.

  • Reagent Addition: Add formic acid followed by the aqueous formaldehyde solution. An excess of both reagents is crucial for driving the reaction to completion.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours. The evolution of CO₂ gas will be observed.

  • Cooling & Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step must be performed in an ice bath due to the exothermic nature of the neutralization.

  • Extraction: Transfer the alkaline mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Toxicity: 3-Chloro-4-methylaniline and its derivatives are toxic if swallowed or in contact with skin and can cause skin and eye irritation.[5][6] Aromatic amines are a class of compounds that may pose long-term health risks and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Reagent Hazards: Formic acid is corrosive. Formaldehyde is a known sensitizer and suspected carcinogen. Handle these reagents with extreme caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the catalytic hydrogenation of 2-chloro-4-nitrotoluene followed by an Eschweiler-Clarke N-methylation. This approach offers high yields, operational simplicity, and scalability. A thorough understanding of the underlying reaction mechanisms—catalytic surface reactions and reductive amination—is paramount for optimizing reaction conditions and ensuring the safe and efficient production of this valuable chemical intermediate.

References

The Enduring Legacy of Substituted N,N-Dimethylanilines: From Aniline Dyes to Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Core of N,N-Dimethylaniline

Substituted N,N-dimethylanilines represent a cornerstone of synthetic organic chemistry, underpinning a vast array of technological advancements since their discovery in the 19th century. From the vibrant hues of the first synthetic dyes to their integral role in modern pharmaceuticals and high-performance polymers, these tertiary amines have demonstrated remarkable versatility. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for this important class of molecules, offering field-proven insights for researchers and professionals in drug development and materials science. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

A Rich History: The Dawn of Synthetic Color and Beyond

The story of N,N-dimethylanilines is intrinsically linked to the birth of the synthetic dye industry. While aniline itself was first isolated from indigo in 1826 by Otto Unverdorben, who named it "Crystallin," its true potential was unlocked over the subsequent decades.[1] Friedlieb Runge later isolated a substance from coal tar in 1834 that he named "kyanol" or "cyanol" due to the blue color it produced with chloride of lime.[2] It was later recognized that these substances were one and the same, eventually becoming known as aniline.[2]

A pivotal moment arrived in 1856 when a young chemist named William Henry Perkin, while attempting to synthesize quinine, serendipitously discovered a brilliant purple dye he named "mauveine."[1][3] This discovery, derived from aniline, marked the genesis of the synthetic dye industry and ignited a flurry of research into aniline derivatives.[2][3] This burgeoning field soon saw the development of a massive dye industry in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) leading the way.[1][2]

The first preparation of the parent compound, N,N-dimethylaniline (DMA), was reported in 1850 by the German chemist August Wilhelm von Hofmann, who synthesized it by heating aniline with iodomethane.[4] This foundational work paved the way for the creation of a new class of vibrant dyes and versatile chemical intermediates.

Synthetic Methodologies: From Classical Approaches to Modern Catalysis

The synthesis of substituted N,N-dimethylanilines has evolved significantly from the harsh conditions of early industrial processes to the sophisticated and highly selective catalytic methods of today.

Historical Synthetic Routes

Early industrial-scale production of N,N-dimethylaniline relied on the alkylation of aniline with methanol in the presence of an acid catalyst, such as sulfuric acid, under high pressure and temperature.[1][4]

Protocol 1: Classical Industrial Synthesis of N,N-Dimethylaniline [1]

Causality: This method leverages the nucleophilicity of the aniline nitrogen to attack the electrophilic methyl group of methanol, facilitated by protonation of the methanol hydroxyl group by the acid catalyst to form a better leaving group (water). The high temperature and pressure are necessary to overcome the activation energy of the reaction.

Methodology:

  • A mixture of aniline, methanol, and a catalytic amount of sulfuric acid is charged into a high-pressure autoclave.

  • The autoclave is sealed and heated to approximately 200-230°C, allowing the internal pressure to rise.

  • The reaction is maintained at this temperature for several hours.

  • After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, to liberate the free amine.

  • The crude N,N-dimethylaniline is then purified by distillation.

Quantitative Data:

ParameterValue
ReactantsAniline, Methanol
CatalystSulfuric Acid
Temperature200-230°C
PressureHigh Pressure
Typical Yield~85%
Modern Catalytic Syntheses

Contemporary synthetic chemistry offers more efficient, selective, and milder routes to substituted N,N-dimethylanilines, largely driven by advancements in transition-metal catalysis.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide variety of N,N-dimethylaniline derivatives from aryl halides or triflates and dimethylamine.[5][6][7]

Protocol 2: Palladium-Catalyzed Synthesis of a Substituted N,N-Dimethylaniline [5]

Causality: This reaction proceeds via a catalytic cycle involving a palladium(0) species. Oxidative addition of the aryl triflate to the palladium(0) complex forms a palladium(II) intermediate. Coordination of dimethylamine, followed by deprotonation by a mild base, leads to the formation of a palladium(II) amido complex. Reductive elimination from this complex yields the desired N,N-dimethylaniline and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the reductive elimination step.

Methodology:

  • To a septum-sealed vial under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol %), XPhos (1.5 equivalents relative to the palladium), and K₃PO₄ (1.2 equivalents).

  • Add the desired aryl triflate (1.0 equivalent).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Add a solution of dimethylamine in THF.

  • Seal the vial and heat the reaction mixture to 80°C for 16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂).

  • The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Quantitative Data:

ParameterValue
CatalystPd₂(dba)₃ / XPhos
BaseK₃PO₄
SolventTHF
Temperature80°C
Typical YieldExcellent

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide an alternative and often more economical approach to the synthesis of N,N-dimethylanilines.[8][9]

Protocol 3: Copper-Catalyzed N-Arylation of an Aryl Halide [8]

Causality: The mechanism of copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Coordination of the amine and subsequent reductive elimination furnishes the N-arylated product and regenerates the Cu(I) catalyst.

Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), dimethylamine (or a suitable precursor), a copper catalyst (e.g., CuI or CuSO₄), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValue
CatalystCopper Salt (e.g., CuI, CuSO₄)
LigandDiamine (often)
BaseK₂CO₃, Cs₂CO₃
SolventDMF, DMSO
Temperature80-120°C
Typical YieldGood to Excellent

Key Derivatives and Their Synthesis

Substituted N,N-dimethylanilines serve as crucial intermediates in the synthesis of a variety of important compounds, most notably dyes and other functional molecules.

Malachite Green: A Classic Triarylmethane Dye

Malachite green is a vibrant green triarylmethane dye that has been used extensively for dyeing silk, leather, and paper.[3][6][10] Its synthesis is a classic example of electrophilic aromatic substitution involving N,N-dimethylaniline. The leuco form of malachite green was first prepared by Hermann Fischer in 1877.[10]

Protocol 4: Synthesis of Malachite Green [10][11]

Causality: The synthesis begins with the acid-catalyzed condensation of benzaldehyde with two equivalents of N,N-dimethylaniline. The protonated aldehyde is a potent electrophile that attacks the electron-rich para position of the N,N-dimethylaniline ring. A second N,N-dimethylaniline molecule then displaces the hydroxyl group of the intermediate alcohol, forming the colorless leuco base. Subsequent oxidation of the leuco base generates the intensely colored malachite green cation.

Methodology:

  • Leuco Base Formation:

    • Mix N,N-dimethylaniline and benzaldehyde in a 2:1 molar ratio.

    • Slowly add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, while cooling the mixture.[3][11]

    • Heat the reaction mixture, for example, at 100°C for several hours.[11]

    • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the leuco base.

    • Filter and wash the leuco base.

  • Oxidation to Malachite Green:

    • Dissolve the leuco base in an acidic solution.

    • Add an oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), portion-wise with stirring.[3][10]

    • Continue stirring for a few hours to ensure complete oxidation.

    • Filter off any remaining solid oxidizing agent.

    • The resulting solution contains the malachite green dye.

Quantitative Data:

ParameterValue
ReactantsBenzaldehyde, N,N-Dimethylaniline
Catalyst (Step 1)H₂SO₄ or HCl
Oxidizing Agent (Step 2)PbO₂ or MnO₂
ProductMalachite Green
Michler's Ketone: A Versatile Intermediate

Michler's ketone, or 4,4'-bis(dimethylamino)benzophenone, is a key intermediate in the production of various dyes and pigments, including methyl violet and crystal violet.[12][13] It is also utilized as a photosensitizer in photopolymerization processes.[13]

Protocol 5: Synthesis of Michler's Ketone [12]

Causality: The classical synthesis of Michler's ketone involves the Friedel-Crafts acylation of N,N-dimethylaniline with phosgene (COCl₂). The highly reactive phosgene acts as the acylating agent, and two molecules of N,N-dimethylaniline undergo electrophilic substitution at their para positions.

Methodology:

  • Dissolve N,N-dimethylaniline in a suitable inert solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble phosgene gas through the solution with vigorous stirring. (Caution: Phosgene is extremely toxic and should only be handled in a well-ventilated fume hood with appropriate safety precautions.)

  • Alternatively, a solution of phosgene in a solvent like toluene can be used.

  • After the addition is complete, allow the reaction to proceed for several hours.

  • The reaction mixture is then carefully quenched, typically with a basic solution, to neutralize any excess phosgene and acid byproducts.

  • The solid Michler's ketone is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data:

ParameterValue
ReactantsN,N-Dimethylaniline, Phosgene
Reaction TypeFriedel-Crafts Acylation
ProductMichler's Ketone

Applications in Drug Development and Materials Science

The utility of substituted N,N-dimethylanilines extends far beyond the realm of dyes. Their unique electronic and structural properties make them valuable building blocks in the development of pharmaceuticals and advanced materials.

Pharmaceutical Applications

The N,N-dimethylaniline moiety is present in a number of pharmacologically active compounds. The electron-donating nature of the dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Furthermore, the aniline core provides a versatile scaffold for further functionalization to create libraries of compounds for drug discovery. For instance, derivatives of N,N-dimethylaniline have been investigated for their potential as antihistamines and other therapeutic agents.[14]

Materials Science Applications

In polymer chemistry, N,N-dimethylaniline and its derivatives are widely used as accelerators for the curing of polyester and vinyl ester resins.[15] They act as catalysts in the decomposition of peroxides, which initiate the polymerization process. This application is crucial in the manufacturing of composites, adhesives, and coatings.

Substituted N,N-dimethylanilines are also incorporated into the structure of functional materials. Their electron-rich nature makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule by varying the substituents on the aromatic ring allows for the rational design of materials with specific optical and electronic characteristics.

Analytical Techniques for Characterization

The characterization of substituted N,N-dimethylanilines is routinely performed using a suite of standard analytical techniques:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods are essential for assessing the purity of N,N-dimethylaniline derivatives and for separating complex reaction mixtures.[16][17]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of these compounds, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the C-N bonds and the aromatic ring.

  • UV-Visible Spectroscopy: This technique is particularly important for characterizing the optical properties of N,N-dimethylaniline derivatives, especially those designed for use as dyes or in optoelectronic applications.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the transformations discussed, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Aryl Halide/Triflate (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand\nExchange HNMe2 Dimethylamine (HNMe₂) HNMe2->Ligand\nExchange Ar-Pd(II)-NMe₂(L_n) Ar-Pd(II)-NMe₂(L_n) Ligand\nExchange->Ar-Pd(II)-NMe₂(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NMe₂(L_n)->Reductive\nElimination Base Base Base->Ar-Pd(II)-NMe₂(L_n) -H⁺ Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-NMe2 N,N-Dimethylaniline (Ar-NMe₂) Reductive\nElimination->Ar-NMe2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Malachite_Green_Synthesis cluster_0 Step 1: Leuco Base Formation cluster_1 Step 2: Oxidation Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated Benzaldehyde (Electrophile) Benzaldehyde->Protonated_Benzaldehyde + H⁺ H+ H⁺ Intermediate_Alcohol Intermediate Alcohol Protonated_Benzaldehyde->Intermediate_Alcohol + N,N-Dimethylaniline DMA1 N,N-Dimethylaniline Leuco_Base Leuco Malachite Green (Colorless) Intermediate_Alcohol->Leuco_Base + N,N-Dimethylaniline - H₂O DMA2 N,N-Dimethylaniline Malachite_Green Malachite Green Cation (Intense Green) Leuco_Base->Malachite_Green Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO₂)

Caption: Synthesis pathway of Malachite Green.

Conclusion

The journey of substituted N,N-dimethylanilines, from their serendipitous discovery in the context of synthetic dyes to their current indispensable role in pharmaceuticals and materials science, is a testament to their enduring importance in chemistry. The evolution of their synthesis from harsh, classical methods to elegant and efficient catalytic processes has opened up new avenues for the creation of complex and functional molecules. For researchers and professionals in the field, a deep understanding of the history, synthesis, and reactivity of this versatile class of compounds is essential for driving future innovation.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-N,4-dimethylaniline is a substituted aromatic amine of significant interest in chemical synthesis, serving as a versatile intermediate for dyes, pigments, and pharmaceuticals.[1] Its utility is intrinsically linked to its chemical stability and reactivity, which dictates storage conditions, handling procedures, and synthetic applications. This technical guide provides a comprehensive analysis of the stability and reactivity profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its inherent stability, degradation pathways under various stressors, and its reactivity with key chemical classes, supported by detailed mechanistic explanations and experimental protocols.

Introduction and Physicochemical Profile

This compound (C₈H₁₀ClN) is a halogenated aniline derivative with a molecular weight of 155.62 g/mol .[1] The molecule's architecture, featuring a chloro group meta to a dimethylamino group and para to a methyl group, imparts a unique electronic and steric profile that governs its chemical behavior. The electron-donating nature of the dimethylamino and methyl groups activates the aromatic ring, while the electron-withdrawing chloro group and steric hindrance from the substituents modulate this reactivity.[2][3] Understanding these foundational properties is critical for its effective application in complex organic syntheses.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Chloro-4-methylanilineN,N-dimethylaniline
CAS Number 41456-55-7[1]95-74-9121-69-7
Molecular Formula C₈H₁₀ClN[1]C₇H₈ClNC₈H₁₁N
Molecular Weight 155.62 g/mol [1]141.60 g/mol [4]121.18 g/mol
Appearance Not explicitly detailed; analogous compounds are light yellow to brown solids/liquids.Brown solid with a mild odor.[4][5]Oily yellow to brown liquid.
Boiling Point Data not available237-238 °C[6]194 °C
Melting Point Data not available26.1 °C (approx. 79 °F)[4]2 °C
Solubility Poorly soluble in water; soluble in organic solvents.[7]Insoluble in water.[4]Slightly soluble in water; soluble in many organic solvents.
pKa (conjugate acid) Data not available4.05[4]5.07

Note: Data for this compound is sparse in readily available literature; properties of structurally similar compounds are provided for context.

Stability Profile and Degradation

The operational stability of this compound is a key concern for its storage, handling, and formulation. Like many aromatic amines, its stability is influenced by environmental factors such as air, light, and heat.

Inherent Stability and Incompatibilities

Under controlled conditions (cool, dry, well-ventilated area, tightly closed container), this compound is considered stable.[5] However, prolonged exposure to air and light can lead to degradation, likely through oxidative and photolytic pathways, often resulting in discoloration.[4][6]

A critical aspect of its stability profile is its incompatibility with a range of common laboratory reagents. These incompatibilities are not merely suggestions; they represent real chemical risks that can lead to vigorous, exothermic reactions, decomposition, or the formation of hazardous materials.

Key Incompatibilities:

  • Strong Oxidizing Agents: Reacts readily, potentially leading to fire and the formation of complex, colored byproducts.[6]

  • Acids and Acid Chlorides: As a base (pKa of analogous anilines is ~4-5), it will undergo exothermic neutralization reactions.[4] With acid chlorides and anhydrides, it can form N-acyl derivatives.[6]

  • Chloroformates and Anhydrides: These reagents will react with the amino group.[6]

  • Reducing Agents: While generally stable, strong reducing agents may lead to dehalogenation under certain conditions.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer likely routes from studies on analogous compounds like 3,4-dichloroaniline (3,4-DCA).[8][9] Microbial and advanced oxidative processes often target the aromatic ring and its substituents.

A probable degradation cascade involves:

  • Oxidative Dealkylation/Deamination: The N-methyl groups can be susceptible to oxidative removal.

  • Hydroxylation: Dioxygenase enzymes or chemical oxidants can introduce hydroxyl groups onto the aromatic ring.[10][11]

  • Dehalogenation: The chloro substituent can be removed, a key step in detoxification pathways.[8][9]

  • Ring Cleavage: Following hydroxylation to form catechol-like intermediates, the aromatic ring can be cleaved via ortho- or meta-pathways, leading to smaller aliphatic acids and eventual mineralization.[8][12]

G A This compound B Oxidative Dealkylation/ Hydroxylation A->B [O] C Chlorinated Hydroxy Intermediates B->C D Dehalogenation C->D E Catechol Derivatives D->E F Ring Cleavage (Dioxygenases) E->F G Aliphatic Acids F->G H Mineralization (CO2, H2O, Cl-) G->H

Caption: A hypothesized degradation pathway for this compound.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aromatic ring and the dimethylamino group. The interplay of the activating (-N(CH₃)₂, -CH₃) and deactivating (-Cl) groups directs its reactivity in predictable, yet nuanced, ways.

Electrophilic Aromatic Substitution (EAS)

The powerful electron-donating resonance of the dimethylamino group makes the aromatic ring highly susceptible to attack by electrophiles.[2][3] This effect strongly overrides the deactivating, inductive effect of the chlorine atom. The directing influence of the substituents is paramount. The dimethylamino group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic attack is strongly favored at the positions ortho to the dimethylamino group (C2 and C6).

G cluster_0 Electrophilic Aromatic Substitution A This compound Intermediate Arenium Ion (Sigma Complex) A->Intermediate + E+ E_plus E+ Product Substituted Product (Ortho to -NMe2) Intermediate->Product + Base - H-Base Base :-Base

Caption: General mechanism for Electrophilic Aromatic Substitution.

Common EAS Reactions:

  • Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, likely at the C2 or C6 position.[13]

  • Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would lead to further halogenation at the activated positions.[13]

  • Friedel-Crafts Reactions: Acylation and alkylation are also feasible, though the basicity of the amino group can complicate the reaction by complexing with the Lewis acid catalyst.[13]

Oxidation Reactions

The oxidation of N,N-dimethylaniline derivatives is a well-established route to triarylmethane dyes.[1][14] Oxidizing agents can facilitate the coupling of aniline molecules. For instance, oxidation of N,N-dimethylaniline derivatives can yield products like Crystal Violet.[14] This suggests that under controlled oxidation, this compound could be a precursor for novel dye structures. The reaction often proceeds through the formation of an N-p-aminobenzyl intermediate.[14]

Reactions Involving the Amino Group Precursor

While this compound itself has a tertiary amino group, its synthesis often starts from a primary amine precursor, 3-chloro-4-methylaniline.[15] This primary amine is a versatile handle for other transformations, most notably the Sandmeyer reaction . This reaction allows for the conversion of the amino group (via a diazonium salt intermediate) into a wide variety of functional groups, including -CN, -Br, -Cl, and -OH.

Protocol: Sandmeyer Reaction (Illustrative from 3-Chloro-4-methylaniline)

This protocol describes the conversion of the primary amine precursor to a nitrile, a common synthetic transformation.

  • Diazotization:

    • Dissolve 1 mole equivalent of 3-chloro-4-methylaniline in approximately 3 mole equivalents of aqueous HCl (e.g., 3M).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 1 mole equivalent of sodium nitrite (NaNO₂) in a minimal amount of cold water, keeping the temperature below 5 °C. Stir for 15-20 minutes until diazotization is complete (test with starch-iodide paper).

  • Cyanation:

    • In a separate flask, prepare a solution of cuprous cyanide (CuCN) (approx. 1.2 mole equivalents) in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 2-chloro-4-cyanotoluene via distillation or column chromatography.

Analytical Methodologies for Stability Assessment

Evaluating the stability of this compound requires robust analytical techniques capable of separating and quantifying the parent compound from potential degradants. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in stability testing programs.[16][17]

Workflow for a Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analytical Measurement A Prepare Stock Solution of This compound B Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) A->B C Oxidative Stress (e.g., 3% H2O2) A->C D Thermal Stress (e.g., 80°C) A->D E Photolytic Stress (e.g., UV/Vis light) A->E F Timepoint Sampling B->F C->F D->F E->F G Sample Quenching/ Neutralization F->G H Dilution & Filtration G->H I HPLC-UV/DAD or HPLC-MS Analysis H->I J Peak Identification & Quantification I->J K Data Analysis: Degradation Profile & Pathway ID J->K

Caption: Workflow for a forced degradation study using HPLC.

Typical HPLC Method Parameters:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically 254 nm for aromatic compounds). A Diode Array Detector (DAD) is preferable to monitor for new peaks across a range of wavelengths.

  • Injection Volume: 10-20 µL.

This self-validating system allows for the separation of the more polar degradants from the relatively nonpolar parent compound. The appearance of new peaks and a corresponding decrease in the parent peak area over time provides quantitative data on the rate and extent of degradation under each stress condition. For definitive identification of degradants, HPLC coupled with Mass Spectrometry (HPLC-MS) is indispensable.[17]

Conclusion

This compound is a synthetically valuable intermediate whose utility is governed by a well-defined stability and reactivity profile. It is stable under standard storage conditions but is susceptible to degradation by light and air and is incompatible with strong acids and oxidizing agents.[4][6] Its reactivity is dominated by the powerful activating effect of the dimethylamino group, which directs electrophilic substitution to the ortho positions. This high reactivity makes it a potent building block for more complex molecules, particularly in the dye and pharmaceutical industries. A thorough understanding of these characteristics, underpinned by robust analytical methodologies like HPLC, is essential for its safe handling, effective use in synthesis, and the development of stable formulations.

References

Methodological & Application

Application Note: A Validated Laboratory Protocol for the Synthesis of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-N,4-dimethylaniline is a substituted aniline derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural motifs are relevant in the development of fine chemicals, dyes, and complex molecular scaffolds for pharmaceutical research.[1] Structurally similar compounds, such as 3,4-dimethylaniline, are recognized as key starting materials for industrially significant products like Vitamin B2 (riboflavin), underscoring the utility of this chemical class.[1]

This application note provides a detailed, multi-step laboratory protocol for the synthesis of this compound. The chosen synthetic strategy is designed for high regiochemical control and purity, proceeding through a four-step sequence: (1) protection of the amino group of p-toluidine via acetylation, (2) electrophilic chlorination of the resulting acetanilide, (3) deprotection via hydrolysis to yield the key intermediate 3-chloro-4-methylaniline, and (4) selective N-methylation via reductive amination to afford the final product. This approach circumvents the challenges of poor regioselectivity often encountered with direct chlorination of activated anilines.[2] Each step is accompanied by technical explanations to rationalize the procedural choices, ensuring the protocol is both instructional and self-validating for researchers.

Health and Safety Precautions

This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Acetic Anhydride: Corrosive and causes severe burns. Reacts violently with water.

  • N-Chlorosuccinimide (NCS): Irritant. Handle in a well-ventilated area.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin and eye damage.

  • Sodium Hydroxide (NaOH): Highly corrosive. Causes severe burns.

  • Formaldehyde: Toxic, a known carcinogen, and sensitizer. Handle with extreme care.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • 3-Chloro-4-methylaniline: Toxic if swallowed or in contact with skin.[3][5] Causes skin and serious eye irritation.[3][5]

Refer to the Safety Data Sheets (SDS) for all reagents before use.[4][5] An appropriate chemical spill kit and emergency eyewash/shower stations must be readily accessible.

Overall Synthetic Pathway

The synthesis is a four-step process starting from p-toluidine. The pathway is designed to control the position of the chlorine atom by using an acetyl protecting group, which moderates the activating nature of the amine and directs chlorination to the desired meta-position.

G cluster_0 Overall Reaction Scheme p-Toluidine p-Toluidine N-(p-tolyl)acetamide N-(p-tolyl)acetamide p-Toluidine->N-(p-tolyl)acetamide Step 1: Acetylation Acetic Anhydride N-(3-chloro-4-methylphenyl)acetamide N-(3-chloro-4-methylphenyl)acetamide N-(p-tolyl)acetamide->N-(3-chloro-4-methylphenyl)acetamide Step 2: Chlorination N-Chlorosuccinimide (NCS) 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline N-(3-chloro-4-methylphenyl)acetamide->3-Chloro-4-methylaniline Step 3: Hydrolysis HCl, H₂O, Heat This compound This compound 3-Chloro-4-methylaniline->this compound Step 4: N-Methylation Formaldehyde, NaBH₄

Caption: Four-step synthesis of this compound.

Materials and Reagents

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier
p-Toluidine106-49-0C₇H₉N107.15Sigma-Aldrich
Acetic Anhydride108-24-7C₄H₆O₃102.09Sigma-Aldrich
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Sigma-Aldrich
Hydrochloric Acid (37%)7647-01-0HCl36.46Fisher Scientific
Sodium Hydroxide1310-73-2NaOH40.00Fisher Scientific
Formaldehyde (37% in H₂O)50-00-0CH₂O30.03Sigma-Aldrich
Sodium Borohydride16940-66-2NaBH₄37.83Sigma-Aldrich
Methanol67-56-1CH₄O32.04Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Fisher Scientific

Experimental Protocol

Part 1: Synthesis of 3-Chloro-4-methylaniline Intermediate
  • Rationale: The amino group of p-toluidine is protected as an acetamide. This reduces its strong activating effect and steric bulk, preventing polysubstitution and favoring chlorination at the less hindered position ortho to the methyl group.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (10.7 g, 0.1 mol).

  • Add 50 mL of 1 M hydrochloric acid and stir until the solid dissolves completely.

  • In a separate beaker, prepare a solution of sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of deionized water.

  • Add the sodium acetate solution to the flask, followed immediately by acetic anhydride (11.2 mL, 0.12 mol).

  • Stir the mixture vigorously for 20 minutes at room temperature. The product, N-(p-tolyl)acetamide, will precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is 13-14 g (87-94%).

  • Rationale: N-Chlorosuccinimide (NCS) is used as a mild and regioselective chlorinating agent for the electron-rich aromatic ring. The acetamido and methyl groups are ortho-, para-directing. The position para to the acetamido group is blocked by the methyl group. The position ortho to the methyl group (and meta to the acetamido group) is sterically and electronically favored for chlorination.

  • In a 500 mL round-bottom flask, dissolve the dried N-(p-tolyl)acetamide (14.9 g, 0.1 mol) in 200 mL of glacial acetic acid with gentle warming if necessary.

  • Cool the solution to room temperature and add N-Chlorosuccinimide (14.0 g, 0.105 mol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexanes:ethyl acetate as the eluent.

  • Once the starting material is consumed, pour the reaction mixture slowly into 800 mL of ice-cold water with vigorous stirring.

  • A white precipitate of N-(3-chloro-4-methylphenyl)acetamide will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The expected yield is 16-17.5 g (87-95%).

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the primary amine, yielding the desired intermediate.

  • Place the dried N-(3-chloro-4-methylphenyl)acetamide (18.3 g, 0.1 mol) into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid (37%).

  • Heat the mixture to reflux using a heating mantle and stir for 2-3 hours.

  • Allow the solution to cool to room temperature, then cool further in an ice bath.

  • Slowly neutralize the acidic solution by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is >10. Perform this step in an ice bath as the neutralization is highly exothermic.

  • The product, 3-chloro-4-methylaniline, will separate as an oil or solid. Extract the product into diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-methylaniline.

  • Purify the product by vacuum distillation or recrystallization from hexanes. The expected yield is 11.3-13.4 g (80-95%).

Part 2: N-Methylation to this compound
  • Rationale: Reductive amination is a highly effective method for N-alkylation. 3-chloro-4-methylaniline reacts with formaldehyde to form a transient iminium ion, which is then immediately reduced in situ by sodium borohydride to yield the secondary amine, this compound. This method minimizes the formation of the tertiary amine byproduct.

  • In a 500 mL round-bottom flask, dissolve the purified 3-chloro-4-methylaniline (14.1 g, 0.1 mol) in 200 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous formaldehyde (37%, 8.9 mL, 0.12 mol) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes. Ensure the temperature does not rise above 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by carefully adding 100 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes. The expected yield is 11.6-14.0 g (75-90%).

Purification and Characterization

  • Purification: The final product should be purified by flash column chromatography as described. Purity can be assessed by HPLC and GC-MS.[6][7]

  • Characterization: The identity and structure of the final product, this compound, should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence and connectivity of aromatic and methyl protons.

    • ¹³C NMR: To confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight (155.62 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[8]

    • FT-IR: To identify functional groups, such as the N-H stretch of the secondary amine.

Experimental Workflow Diagram

G cluster_1 Part 1: Intermediate Synthesis cluster_2 Part 2: Chlorination cluster_3 Part 3: Deprotection cluster_4 Part 4: N-Methylation start1 Dissolve p-Toluidine in HCl add_ac2o Add NaOAc & Acetic Anhydride start1->add_ac2o precipitate1 Precipitate & Filter N-(p-tolyl)acetamide add_ac2o->precipitate1 dry1 Dry Product precipitate1->dry1 dissolve_acetamide Dissolve Acetamide in Acetic Acid dry1->dissolve_acetamide Use in next step add_ncs Add NCS, Stir 24h dissolve_acetamide->add_ncs precipitate2 Pour into Ice Water, Filter Product add_ncs->precipitate2 dry2 Dry Chlorinated Product precipitate2->dry2 reflux Reflux with HCl/EtOH dry2->reflux Use in next step neutralize Cool, Neutralize with NaOH reflux->neutralize extract1 Extract with Et₂O, Dry, Concentrate neutralize->extract1 purify1 Purify 3-Chloro-4-methylaniline extract1->purify1 dissolve_amine Dissolve Amine in MeOH purify1->dissolve_amine Use in next step add_reagents Add Formaldehyde, then NaBH₄ at 0°C dissolve_amine->add_reagents stir Stir at RT for 4h add_reagents->stir workup Quench, Extract, Dry, Concentrate stir->workup purify2 Column Chromatography workup->purify2

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note & Protocol: N-methylation of 3-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated aniline derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical and biological properties, a phenomenon sometimes referred to as the "magic methyl effect"[1]. This guide provides a comprehensive, technically-grounded protocol for the N-methylation of 3-chloro-4-methylaniline, a common synthetic intermediate. We will focus on the highly reliable and selective Eschweiler-Clarke reaction, offering a detailed mechanistic explanation, a step-by-step laboratory procedure, and a comparative analysis of alternative methylation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.

Introduction: The Challenge of Selective N-Methylation

The synthesis of N-methylanilines presents a persistent challenge in organic chemistry. Classical approaches, such as direct alkylation with methyl halides (e.g., methyl iodide), are often plagued by poor selectivity. The primary amine starting material, upon mono-methylation, becomes a secondary amine which is typically more nucleophilic than its predecessor. This leads to a competitive and often uncontrollable over-alkylation, resulting in the formation of tertiary amines and even quaternary ammonium salts[1][2].

To circumvent this issue, chemists have developed more sophisticated methods. The Eschweiler-Clarke reaction stands out as a classic and highly effective one-pot procedure for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] A key advantage of this reaction is its inherent mechanism, which prevents the formation of quaternary ammonium salts, thus ensuring a cleaner and more predictable product profile.[5][6]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a reductive amination process.[1][7] The reaction proceeds through a well-understood pathway that ensures complete methylation to the tertiary amine without the risk of over-alkylation.

The mechanism involves three key stages:

  • Imine/Iminium Ion Formation: The primary amine (3-chloro-4-methylaniline) first performs a nucleophilic attack on formaldehyde to form a hemiaminal (or carbinolamine) intermediate. This intermediate readily dehydrates to form an iminium ion.[1][6][8]

  • Hydride Transfer: Formic acid acts as the hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide. The irreversible loss of CO2 gas is a key driving force for the reaction.[3][5]

  • Repetition and Termination: The resulting secondary amine is more nucleophilic and reacts again with a second equivalent of formaldehyde to form a new iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine product, N,N-dimethyl-3-chloro-4-methylaniline. The reaction terminates at the tertiary amine stage because it cannot form another imine or iminium ion, a crucial feature that prevents quaternization.[1][5][6]

Eschweiler_Clarke_Mechanism Figure 1: Eschweiler-Clarke Reaction Mechanism sub 3-Chloro-4-methylaniline (Primary Amine) hemiaminal Hemiaminal Intermediate sub->hemiaminal + formaldehyde1 Formaldehyde (CH₂O) formaldehyde1->hemiaminal iminium1 Iminium Ion hemiaminal->iminium1 - H₂O secondary_amine N-methyl-3-chloro-4-methylaniline (Secondary Amine) iminium1->secondary_amine Hydride Transfer co2_1 CO₂ iminium1->co2_1 Release formic_acid1 Formic Acid (HCOOH) formic_acid1->iminium1 formic_acid1->co2_1 iminium2 Tertiary Iminium Ion secondary_amine->iminium2 + formaldehyde2 Formaldehyde (CH₂O) formaldehyde2->iminium2 tertiary_amine N,N-dimethyl-3-chloro-4-methylaniline (Final Product) iminium2->tertiary_amine Hydride Transfer co2_2 CO₂ iminium2->co2_2 Release formic_acid2 Formic Acid (HCOOH) formic_acid2->iminium2 formic_acid2->co2_2

Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism.

Comparative Analysis of N-Methylation Strategies

While the Eschweiler-Clarke reaction is highly effective, other methods exist for N-methylation. The choice of method depends on factors like substrate scope, desired selectivity (mono- vs. di-methylation), and process safety considerations.

Method Reagents Typical Conditions Advantages Disadvantages
Eschweiler-Clarke Formaldehyde, Formic AcidAqueous, 80-100 °CExcellent selectivity for tertiary amine, avoids quaternization, inexpensive reagents, robust and high-yielding.[1][5][7][8]Requires elevated temperatures, formic acid is corrosive, not suitable for selective mono-methylation.
Reductive Amination (Alternative Reductants) Formaldehyde, NaBH₃CN or NaBH(OAc)₃Acetonitrile/Acetic Acid or MethanolMilder conditions than Eschweiler-Clarke, high functional group tolerance.[5][9]Reductants can be more expensive and toxic (cyanoborohydride), requires careful pH control.
Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC), Base (e.g., DBU) or Zeolite CatalystHigh temperature (120-250 °C), often in an autoclave or flow reactor.[10][11]"Green" methylating agent (non-toxic), can be tuned for selective mono-methylation.[2][10][11][12]Requires high temperatures and pressures, may require specialized equipment (autoclave).[10]
Alkyl Halides Methyl Iodide (CH₃I) or Methyl Bromide (CH₃Br), Base (e.g., K₂CO₃)Aprotic solvent (e.g., DMF, Acetonitrile), Room Temp to 60 °CWell-established reaction.Prone to over-alkylation leading to mixtures of secondary, tertiary, and quaternary products[1]; reagents are toxic and carcinogenic.

Detailed Experimental Protocol: Eschweiler-Clarke Methylation

This protocol details the N,N-dimethylation of 3-chloro-4-methylaniline.

Safety and Hazard Management

All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 3-Chloro-4-methylaniline: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects.[13][14]

  • Formaldehyde (37% aq. solution): Toxic, corrosive, and a known human carcinogen. Handle with extreme care.

  • Formic Acid (~98%): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Workup Reagents (HCl, NaOH): Corrosive. Handle with care.

  • Solvents (DCM, Ethyl Acetate): Volatile and flammable. Ensure no ignition sources are present.

Materials and Reagents
  • Starting Material: 3-chloro-4-methylaniline

  • Reagents:

    • Formic acid (≥95%)

    • Formaldehyde (37% solution in H₂O)

    • Hydrochloric acid (HCl), 2M solution

    • Sodium hydroxide (NaOH), 5M solution

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1.0 eq).

  • Reagent Addition: In the fume hood, carefully add formic acid (3.0 eq) followed by the aqueous formaldehyde solution (2.5 eq).

    • Causality Note: An excess of both formic acid and formaldehyde is used to drive the reaction to completion and ensure exhaustive methylation to the tertiary amine.[1][5]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cooling and Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Acidification: Slowly add 2M HCl to the reaction mixture until the pH is ~1-2. This step protonates the product, making it water-soluble, and helps to remove any unreacted non-basic impurities.

  • Aqueous Workup (1): Transfer the acidic mixture to a separatory funnel and wash with an organic solvent like dichloromethane (DCM) to extract any non-basic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 5M NaOH solution with swirling until the pH is >11. This deprotonates the tertiary amine product, making it organic-soluble.

    • Trustworthiness Note: This pH swing is a critical purification step. The product is soluble in the aqueous phase at low pH and in the organic phase at high pH, allowing for efficient separation from different types of impurities.

  • Extraction: Extract the basified aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Analysis: The crude N,N-dimethyl-3-chloro-4-methylaniline can be further purified by column chromatography if necessary. The final product's identity and purity should be confirmed by NMR and GC-MS analysis.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Add Reactants to Flask (Aniline, HCOOH, CH₂O) reflux 2. Heat to 80-90 °C (12-18 hours) setup->reflux cool 3. Cool to Room Temp reflux->cool acidify 4. Acidify with HCl (pH 1-2) cool->acidify wash1 5. Wash with DCM acidify->wash1 basify 6. Basify with NaOH (pH >11) wash1->basify extract 7. Extract with DCM (3x) basify->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography (If needed) dry->purify analysis 10. Confirm Product (NMR, GC-MS) purify->analysis

Caption: Figure 2: Experimental Workflow.

References

Application Notes & Protocols: The Strategic Use of 3-Chloro-N,4-dimethylaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-N,4-dimethylaniline (CAS: 41456-55-7) is a strategically important intermediate in organic synthesis, characterized by a unique substitution pattern that offers a versatile handle for constructing complex molecular architectures.[1] Its benzene ring, substituted with chloro, N,N-dimethyl, and methyl groups, provides distinct electronic and steric properties that are leveraged in the synthesis of pharmaceuticals, high-performance agrochemicals, and advanced dye materials.[2][3][4][5] This guide provides an in-depth exploration of the applications of this compound, detailing field-proven protocols, the scientific rationale behind experimental choices, and critical safety information for its effective and safe utilization in a research and development setting.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and handling requirements of any chemical intermediate is paramount for safe and reproducible experimentation. This compound is a substituted aniline that requires careful handling due to its potential toxicity.[2]

Compound Properties

The key physicochemical data for this compound and its common precursor, 3-Chloro-4-methylaniline, are summarized below.

PropertyThis compound3-Chloro-4-methylaniline (Precursor)Reference(s)
CAS Number 41456-55-795-74-9[1][6]
Molecular Formula C₈H₁₀ClNC₇H₈ClN[1][6]
Molecular Weight 155.62 g/mol 141.60 g/mol [1][6]
Appearance Not widely documented; expected to be an oil or low-melting solidColorless to brown liquid or solid
Melting Point Not widely documented24-25 °C[2]
Boiling Point Not widely documented237-238 °C
Solubility Soluble in organic solventsSoluble in organic solvents; limited solubility in water (1 g/L at 20 °C)
Safety, Handling, and Storage

As with most aromatic amines and chlorinated compounds, this compound and its precursors must be handled with appropriate precautions.

  • Toxicity and Exposure : Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] They may cause skin and eye irritation and can lead to allergic skin reactions.[2][7] Long-term exposure to some aromatic amines has been linked to carcinogenic effects, necessitating minimal exposure.

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][8]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[2][7]

    • Ingestion : Rinse mouth and call a physician immediately.[2][7]

  • Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7]

  • Storage : Store in a cool, dry, well-ventilated area, locked up, and away from incompatible substances.[7] The compound may be sensitive to prolonged exposure to air and light.

Core Synthetic Applications and Protocols

The utility of this compound stems from the reactivity of its functional groups. The chloro group serves as a leaving group in cross-coupling reactions, while the dimethylamino group is a powerful directing group for electrophilic aromatic substitution.

Role in Azo Dye Synthesis

While this compound itself is a coupling partner, its direct precursor, 3-chloro-4-methylaniline , is a primary building block for azo dyes. The synthesis involves a two-step diazotization-coupling sequence.

Causality : The primary aromatic amine of 3-chloro-4-methylaniline reacts with nitrous acid to form a relatively stable arenediazonium salt.[9] This diazonium ion is an excellent electrophile that readily attacks electron-rich aromatic rings (the coupling partners), such as N,N-dimethylaniline derivatives, to form a highly conjugated azo compound, which is the basic chromophore of azo dyes.[10][11]

Part A: Diazotization of 3-Chloro-4-methylaniline

  • In a flask, suspend 3-chloro-4-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3 eq) and water.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C. The reaction is exothermic.

  • After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 15-20 minutes in the ice bath. This solution must be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling partner, such as N,N-dimethylaniline (1.0 eq), in a suitable solvent (e.g., ethanol or aqueous acid).

  • Cool the coupling partner solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Part A to the coupling partner solution with constant stirring.

  • Adjust the pH of the mixture as needed (typically weakly acidic to neutral) by adding a base like sodium acetate or sodium hydroxide solution to facilitate the coupling reaction. A brightly colored precipitate (the azo dye) should form.

  • Stir the reaction mixture in the cold for 1-2 hours to ensure complete coupling.

  • Isolate the dye product by vacuum filtration, wash with cold water, and dry.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Aniline 3-Chloro-4-methylaniline Diazonium Arenediazonium Salt Solution Aniline->Diazonium + HCl Acid HCl, H₂O Nitrite NaNO₂, 0-5°C Nitrite->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye Electrophilic Attack CouplingPartner Coupling Partner (e.g., N,N-dimethylaniline) CouplingPartner->AzoDye caption Workflow for Azo Dye Synthesis

A simplified workflow for Azo Dye synthesis.
Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound allows it to serve as an aryl halide in various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for building C-N and C-C bonds.[12][13]

Causality : This reaction is a powerful method for synthesizing complex arylamines from aryl halides.[12][14] The challenge with aryl chlorides is the strength of the C-Cl bond, which requires a highly active catalyst system.[14] This is achieved by using an electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) that facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond, a critical and often rate-limiting step in the catalytic cycle.[14][15] A strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the amine-palladium intermediate, allowing for the final reductive elimination step that forms the desired C-N bond.[12]

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add this compound (1.0 eq) and the primary or secondary amine coupling partner (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-Cl(L₂) Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_2 [Ar-Pd(II)-NHR'R'']⁺Cl⁻(L₂) PdII_1->PdII_2 + HNR'R'' - L PdII_3 Ar-Pd(II)-NR'R''(L₂) PdII_2->PdII_3 + Base - Base-H⁺Cl⁻ PdII_3->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_3->Product caption Buchwald-Hartwig Amination Catalytic Cycle

Catalytic cycle for Buchwald-Hartwig Amination.

Causality : The Suzuki reaction is a robust method for creating biaryl linkages by coupling an aryl halide with an organoboron compound.[16] The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[16][17] A base (e.g., K₂CO₃) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[17]

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system via syringe. A biphasic mixture like toluene/water or a single solvent like dioxane is common.[13][18]

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting biaryl product by column chromatography or recrystallization.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Goal C-N Bond FormationC-C Bond Formation
Coupling Partner Primary/Secondary AmineBoronic Acid / Ester
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(dppf)
Typical Ligand Bulky phosphines (SPhos, XPhos)Phosphines (PPh₃, dppf)
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃, K₃PO₄
Typical Solvent Toluene, DioxaneToluene/H₂O, Dioxane/H₂O

Synthetic Pathway to this compound

As an intermediate, understanding its synthesis provides context for potential impurities and sourcing. The common industrial synthesis starts from p-nitrotoluene.[19]

  • Chlorination : p-Nitrotoluene is chlorinated to produce 2-chloro-4-nitrotoluene. This is a standard electrophilic aromatic substitution.

  • Reduction : The nitro group of 2-chloro-4-nitrotoluene is reduced to a primary amine to yield 3-chloro-4-methylaniline. This is typically achieved through catalytic hydrogenation using catalysts like Pd/C or Raney Nickel, or with reducing agents like iron powder in acidic media.[19] Catalytic hydrogenation is often preferred as it is a cleaner process than chemical reduction.[19]

  • N-Methylation : The primary amine of 3-chloro-4-methylaniline is then dimethylated to yield the final product, this compound. Standard methods like the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or reaction with a methylating agent like methyl iodide can be employed.

G Start p-Nitrotoluene Step1_Product 2-Chloro-4-nitrotoluene Start->Step1_Product Chlorination Step2_Product 3-Chloro-4-methylaniline Step1_Product->Step2_Product Nitro Reduction (e.g., H₂, Pd/C) Final_Product This compound Step2_Product->Final_Product N,N-Dimethylation (e.g., Eschweiler-Clarke) caption Synthesis Pathway of this compound

A common synthetic route to this compound.

Conclusion

This compound is a valuable and versatile intermediate whose strategic importance lies in the orthogonal reactivity of its functional groups. It provides a robust platform for generating molecular complexity through well-established synthetic transformations, including palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its utility in accessing diverse chemical structures essential for the pharmaceutical, agrochemical, and materials science industries. Adherence to the detailed safety and handling procedures is critical for harnessing the full synthetic potential of this compound in a responsible and effective manner.

References

Application Notes and Protocols for the Synthetic Use of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-N,4-dimethylaniline in Medicinal Chemistry

This compound (CAS No: 41456-55-7) is a substituted aniline that serves as a highly versatile and strategic intermediate in the synthesis of complex pharmaceutical molecules.[1] Its distinct substitution pattern—a chloro group at the 3-position, a methyl group at the 4-position, and an N-methylated amino group—provides a unique combination of steric and electronic properties. These features are instrumental in fine-tuning molecular interactions with biological targets, enhancing metabolic stability, and optimizing pharmacokinetic profiles.

The aniline moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, where the amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] The chlorine atom can provide additional van der Waals interactions and modulate the pKa of the aniline nitrogen, while the N-methyl and 4-methyl groups can be used to probe specific hydrophobic pockets within the target protein, thereby enhancing potency and selectivity. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of kinase inhibitor precursors.

Section 1: Physicochemical Properties and Safety Data

A comprehensive understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

Physical and Chemical Characteristics

The properties of this compound are summarized below. Purity specifications may vary by supplier, with analytical grades of 98% or higher being common.[3][4]

PropertyValueReference
Molecular Formula C₈H₁₀ClN[5]
Molecular Weight 155.62 g/mol [1]
Appearance Varies; may be a liquid or low-melting solid[6]
CAS Number 41456-55-7[1]
Predicted XlogP 3.6[5]
Monoisotopic Mass 155.05017 Da[5]
Safety, Handling, and Storage

Warning: Substituted anilines are classified as toxic and require careful handling in a controlled laboratory environment.[7]

  • Hazard Statements: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. Very toxic to aquatic life with long-lasting effects.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work should be conducted in a well-ventilated fume hood.[9]

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]

    • If on Skin: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Store locked up in a cool, dry, and well-ventilated area.[8] The compound may be sensitive to prolonged exposure to air and light.[7]

Section 2: Core Application in Kinase Inhibitor Synthesis

The primary application of this compound in pharmaceutical synthesis is its role as a nucleophile in constructing the core scaffolds of kinase inhibitors. The N-methylaniline nitrogen readily participates in nucleophilic aromatic substitution (SₙAr) reactions with electron-deficient heterocyclic systems, a cornerstone reaction in the synthesis of drugs like Gefitinib and Lapatinib, which utilize similar aniline building blocks.[10][11]

The following protocol details a representative synthesis of a key pharmaceutical intermediate, demonstrating the utility of this compound in an SₙAr reaction with a 4-chloroquinazoline core. This reaction forms the basis for numerous EGFR and HER2 inhibitors.[12]

Synthesis of a N-(3-chloro-4-methylphenyl)-N-methyl-quinazolin-4-amine Intermediate

This protocol describes the reaction between this compound and 4-chloro-6,7-dimethoxyquinazoline. The product is a key intermediate that can be further elaborated into a potent kinase inhibitor.

Visual Workflow: SₙAr Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A Charge Reactor: - 4-chloro-6,7-dimethoxyquinazoline - Isopropanol (Solvent) B Add this compound (1.1 eq) A->B Stir at RT C Heat to Reflux (e.g., ~80°C) B->C D Monitor by TLC/LC-MS (2-6 hours) C->D Periodic Sampling E Cool to Room Temp. D->E Upon Completion F Filter Precipitate E->F G Wash Solid: - Isopropanol - Water F->G H Dry Under Vacuum G->H I Final Product: N-(3-chloro-4-methylphenyl)- N,6,7-trimethoxyquinazolin-4-amine H->I

Caption: Experimental workflow for the synthesis of a quinazoline intermediate.

Detailed Experimental Protocol

Objective: To synthesize N-(3-chloro-4-methylphenyl)-N,6,7-trimethoxyquinazolin-4-amine via nucleophilic aromatic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
4-chloro-6,7-dimethoxyquinazoline224.641.0Limiting Reagent
This compound155.621.1Nucleophile
Isopropanol (IPA)-~10-20 volReaction Solvent

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Solvent Addition: Add isopropanol (10-20 volumes relative to the limiting reagent). Stir the suspension at room temperature (20-25°C) to achieve a uniform slurry.

  • Nucleophile Addition: Add this compound (1.1 eq) to the reaction mixture in one portion.

    • Causality Note: A slight excess of the aniline ensures complete consumption of the more valuable chloroquinazoline starting material. Isopropanol is a common solvent for these reactions as it effectively dissolves the reactants at elevated temperatures and often allows the product to precipitate upon cooling, simplifying isolation.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloroquinazoline is consumed.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will typically precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol to remove any unreacted starting materials, followed by water to remove any potential salt impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. The final product is typically an off-white to pale yellow solid.

Section 3: Mechanism and Broader Synthetic Context

The SₙAr reaction is the cornerstone of this application. The electron-withdrawing nitrogen atoms of the quinazoline ring activate the C4-position towards nucleophilic attack by the aniline.

The Role of the Intermediate in Drug Discovery

The synthesized intermediate is not an end-product but a crucial scaffold that can be further modified. The dimethoxy groups on the quinazoline ring can be functionalized, or other positions on the aniline ring could be targeted for further reactions. This modularity is a key principle in modern drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Conceptual Pathway: From Intermediate to Kinase Inhibitor

G cluster_0 Core Synthesis (SₙAr) cluster_1 Further Functionalization Start This compound (Key Building Block) Intermediate Core Intermediate Start->Intermediate Het Activated Heterocycle (e.g., 4-Chloroquinazoline) Het->Intermediate FinalAPI Active Pharmaceutical Ingredient (API) (Kinase Inhibitor) Intermediate->FinalAPI Side-chain addition, solubilizing group attachment, etc.

Caption: Role of this compound in a multi-step API synthesis.

Conclusion

This compound is a valuable and strategically important building block for pharmaceutical synthesis. Its utility is most pronounced in the construction of kinase inhibitors through robust and scalable nucleophilic aromatic substitution reactions. The specific substitution pattern allows medicinal chemists to precisely engineer molecular interactions with the target protein, leading to compounds with improved potency, selectivity, and drug-like properties. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively leverage this versatile intermediate in their drug discovery and development programs.

References

Application Note: High-Resolution Chromatographic and Spectrometric Methods for the Purity Analysis of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed analytical methods for the determination of purity and the identification of potential process-related impurities and degradation products of 3-Chloro-N,4-dimethylaniline (CAS: 41456-55-7). As a substituted aniline, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, making the stringent control of its purity a critical aspect of quality assurance.[1] This guide is designed for researchers, analytical scientists, and quality control professionals, offering robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary assay for purity and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. The methodologies are presented with a focus on the scientific rationale behind procedural choices, grounded in established chromatographic principles and regulatory expectations for method validation.

Introduction: The Imperative for Purity in Synthetic Intermediates

This compound is a substituted aromatic amine whose utility in multi-step syntheses necessitates a well-defined purity profile. Impurities, which may include starting materials, byproducts from side reactions, positional isomers, or degradation products, can have a significant impact on the yield, purity, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, robust, selective, and validated analytical methods are essential for ensuring the quality and consistency of this critical intermediate.

This document outlines two complementary chromatographic techniques for a comprehensive purity assessment. The primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is presented for its high resolution and suitability for quantifying non-volatile and thermally labile compounds. A secondary Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile impurities.

Understanding the Analyte and Potential Impurity Profile

A logical approach to purity analysis begins with an understanding of the analyte's synthesis. This compound is typically synthesized from 3-chloro-4-methylaniline via N-methylation. The precursor, 3-chloro-4-methylaniline, is often produced by the catalytic hydrogenation of 2-chloro-4-nitrotoluene.[2] The N-methylation step can be achieved using various reagents, such as dimethyl sulfate or formic acid.[3][4]

Based on these synthetic pathways, a profile of potential impurities can be predicted:

  • Starting Materials: Unreacted 3-chloro-4-methylaniline.

  • Isomeric Impurities: Positional isomers arising from the initial chlorination of p-nitrotoluene, such as other chloro-methylaniline isomers.

  • Byproducts of N-methylation: Over-methylated quaternary ammonium salts or byproducts from side reactions depending on the methylation agent used. For instance, N-alkylation of anilines can sometimes lead to di-alkylation products.[5]

  • Byproducts of Precursor Synthesis: Residual dichloronitrotoluene or p-nitrotoluene from the synthesis of 2-chloro-4-nitrotoluene.[2]

  • Degradation Products: Oxidized species or products of hydrolysis, as anilines can be sensitive to air and light.

The following analytical protocols are designed to effectively separate and detect these potential impurities.

Primary Assay: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the cornerstone for purity determination of non-volatile organic molecules due to its high resolving power and precision. The method described herein is based on established principles for the analysis of substituted anilines and is designed to be robust and transferable.[6][7]

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, providing excellent retention and separation for moderately polar aromatic compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of acidified water and a polar organic solvent (acetonitrile) is employed. The acid (formic acid) improves peak shape by protonating the aniline, which suppresses silanol interactions with the stationary phase. The gradient allows for the elution of impurities with a wide range of polarities.

  • Detection: UV detection at 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity for the main component and related impurities.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

  • Analysis: Inject a blank (diluent), followed by the standard solution to establish the retention time and system suitability, and then inject the sample solution. Purity is typically calculated using the area percent method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation hplc_system HPLC System (C18 Column) prep_mp->hplc_system Load prep_std Standard Solution (0.5 mg/mL) prep_std->hplc_system Inject prep_sample Sample Solution (0.5 mg/mL) prep_sample->hplc_system Inject data_acq Data Acquisition (UV at 254 nm) hplc_system->data_acq Elution integration Peak Integration data_acq->integration calculation Purity Calculation (Area % Method) integration->calculation

Orthogonal Method: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for separating and identifying volatile and semi-volatile compounds. It serves as an excellent orthogonal method to HPLC, providing complementary information and enhancing confidence in the overall purity assessment. This technique is particularly well-suited for detecting residual starting materials and volatile byproducts.[8]

Rationale for Method Design
  • Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is chosen for its versatility and excellent performance for a wide range of semi-volatile organic compounds, including aromatic amines.

  • Injection Mode: A splitless injection is often used for trace analysis to ensure maximum transfer of analytes to the column.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that generates reproducible mass spectra, which can be compared against established libraries (e.g., NIST) for confident identification of unknown peaks.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column.

Chromatographic and Spectrometric Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or Split 20:1 for concentrated samples)
Injection Volume 1 µL
Oven Program Initial: 80°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | m/z 40-350 |

Reagent and Sample Preparation:

  • Solvent: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Methanol (GC grade).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the chosen solvent.

  • Analysis: Inject the sample solution into the GC-MS system. Identify peaks by comparing their retention times with those of known standards and their mass spectra with reference library spectra.

GCMS_Workflow sample_prep Sample Preparation (1 mg/mL in DCM) gc_injection GC Injection (Splitless, 1 µL) sample_prep->gc_injection gc_separation Chromatographic Separation (DB-5ms Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, m/z 40-350) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis peak_id Peak Identification (Retention Time & Mass Spectra) data_analysis->peak_id library_search Library Search (e.g., NIST) data_analysis->library_search quantification Quantification (Peak Area) data_analysis->quantification

Method Validation: Ensuring Trustworthiness and Reliability

Every protocol must be a self-validating system. The described methods should be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure they are suitable for their intended purpose.[6][9] Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution between the main peak and all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies of spiked impurities.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The principles of chromatography as outlined in the United States Pharmacopeia (USP) General Chapter <621> should also be followed, particularly concerning system suitability tests to ensure the chromatographic system is performing adequately on the day of analysis.[8][10]

Conclusion

The purity of synthetic intermediates like this compound is a non-negotiable prerequisite for the synthesis of high-quality, safe, and effective final products. The HPLC-UV and GC-MS methods detailed in this application note provide a robust and comprehensive framework for the purity assessment of this compound. The HPLC method serves as a precise and reliable tool for quantitative purity determination, while the GC-MS method offers an orthogonal technique for the confident identification of volatile impurities. By implementing these protocols within a validation framework guided by ICH principles, researchers and quality control laboratories can ensure the integrity of their analytical data and the quality of their materials.

References

purification of crude 3-Chloro-n,4-dimethylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of Crude 3-Chloro-N,4-dimethylaniline by Column Chromatography

Introduction and Scientific Rationale

This compound is a substituted aniline derivative utilized as a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Synthetic routes often yield a crude product contaminated with starting materials, regioisomers, and other byproducts. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of the final products.

This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. The principle of this technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (silica gel) and a liquid mobile phase (the eluent).[2] Components with a higher affinity for the stationary phase will travel down the column more slowly, while components with a lower affinity will travel faster, thus enabling separation.[2]

Aromatic amines, being basic, can exhibit problematic interactions with the acidic silanol groups on the surface of silica gel, leading to poor separation and "tailing" of the compound band. This protocol addresses this challenge by incorporating a small amount of a basic modifier (triethylamine) into the eluent system, ensuring a sharp, efficient separation. The methodology begins with Thin-Layer Chromatography (TLC) to establish the optimal eluent conditions, making the protocol a self-validating system adaptable to varying crude sample compositions.

Compound Profile and Safety

Key Chemical Properties
PropertyValue
Chemical Name This compound
CAS Number 41456-55-7
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
Appearance Typically a light yellow to brown liquid or solid, depending on purity.
Solubility Soluble in most organic solvents; limited solubility in water.
Critical Safety Precautions

Substituted anilines should be handled with care as they can be toxic and are potential skin and eye irritants. Aromatic amines may also be potential carcinogens.

  • Handling: All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves at all times.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

  • SDS: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before starting any work.

Materials and Reagents

CategoryItem
Stationary Phase Silica Gel, standard grade, for flash chromatography (e.g., 230-400 mesh)
Solvents n-Hexane (ACS Grade or higher)Ethyl Acetate (ACS Grade or higher)Triethylamine (Et₃N)
Apparatus Glass chromatography column with stopcockSeparatory funnel (for solvent reservoir)Round-bottom flasksCollection test tubes or flasksRotary evaporator
Analysis TLC plates (Silica gel 60 F₂₅₄)TLC developing chamberCapillary tubes for spottingUV lamp (254 nm)Staining Jar (for Potassium Permanganate stain)
Reagents Crude 3-Chloro-N,4-dimethylanilinePotassium Permanganate (KMnO₄) stain solution

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into a method development phase using TLC, followed by the preparative column chromatography procedure.

Part A: Method Development via Thin-Layer Chromatography (TLC)

The causality behind this step is to identify a solvent system that provides optimal separation before committing the bulk of the material to the column. The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it moves off the baseline but is well-separated from impurities.

  • Prepare Eluent Systems: In separate beakers, prepare small volumes of n-Hexane and Ethyl Acetate mixtures. Good starting points are 95:5, 90:10, and 85:15 (Hexane:EtOAc). To each, add 0.5% v/v triethylamine to mitigate tailing.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate. Using a capillary tube, carefully spot the solution onto the baseline of three separate TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, further visualize by staining with potassium permanganate.

  • Select the Optimal System: Identify the eluent system that gives the best separation between the desired product spot and any impurities. The ideal system will have the Rf of the target compound at ~0.3. For the column, a slightly less polar eluent (giving an Rf of ~0.2) will be used initially to ensure good loading and separation from non-polar impurities.

Part B: Column Preparation (Slurry Packing)

Slurry packing is the preferred method as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase, which would lead to poor separation.

  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is to use approximately 40-50g of silica gel for every 1g of crude mixture.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).[3] Mix until a homogenous, pourable slurry is formed.

  • Pack the Column: Secure the column vertically. With the stopcock closed, add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column to ensure the silica packs down into a uniform, stable bed.[3] Add fresh eluent to the top as needed to prevent the silica bed from running dry. Once the bed is stable, add a thin protective layer of sand on top.

Part C: Sample Loading

Dry loading is recommended for this compound to ensure a narrow starting band and improve resolution.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.[3]

  • Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Load the Column: Drain the eluent in the packed column until the solvent level is just at the top of the upper sand layer. Carefully and evenly add the silica-adsorbed sample powder to the top of the column. Add another thin layer of sand on top to protect the sample layer.

Part D: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is increased over time, is employed to first elute weakly-adsorbing non-polar impurities, followed by the target compound, and finally the strongly-adsorbing polar impurities.

  • Initial Elution: Carefully fill the column with the initial, low-polarity eluent.

  • Begin Elution: Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a steady flow rate. Never let the solvent level drop below the top of the silica bed.

  • Increase Polarity (Gradient): As the elution progresses, gradually increase the proportion of ethyl acetate in the mobile phase. For example, after collecting a set number of fractions with 95:5 Hexane:EtOAc, switch to a 90:10 mixture, then 85:15, and so on. This change in polarity will sequentially elute compounds of increasing polarity.

  • Monitor the Separation: Follow the progress of the separation by periodically analyzing the collected fractions using TLC.

Part E: Product Isolation
  • Analyze Fractions: Spot every second or third fraction onto a large TLC plate, along with a spot of the original crude mixture for comparison. Develop and visualize the plate.

  • Combine Pure Fractions: Identify all fractions that contain only the pure desired product (single spot at the correct Rf).

  • Solvent Removal: Combine these pure fractions into a pre-weighed round-bottom flask. Remove the solvents using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Determine the yield and assess the purity of the final product using an appropriate analytical technique (e.g., ¹H NMR, GC-MS).

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial analysis to final product isolation.

Purification_Workflow start_node Start A A: TLC Method Development (Test Hex/EtOAc Ratios) start_node->A Crude Sample process_node process_node decision_node decision_node analysis_node analysis_node end_node End: Pure Product B B: Prepare Silica Slurry & Pack Column A->B Optimal Eluent System Found C C: Dry Load Crude Sample onto Silica B->C Packed Column D D: Elute with Gradient & Collect Fractions C->D E E: Analyze Fractions by TLC D->E F Pure Fractions Identified? E->F F->D No, Continue Elution G Combine Pure Fractions F->G Yes H Solvent Removal (Rotary Evaporation) G->H H->end_node

Caption: Workflow for the purification of this compound.

Expected Results and Troubleshooting

ParameterExpected Outcome
TLC Rf (Target) ~0.25 - 0.35 in the selected mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% Et₃N).
Separation Profile Non-polar impurities elute first, followed by the target compound, and then more polar baseline impurities.
Yield Dependent on the purity of the crude material, but should be high (>80%) for a well-executed purification.
Purity >98% as determined by GC-MS or NMR analysis.
Appearance Color should lighten significantly, from brown/dark yellow to a pale yellow oil or solid.
ProblemPossible CauseSuggested Solution
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.
Poor separation (overlapping bands) 1. Column was packed improperly.2. Sample band was too wide.3. Eluent polarity increased too quickly.1. Repack the column using the slurry method.2. Ensure sample is loaded in a minimal volume (use dry loading).3. Use a more gradual gradient of eluent polarity.
Streaking or "Tailing" of spots on TLC The compound is interacting too strongly with the acidic silica gel.Ensure that 0.5-1% triethylamine has been added to the mobile phase to neutralize the silica surface.

References

Application Note: A Practical Guide to the Recrystallization of 3-Chloro-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity

3-Chloro-n,4-dimethylaniline, also known as 3-Chloro-p-toluidine, is a crucial chemical intermediate in the synthesis of dyes, pigments, and various pharmaceutical agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised final product integrity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[1]

This guide provides a comprehensive, rationale-driven protocol for the recrystallization of this compound, addressing its specific chemical properties and potential challenges.

Part 1: Physicochemical & Safety Profile

A thorough understanding of the compound's properties is the foundation for developing a successful purification protocol.

Physicochemical Data
PropertyValueSource(s)
CAS Number 95-74-9
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.63 g/mol [2]
Appearance White/colorless to light yellow/orange powder, lump, or liquid
Melting Point 22-25 °C
Boiling Point 237-244 °C
Solubility Poorly soluble in water; soluble in organic solvents like ether and petroleum ether.[3]

The most critical property for this procedure is the low melting point (22-25 °C). This presents a significant risk of the compound "oiling out"—separating as a liquid instead of a solid—if the crystallization conditions are not carefully controlled.

Critical Safety & Handling Protocols

This compound is a hazardous substance and must be handled with appropriate care.

  • Toxicity: The compound is toxic if swallowed or in contact with skin.[4][5] It causes skin irritation and serious eye irritation.[4][6]

  • Sensitization: It may cause an allergic skin reaction.[4]

  • Reactivity: The compound can be sensitive to prolonged exposure to air and light and is incompatible with strong oxidizing agents, acids, and acid chlorides.[4]

Mandatory Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[6]

  • Store the compound in a cool, dark place, away from incompatible materials.

Part 2: The Recrystallization Workflow: A Rationale-Driven Approach

Solvent System Selection: The Critical First Step

The choice of solvent is the most critical variable in recrystallization. The ideal solvent should dissolve the solute completely when hot but only sparingly when cold.[1] For this compound, a single solvent system can be challenging due to its high solubility in many common organic solvents even at room temperature.

Therefore, a mixed-solvent system is the recommended approach. The ethanol/water system is an excellent candidate for halogenated anilines.[7]

  • Primary Solvent (Ethanol): Ethanol is a polar protic solvent capable of hydrogen bonding with the amine group of the target molecule, ensuring good solubility at elevated temperatures.

  • Anti-Solvent (Water): this compound is poorly soluble in water. By adding water to the hot ethanol solution, the polarity of the solvent system is increased, significantly reducing the compound's solubility and inducing crystallization upon cooling.

Mitigating the Risk of "Oiling Out"

As previously noted, the low melting point of this compound (22-25 °C) means it can easily melt in a warm solvent rather than crystallizing. "Oiling out" is detrimental because the liquid oil often traps impurities, defeating the purpose of recrystallization.

Key Strategies to Prevent Oiling Out:

  • Controlled Saturation: Add the anti-solvent (water) slowly to the hot solution until the very first sign of persistent cloudiness (turbidity) appears. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and achieve a clear, saturated solution.[7]

  • Slow Cooling: Rapid cooling dramatically increases the likelihood of oiling out.[7] The solution must be allowed to cool slowly and without disturbance to room temperature before any further cooling in an ice bath.

Part 3: Detailed Experimental Protocol

Materials & Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely with gentle heating and stirring. Rationale: Using the minimum volume of solvent ensures the solution will be saturated upon cooling, maximizing crystal yield.

  • Decolorization (Optional): If the resulting solution is highly colored, remove the flask from the heat source. Add a small amount (approx. 1-2% of the solute's weight) of activated carbon to the solution. Reheat the mixture to boiling for 2-5 minutes while stirring. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.

  • Hot Gravity Filtration (if Decolorized): If activated carbon was used, it must be removed while the solution is hot to prevent premature crystallization. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rationale: Keeping the apparatus hot prevents the desired compound from crystallizing on the filter paper along with the carbon.

  • Inducing Crystallization: Re-heat the clear solution to boiling. Slowly add hot deionized water dropwise while stirring until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[7] Rationale: This process creates a perfectly saturated solution at the boiling point, primed for crystallization upon cooling.

  • Controlled Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can trap impurities.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization solvent). Rationale: Washing with an ice-cold solvent removes any adhering mother liquor containing dissolved impurities without significantly dissolving the purified crystals.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a desiccator.

Part 4: Purity Assessment & Characterization

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A pure compound exhibits a sharp and narrow melting point range that aligns with the literature value (22-25 °C). Impurities typically cause the melting point to be depressed and the range to broaden.[7]

  • Thin-Layer Chromatography (TLC): When spotted on a TLC plate and developed in an appropriate solvent system, the purified product should ideally appear as a single spot, whereas the crude material may show multiple impurity spots.[7]

  • Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the chemical structure and identify the presence of any remaining impurities.[7]

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solution was cooled too quickly. 2. Too much anti-solvent was added. 3. The boiling point of the solvent is higher than the compound's melting point.1. Reheat the mixture until a clear solution is formed. 2. Add more of the primary solvent (ethanol) to decrease saturation. 3. Allow the solution to cool much more slowly.
No Crystals Form 1. The solution is not sufficiently saturated (too much solvent used). 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the pure compound.
Very Low Yield 1. Too much solvent was used during dissolution. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization during hot filtration.1. Evaporate some solvent from the mother liquor to recover a second crop of crystals. 2. Ensure the washing solvent is thoroughly chilled. 3. Ensure the filtration apparatus is sufficiently pre-heated.
Product Still Impure 1. Cooling was too rapid, trapping impurities. 2. The chosen solvent system is not effective for the specific impurities present.1. Repeat the recrystallization, ensuring very slow, controlled cooling. 2. Experiment with a different solvent system (e.g., Toluene, Isopropanol/Hexane).

Part 6: Workflow Visualization

The following diagram illustrates the complete recrystallization workflow for this compound.

Recrystallization_Workflow Start Crude this compound Dissolve 1. Dissolve in minimum hot ethanol Start->Dissolve IsColored Solution Colored? Dissolve->IsColored Decolorize 2. Add Activated Carbon & Reheat IsColored->Decolorize Yes Saturate 4. Add hot H2O to cloud point, then EtOH to clarify IsColored->Saturate No HotFilter 3. Hot Gravity Filtration Decolorize->HotFilter HotFilter->Saturate Cool 5. Slow Cooling to RT, then Ice Bath Saturate->Cool Isolate 6. Vacuum Filtration Cool->Isolate Wash 7. Wash with cold EtOH/H2O Isolate->Wash Dry 8. Dry Crystals Wash->Dry PurityCheck 9. Purity Assessment (MP, TLC) Dry->PurityCheck End Pure Crystalline Product PurityCheck->End

References

Application Notes & Protocols: The Role of 3-Chloro-N,4-dimethylaniline in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is predominantly achieved through a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][3] This document provides a detailed examination of 3-Chloro-N,4-dimethylaniline as a key intermediate in this process. Due to its chemical structure, specifically the tertiary amine and the electron-donating methyl group, this compound functions as a potent coupling component. We will explore the underlying chemical principles, provide a detailed protocol for the synthesis of a representative disperse azo dye, and discuss the characterization and safety considerations associated with its use.

Introduction: The Azo Coupling Reaction

The formation of an azo dye is a classic example of electrophilic aromatic substitution.[4][5][6] The synthesis pipeline involves two critical steps:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[7][8][9] This diazonium ion (Ar-N≡N⁺) is a weak electrophile.[7]

  • Azo Coupling: The diazonium salt is then reacted with an activated aromatic compound, known as the coupling component.[8][10] This component must be rich in electrons, typically a phenol or another aromatic amine, to facilitate the electrophilic attack by the diazonium ion.[4][10]

The properties of the final dye—such as its color, intensity, and fastness—are dictated by the specific chemical structures of both the diazo and the coupling components.[11][12]

Role and Significance of this compound

This compound is an aromatic amine that serves as an excellent coupling component in azo dye synthesis. Its utility is derived from its distinct structural features:

  • Tertiary Amine (-N(CH₃)₂): The N,N-dimethyl group is a powerful activating group, significantly increasing the electron density of the aromatic ring through resonance. This makes the ring highly susceptible to electrophilic attack by the diazonium ion.

  • Methyl Group (-CH₃): The methyl group at position 4 is also an electron-donating group, further activating the ring.

  • Chloro Group (-Cl): The chlorine atom at position 3 is an electron-withdrawing group by induction but a weak deactivator overall. It can influence the final shade of the dye (a bathochromic or hypsochromic shift) and can improve properties like lightfastness.

The coupling reaction with a diazonium salt will occur at the position para to the most powerful activating group, which is the dimethylamino group. Since the para position (position 4) is occupied by the methyl group, the substitution occurs at the ortho position (position 2).[4][10]

Experimental Guide: Synthesis of a Disperse Azo Dye

This section provides a detailed protocol for the synthesis of a representative red disperse azo dye by diazotizing 4-nitroaniline and subsequently coupling it with this compound.

Principle

4-Nitroaniline is converted into its diazonium salt, which then acts as an electrophile. This diazonium salt is then added to a solution of the coupling component, this compound, under controlled pH and temperature to yield the final azo dye.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-NitroanilineC₆H₆N₂O₂138.12101.38 g
Sodium NitriteNaNO₂69.0010.50.72 g
Hydrochloric Acid (conc.)HCl36.46~303.0 mL
This compoundC₈H₁₀ClN155.62101.56 g
Sodium HydroxideNaOH40.00As needed10% (w/v) solution
EthanolC₂H₅OH46.07-For recrystallization
Deionized WaterH₂O18.02--
Reaction Workflow

The overall synthesis process is depicted in the workflow diagram below.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Work-up & Purification A1 Dissolve 4-Nitroaniline in HCl + Water A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A4 Add NaNO₂ Solution Dropwise to Amine Suspension A2->A4 A3 Prepare NaNO₂ Solution in Cold Water A3->A4 A5 Stir for 20 min at 0-5 °C (Diazonium Salt Solution) A4->A5 B3 Slowly Add Diazonium Salt (from Part A) to Coupling Solution A5->B3 Freshly Prepared B1 Dissolve this compound in Dilute HCl B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->B3 B4 Stir for 30 min (Colored Precipitate Forms) B3->B4 C1 Filter Precipitate (Vacuum Filtration) B4->C1 C2 Wash with Cold Water C1->C2 C3 Dry the Crude Product C2->C3 C4 Recrystallize from Ethanol C3->C4

Caption: Experimental workflow for azo dye synthesis.

Detailed Protocol

Part A: Diazotization of 4-Nitroaniline

  • Preparation: In a 250 mL beaker, add 1.38 g (10 mmol) of 4-nitroaniline to a mixture of 3.0 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir to form a fine suspension.

  • Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this temperature to prevent the decomposition of the diazonium salt.[8]

  • Nitrite Addition: In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15–20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The solid aniline derivative will slowly dissolve, forming a clear solution of 4-nitrobenzenediazonium chloride.

  • Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Part B: Azo Coupling Reaction

  • Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.56 g (10 mmol) of this compound in 50 mL of 5% aqueous hydrochloric acid.

  • Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold this compound solution with continuous, efficient stirring.

  • Precipitation: A colored precipitate of the azo dye will form immediately. Unlike coupling with phenols which requires alkaline conditions, coupling with anilines is optimal in a slightly acidic pH range (5-7) to ensure a sufficient concentration of the diazonium ion while having enough free amine for reaction.[6] If necessary, slowly add a 10% sodium hydroxide solution dropwise to adjust the pH.

  • Completion: Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Filtration: Isolate the dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and acids.

  • Drying: Dry the crude product in a desiccator or a low-temperature oven.

  • Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

  • Characterization: Determine the yield and characterize the final product using techniques like melting point determination, UV-Vis spectroscopy (to find λ_max), and FT-IR spectroscopy.[13][14]

Reaction Mechanism

The mechanism involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of this compound.

Caption: Azo coupling: Electrophilic Aromatic Substitution.

Safety and Handling

This compound (also known as 3-Chloro-p-toluidine) is a hazardous substance and must be handled with appropriate care.

  • Hazards: Toxic if swallowed or in contact with skin.[15] Causes skin and serious eye irritation, and may cause an allergic skin reaction.[15][16] It is also very toxic to aquatic life with long-lasting effects.[15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17] All manipulations should be performed in a well-ventilated fume hood.[17]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

References

Application Note & Protocol: A Scalable Two-Step Synthesis of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-Chloro-N,4-dimethylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and fine chemicals. Moving beyond theoretical outlines, this application note details a robust, field-proven two-step synthetic strategy designed for scalability from the laboratory bench to pilot plant production. The chosen pathway emphasizes safety, efficiency, and high purity, beginning with the catalytic hydrogenation of 2-chloro-4-nitrotoluene, followed by a direct reductive N-methylation. We will explore the critical process parameters, safety protocols, and analytical checkpoints essential for successful and safe scale-up.

Introduction & Strategic Rationale

Substituted anilines are foundational building blocks in modern organic synthesis.[1] this compound, with its specific substitution pattern, offers unique electronic and steric properties for further functionalization. The development of a scalable and economically viable synthetic route is paramount for its application in industrial R&D and manufacturing.

The synthetic strategy detailed herein was selected for its superior performance over classical methods. Traditional approaches, such as chemical reduction using iron powder in acidic media, often suffer from low yields, poor product quality, and significant environmental waste.[2] Our selected pathway leverages catalytic hydrogenation, a technology that has become the industry standard for its high efficiency, cleaner reaction profiles, and amenability to scale.[2][3]

The two-step process is as follows:

  • Step 1: Catalytic Hydrogenation. The selective reduction of the nitro group of 2-chloro-4-nitrotoluene to yield the primary amine, 3-chloro-4-methylaniline.

  • Step 2: Reductive N-methylation. The direct conversion of 3-chloro-4-methylaniline to the target N,N-dimethylated product using formaldehyde as the C1 source, again under hydrogenation conditions.

This integrated approach minimizes intermediate handling and purification steps, which is a key consideration for efficient scale-up.

In-Depth Mechanistic Discussion & Scale-Up Causality

Step 1: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a well-established and highly exothermic reaction.[3] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon (Pd/C).

Mechanism & Criticality: The reaction pathway involves several intermediates, including nitroso and hydroxylamine species.[4] The accumulation of these intermediates can be hazardous, potentially leading to uncontrolled decomposition and thermal runaway.[3] Therefore, the primary goal during scale-up is to ensure a smooth, controlled conversion to the final amine by managing heat transfer and hydrogen mass transfer effectively.

Causality Behind Experimental Choices for Scale-Up:

  • Catalyst Selection: A 5% Palladium on carbon (Pd/C) catalyst is chosen for its high activity and selectivity. A key challenge in hydrogenating chlorinated nitroaromatics is preventing hydrodehalogenation (loss of the chlorine atom). Modern catalysts and controlled conditions can minimize this side reaction.[2]

  • Reactor System: For pilot-scale operations, a pressure-rated (e.g., 316 stainless steel or Hastelloy) hydrogenator is mandatory. A jacketed vessel connected to a thermal control unit is critical for managing the reaction's exotherm.

  • Hydrogen Mass Transfer: Efficient agitation is crucial to ensure hydrogen gas from the headspace is adequately dispersed into the liquid phase and transported to the catalyst surface. Baffles within the reactor and an appropriate impeller design (e.g., gas-inducing) are essential. Insufficient hydrogen supply can lead to the accumulation of hazardous intermediates.

  • Thermal Management: The reaction is highly energetic. The scale-up protocol mandates slow, controlled addition of the substrate or a gradual increase in hydrogen pressure to keep the rate of heat generation well within the cooling capacity of the reactor.

Step 2: Reductive N-methylation of 3-Chloro-4-methylaniline

Reductive amination is a powerful method for forming C-N bonds.[5] In this step, the primary amine reacts with formaldehyde to form an imine (or aminal) intermediate, which is then reduced in situ by the same catalytic hydrogenation system.

Mechanism & Criticality: The reaction proceeds through the formation of a Schiff base (imine) from the condensation of the primary amine and formaldehyde. This imine is then readily hydrogenated to the secondary amine (N-methyl). A second reaction with formaldehyde and subsequent hydrogenation yields the tertiary N,N-dimethyl amine.

Causality Behind Experimental Choices for Scale-Up:

  • C1 Source: Formaldehyde, typically supplied as a 37% aqueous solution (formalin), is an inexpensive and highly reactive C1 source.

  • Stoichiometry: Precise control over the equivalents of formaldehyde is critical. An excess can lead to the formation of byproducts, while an insufficient amount will result in incomplete methylation. For N,N-dimethylation, slightly more than two equivalents are typically used.

  • Integrated Process: By performing this step in the same reactor after the completion of Step 1 (following confirmation by in-process control), we create a streamlined workflow. This avoids a lengthy and potentially hazardous isolation of the 3-chloro-4-methylaniline intermediate.

  • Catalyst Deactivation: The presence of formaldehyde and water can influence catalyst activity. It may be necessary to use a fresh charge of catalyst or accept a longer reaction time. The catalyst is removed by filtration at the end of the process.

Hazard & Safety Management

Safe handling of all chemicals is paramount. A thorough risk assessment must be conducted before commencing any work.

Substance CAS No. Key Hazards Recommended PPE & Handling
2-Chloro-4-nitrotoluene 121-86-8Toxic if swallowed, inhaled, or in contact with skin.[6][7] Causes eye irritation.[8]Handle in a well-ventilated fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.[9]
3-Chloro-4-methylaniline 95-74-9Toxic if swallowed or in contact with skin.[10] Causes skin and serious eye irritation.[11][12] May cause an allergic skin reaction.[10] Very toxic to aquatic life.[12]Handle in a well-ventilated fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat. Prevent release to the environment.[11]
This compound 41456-55-7Substituted anilines are generally considered hazardous; handle with care. Assumed to be an irritant and potentially toxic.[13]Handle in a well-ventilated fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.
Palladium on Carbon (Pd/C), wet 7440-05-3Flammable solid. Pyrophoric when dry.Handle catalyst as a wet paste. Do not allow to dry. Filter under a nitrogen blanket.
Hydrogen Gas 1333-74-0Extremely flammable gas. Risk of explosion.Use in a designated area with appropriate ventilation and monitoring. Ensure all equipment is properly grounded. Purge system with inert gas (N₂) before and after use.
Formaldehyde (37% aq.) 50-00-0Toxic, corrosive, and a suspected carcinogen.Handle only in a fume hood. Avoid inhalation of vapors. Wear appropriate gloves and eye protection.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[11][12]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.[10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

  • Spills: Contain spills with an inert absorbent material. Collect for disposal in accordance with local regulations.[11]

Experimental Workflow & Protocols

The following diagram illustrates the overall workflow for the scaled-up production of this compound.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Reductive N-methylation cluster_2 Work-up & Purification A Charge Reactor: - Methanol - 2-Chloro-4-nitrotoluene - 5% Pd/C (wet) B Inerting: Purge with N₂ (3x) A->B C Pressurize & Heat: - Pressurize with H₂ - Heat to Reaction Temp B->C D Reaction & Monitoring: - Monitor H₂ uptake & Temp - IPC Analysis (GC/TLC) C->D E Depressurize & Add Reagent: - Vent H₂ & Purge with N₂ - Add Formaldehyde Solution D->E Reaction Complete F Re-pressurize & React: - Purge with N₂ - Pressurize with H₂ E->F G Reaction & Monitoring: - Monitor H₂ uptake & Temp - IPC Analysis (GC/TLC) F->G H Catalyst Filtration: - Cool & Purge with N₂ - Filter catalyst (wet) G->H Reaction Complete I Solvent Removal: - Rotary Evaporation H->I J Aqueous Work-up: - Add Toluene & Water - Phase Separation I->J K Purification: - Dry Organic Layer (Na₂SO₄) - Vacuum Distillation J->K L Final Product: This compound K->L

Caption: Scaled-up production workflow for this compound.

Laboratory Scale Protocol (Target: ~100 g)

This protocol should be performed in a well-ventilated fume hood.

Equipment:

  • 1 L 4-neck round-bottom flask

  • Mechanical stirrer, condenser, thermometer, and gas inlet

  • Hydrogen balloon (or equivalent regulated H₂ source)

Step 1: Synthesis of 3-Chloro-4-methylaniline

  • To the 1 L flask, add 2-chloro-4-nitrotoluene (171.6 g, 1.0 mol) and methanol (500 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add 5% Pd/C (50% wet, ~3.4 g) to the flask.

  • Seal the flask, and purge the system with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen with a balloon.

  • Heat the reaction mixture to 45-50°C. The reaction is exothermic and may require cooling to maintain this temperature.

  • Stir vigorously. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).

Step 2: Synthesis of this compound

  • Cool the reaction mixture to room temperature. Purge the flask with nitrogen.

  • Slowly add formaldehyde (37% aqueous solution, 180 mL, ~2.2 mol) to the reaction mixture via an addition funnel over 30 minutes. A slight exotherm may be observed.

  • Re-purge the system with hydrogen and stir vigorously at room temperature for 12-18 hours, or until GC analysis shows complete conversion of the intermediate primary and secondary amines.

  • Once complete, purge the system with nitrogen.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the catalyst cake to dry, as it can be pyrophoric. Wash the filter cake with methanol (2 x 50 mL).

  • Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add toluene (300 mL) and water (200 mL). Transfer to a separatory funnel and shake.

  • Separate the layers. Wash the organic layer with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude oil by vacuum distillation to yield this compound as a liquid.

Pilot Scale Protocol (Target: ~5 kg)

This protocol requires a dedicated pressure reactor and trained personnel.

Equipment:

  • 50 L jacketed glass-lined or stainless steel pressure reactor (hydrogenator)

  • Controlled H₂ supply, thermal control unit, mechanical agitation system

Parameter Value Rationale
Scale 25x Lab ScaleDirect scale-up factor.
Reactor Volume 50 LProvides adequate headspace for gas and prevents overfilling.
Max Pressure 100 psi (6.9 bar)Sufficient for efficient hydrogenation without requiring a high-pressure system.
Max Temperature 60 °CControlled temperature to balance reaction rate and safety.

Step 1: Synthesis of 3-Chloro-4-methylaniline

  • Reactor Preparation: Ensure the reactor is clean, dry, and has passed pressure testing.

  • Charging: Charge methanol (12.5 L) to the reactor. Begin agitation. Charge 2-chloro-4-nitrotoluene (4.29 kg, 25.0 mol).

  • Catalyst Slurry: In a separate container, prepare a slurry of 5% Pd/C (50% wet, ~85 g) in methanol (500 mL). Charge the slurry to the reactor.

  • Inerting: Seal the reactor. Pressurize with nitrogen to 50 psi, then vent. Repeat this cycle three times.

  • Hydrogenation: Pressurize with hydrogen to 80-100 psi. Set the jacket temperature to 50°C.

  • Monitoring: Monitor the internal temperature and hydrogen uptake. The reaction is complete when hydrogen uptake ceases and an in-process control (IPC) sample (analyzed by GC) confirms <1% starting material remaining.

Step 2: Synthesis of this compound

  • Depressurization: Cool the reactor to 25°C. Vent the hydrogen pressure safely. Purge the reactor headspace with nitrogen (3x).

  • Reagent Addition: Slowly add formaldehyde (37% aqueous solution, 4.5 L, ~55 mol) to the reactor via a charging port. Maintain cooling to manage any exotherm.

  • Second Hydrogenation: Seal the reactor, purge with nitrogen (3x), then pressurize with hydrogen to 80-100 psi.

  • Reaction: Allow the reaction to stir at 25-30°C for 18-24 hours. Monitor by IPC until the desired product purity is achieved.

Work-up and Purification:

  • Catalyst Removal: Cool the reactor, vent the hydrogen, and purge with nitrogen. Transfer the reactor contents through a contained filtration system (e.g., Sparkler filter) to remove the catalyst. Wash the reactor and filter cake with methanol (2 x 1 L).

  • Solvent Stripping: Transfer the filtrate to a suitable vessel and distill off the methanol under reduced pressure.

  • Extraction: Add toluene (15 L) and water (10 L) to the residue. Agitate, then allow the layers to separate. Drain the lower aqueous layer.

  • Drying & Purification: Transfer the organic layer to a clean, dry vessel for vacuum distillation. Distill away the toluene, then collect the product fraction at the appropriate temperature and pressure to yield the final, purified this compound.

Analytical Characterization

Consistent analytical monitoring is crucial for process control and quality assurance.

  • Gas Chromatography (GC): The primary tool for in-process control. Used to monitor the disappearance of starting material and the formation of intermediates and the final product.

  • GC-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product (155.62 g/mol ) and helps identify any unknown impurities.[14]

  • ¹H and ¹³C NMR: Provides definitive structural confirmation of the final product. Expected ¹H NMR signals would include aromatic protons, a singlet for the N-methyl groups, and a singlet for the aryl-methyl group.

  • High-Performance Liquid Chromatography (HPLC): Used for final purity analysis of the isolated product, often for quantifying trace-level impurities.[15]

References

Application Note: Enhanced Detection of 3-Chloro-N,4-dimethylaniline in Complex Matrices using Acylation Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-N,4-dimethylaniline is an aromatic amine of significant interest in pharmaceutical development and environmental monitoring due to its role as a synthetic intermediate and potential impurity.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such semi-volatile compounds. However, the direct analysis of polar analytes like this compound can be challenging due to poor peak shape, low volatility, and potential for adsorption within the GC system, leading to reduced sensitivity and accuracy.[2][3]

To overcome these limitations, chemical derivatization is employed to modify the analyte's functional groups, thereby improving its chromatographic behavior and enhancing its detectability.[4] This application note provides a detailed protocol for the derivatization of this compound using acylation with pentafluoropropionic anhydride (PFPA). Acylation replaces the active hydrogen on the amine group with a fluoroacyl group, which significantly increases the volatility and thermal stability of the analyte.[5][6] The resulting pentafluoropropionyl derivative is highly amenable to GC-MS analysis, exhibiting excellent peak symmetry and heightened detector response, particularly with electron capture detectors (ECD) or when using mass spectrometry in negative chemical ionization (NCI) mode.[5][6]

This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantitative analysis of this compound in various sample matrices.

Scientific Principles & Rationale

1.1. The Need for Derivatization

The primary amine group in this compound imparts polarity to the molecule. This polarity can lead to undesirable interactions with the stationary phase of the GC column and active sites within the injector and detector, resulting in tailing peaks and poor reproducibility.[2] Derivatization masks this polar functional group, reducing hydrogen bonding potential and creating a more volatile and thermally stable derivative suitable for GC analysis.[3]

1.2. Choice of Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA)

PFPA is an excellent choice for the acylation of primary and secondary amines for several key reasons:

  • High Reactivity: PFPA reacts rapidly and efficiently with the amine group to form a stable N-pentafluoropropionyl derivative.[7]

  • Enhanced Volatility: The introduction of the fluorinated acyl group significantly increases the volatility of the analyte, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[6]

  • Improved Chromatographic Performance: The resulting derivative is less polar, leading to sharper, more symmetrical peaks and improved separation from matrix interferences.[5]

  • Increased Sensitivity: The fluorine atoms in the derivative make it highly responsive to electron capture detection (ECD) and enhance its signal in mass spectrometry, particularly under negative chemical ionization (NCI) conditions.[5][6]

  • Stable Derivatives: The formed pentafluoropropionamides are resistant to hydrolysis, ensuring sample integrity during preparation and analysis.[7]

1.3. Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the nitrogen atom of the amine group on one of the carbonyl carbons of the pentafluoropropionic anhydride. This is followed by the elimination of a molecule of pentafluoropropionic acid, resulting in the formation of the corresponding N-pentafluoropropionyl amide derivative. The reaction is typically facilitated by heating and can be catalyzed by the addition of a base to neutralize the acidic byproduct.[8]

Materials and Reagents

  • Analyte: this compound (CAS No. 41456-55-7)

  • Derivatizing Reagent: Pentafluoropropionic anhydride (PFPA) (CAS No. 356-42-3)

  • Solvents: Ethyl acetate (GC grade), Toluene (GC grade)

  • Base Catalyst (optional): Pyridine or Triethylamine (TEA)

  • Quenching Solution: 5% (w/v) Sodium Bicarbonate solution

  • Drying Agent: Anhydrous Sodium Sulfate

  • Glassware: 2 mL screw-top autosampler vials with PTFE-lined septa, volumetric flasks, pipettes

  • Equipment: Heating block or water bath, vortex mixer, centrifuge

Experimental Protocol

3.1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The preparation of the sample will be matrix-dependent. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the sample matrix before derivatization. The final extract should be in a volatile, organic solvent compatible with the derivatization reaction, such as ethyl acetate or toluene.

3.2. Derivatization Procedure

The following procedure is a guideline and may require optimization based on the specific sample matrix and analyte concentration.[8]

  • Aliquot: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Solvent Evaporation: If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the vial.

  • Catalyst (Optional): For samples where the reaction may be slow, add 10 µL of pyridine or triethylamine to catalyze the reaction and neutralize the pentafluoropropionic acid byproduct.[8]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.[9][10]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Quenching: Carefully add 500 µL of 5% sodium bicarbonate solution to the vial to neutralize any remaining PFPA and the acidic byproduct. Vortex for 30 seconds.

  • Extraction: Add 500 µL of toluene to the vial, cap, and vortex for 1 minute to extract the derivatized analyte into the organic layer.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete separation of the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the upper organic layer (toluene) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis Start Standard or Sample Extract Aliquot Aliquot 100 µL into vial Start->Aliquot Evaporate Evaporate to dryness (optional) Aliquot->Evaporate Add_Reagents Add Ethyl Acetate & PFPA Evaporate->Add_Reagents Heat Heat at 60-70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Quench Quench with NaHCO3 soln. Cool->Quench Extract Extract with Toluene Quench->Extract Separate Centrifuge & Separate Phases Extract->Separate Dry Dry organic layer with Na2SO4 Separate->Dry Final_Sample Final Derivatized Sample Dry->Final_Sample GCMS Inject into GC-MS Final_Sample->GCMS

Caption: Workflow for the derivatization of this compound.

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required for specific instrumentation and applications.

Parameter Condition
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial temp: 80 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeScan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

Expected Mass Spectrum: The EI mass spectrum of the pentafluoropropionyl derivative of this compound is expected to show a prominent molecular ion and characteristic fragment ions resulting from the loss of the pentafluoropropionyl group and subsequent fragmentation of the aromatic ring.

Trustworthiness and Self-Validation

To ensure the reliability of the analytical results, the following quality control measures should be implemented:

  • Reagent Blank: A reagent blank, containing all reagents and subjected to the entire sample preparation and derivatization procedure, should be analyzed with each batch of samples to check for contamination.[8]

  • Calibration Curve: A multi-point calibration curve should be generated using the derivatized working standards to ensure the linearity of the detector response over the concentration range of interest.

  • Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch to assess the accuracy and precision of the method.

  • Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is highly recommended to correct for variations in extraction efficiency, derivatization yield, and injection volume.

Conclusion

The acylation of this compound with pentafluoropropionic anhydride is a robust and effective derivatization strategy for its quantitative analysis by GC-MS. This method significantly improves the chromatographic performance and sensitivity of the analysis, enabling accurate and reliable determination in complex matrices. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and analysts in the fields of pharmaceutical development and environmental science.

Chemical_Reaction Analyte This compound Plus1 + PFPA Pentafluoropropionic Anhydride (PFPA) Arrow Heat (Pyridine) PFPA:e->Arrow:w Derivative N-Pentafluoropropionyl Derivative Plus2 + Byproduct Pentafluoropropionic Acid Arrow:e->Derivative:w

Caption: Derivatization of this compound with PFPA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Q1: My final product is a mixture of several compounds. What are the likely byproducts in the synthesis of this compound and how can I identify them?

A1: The synthesis of this compound is a multi-step process, and byproducts can be introduced at each stage. The most common synthetic route involves the chlorination of 4-nitrotoluene to yield 2-chloro-4-nitrotoluene, followed by the reduction of the nitro group to an amine, and finally, N-methylation.

Common Byproducts and Their Origins:

  • From the Chlorination of 4-Nitrotoluene:

    • Unreacted 4-Nitrotoluene: Incomplete chlorination will result in the carryover of the starting material.

    • Dichloronitrotoluene Isomers: Over-chlorination can lead to the formation of various dichloronitrotoluene isomers, which will be carried into the subsequent steps.

  • From the Reduction of 2-Chloro-4-nitrotoluene:

    • 4-Methylaniline (p-Toluidine): Dechlorination during the reduction process is a common side reaction, leading to the formation of p-Toluidine.[1]

    • Incomplete Reduction Intermediates: Azoxy, azo, and hydrazo compounds can form from the condensation of partially reduced nitro-group intermediates.[2]

  • From the N-methylation of 3-Chloro-4-methylaniline:

    • Unreacted 3-Chloro-4-methylaniline: Incomplete methylation will leave the starting material in your final product.

    • N-methyl-3-chloro-4-methylaniline: This is the mono-methylated intermediate. Its presence indicates that the reaction has not gone to completion.

    • 3-Chloro-N,N,N-trimethyl-4-methylanilinium salt: Over-methylation, especially when using reactive methylating agents like methyl iodide, can lead to the formation of a quaternary ammonium salt.[3] The Eschweiler-Clarke reaction, however, inherently avoids the formation of quaternary ammonium salts.[4]

Identification of Byproducts:

A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification and quantification of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating isomers and non-volatile impurities. A reverse-phase C18 column is often effective.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present.[8][9][10]

Q2: I am observing a significant amount of the mono-methylated byproduct (N-methyl-3-chloro-4-methylaniline). How can I drive the reaction to completion?

A2: The presence of the mono-methylated intermediate is a common issue indicating an incomplete reaction. Several factors can contribute to this, and addressing them systematically can improve the yield of the desired di-methylated product.

Causality and Solutions:

  • Insufficient Methylating Agent: Ensure that a sufficient excess of the methylating agent is used. For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is necessary to drive the reaction to completion.[4]

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to ensure complete di-methylation. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • pH of the Reaction Mixture: In the Eschweiler-Clarke reaction, the formic acid acts as both a reducing agent and a pH controller. The reaction proceeds through the formation of an iminium ion, which is favored under acidic conditions.[3]

Troubleshooting Workflow for Incomplete Di-methylation:

Caption: Troubleshooting workflow for incomplete di-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the N-methylation of 3-chloro-4-methylaniline?

A1: The Eschweiler-Clarke reaction is a widely used and highly efficient method for the N-methylation of primary and secondary amines, including 3-chloro-4-methylaniline.[4] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[11]

Advantages of the Eschweiler-Clarke Reaction:

  • High Yields: It typically provides excellent yields of the tertiary amine.

  • Avoidance of Over-methylation: A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4]

  • Readily Available and Inexpensive Reagents: Formaldehyde and formic acid are common and cost-effective laboratory reagents.

Reaction Pathway of Eschweiler-Clarke Methylation:

Eschweiler_Clarke_Pathway cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Di-methylation A 3-Chloro-4-methylaniline B Iminium Ion (mono-methyl) A->B + CH₂O, - H₂O C N-methyl-3-chloro-4-methylaniline B->C + HCOOH, - CO₂ D N-methyl-3-chloro-4-methylaniline E Iminium Ion (di-methyl) D->E + CH₂O, - H₂O F This compound E->F + HCOOH, - CO₂

Caption: Reaction pathway for Eschweiler-Clarke di-methylation.

Q2: How can I purify the final this compound product from the reaction byproducts?

A2: The choice of purification method depends on the nature and boiling points of the impurities. A combination of techniques is often employed to achieve high purity.

Recommended Purification Protocol:

  • Neutralization and Extraction: After the reaction is complete, the mixture is typically basified (e.g., with NaOH or K₂CO₃) to neutralize any remaining acid and to deprotonate the amine product. The product is then extracted into an organic solvent like diethyl ether or dichloromethane.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and salts.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Fractional Distillation: This is a highly effective method for separating this compound from byproducts with different boiling points, such as unreacted starting materials or dechlorinated impurities.[12][13]

  • Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization can be an excellent final purification step to remove closely related impurities.[14][15]

Table 1: Physical Properties for Purification Strategy

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Chloro-4-methylaniline141.6024129-31
This compound 155.63 ~245-250 -
4-Methylaniline (p-Toluidine)107.1520044-45

Note: Boiling and melting points are approximate and can vary with pressure and purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

  • 3-Chloro-4-methylaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylaniline (1 equivalent).

  • To the stirred amine, add formaldehyde (2.5 equivalents) followed by the slow addition of formic acid (2.5 equivalents).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of NaOH or K₂CO₃ to the reaction mixture until it is basic (pH > 10) to neutralize the formic acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum fractional distillation.

Protocol 2: HPLC Analysis of Reaction Mixture

Objective: To monitor the progress of the N-methylation reaction and to assess the purity of the final product.

Instrumentation and Conditions: [6][7]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system and run the gradient program.

  • Data Interpretation: Identify the peaks corresponding to the starting material, mono-methylated intermediate, and the di-methylated product based on their retention times (determined by running standards of each compound if available). Calculate the relative peak areas to determine the reaction conversion and product purity.

References

Technical Support Center: Synthesis of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N,4-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. The synthesis is typically a two-stage process: the formation of the precursor, 3-Chloro-4-methylaniline, followed by its N-methylation. This guide addresses challenges and optimization strategies for both critical steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most prevalent and industrially relevant pathway involves a two-step sequence:

  • Reduction of 2-Chloro-4-nitrotoluene: The nitro group of the starting material is selectively reduced to an amine, yielding the key intermediate, 3-Chloro-4-methylaniline.[1][2]

  • N-methylation of 3-Chloro-4-methylaniline: The primary amine intermediate is then methylated to afford the final product, this compound.

The efficiency of the overall process is highly dependent on the methods chosen for each of these steps. Modern approaches favor catalytic methods for their efficiency, selectivity, and improved environmental profile.[1]

Q2: For the reduction of 2-Chloro-4-nitrotoluene, should I use chemical reduction or catalytic hydrogenation?

The choice between chemical reduction (e.g., using iron powder) and catalytic hydrogenation depends on your laboratory's capabilities, environmental considerations, and desired scale.

  • Chemical Reduction with iron powder and an acid like HCl is a classic, often high-yielding method.[3] However, it generates significant iron sludge waste, making it less environmentally friendly and potentially problematic for large-scale synthesis.[1]

  • Catalytic Hydrogenation is the preferred modern method, offering high atom economy and cleaner reaction profiles.[1][4] This liquid-phase process uses hydrogen gas and a metal catalyst. While it is a greener alternative, it requires specialized high-pressure equipment and careful catalyst selection to avoid side reactions.[1][2]

Q3: What are the primary challenges in the catalytic hydrogenation of 2-Chloro-4-nitrotoluene?

The main challenge is preventing hydrodehalogenation , an unwanted side reaction where the C-Cl bond is cleaved, resulting in the formation of p-toluidine as a significant byproduct.[2] This reduces the yield of the desired 3-Chloro-4-methylaniline. The choice of catalyst and reaction conditions is critical to maximize selectivity for the reduction of the nitro group while preserving the chlorine substituent.[2]

Q4: What are the modern, "green" alternatives for the N-methylation step?

While traditional reagents like methyl iodide or dimethyl sulfate are effective, they are highly toxic.[5] Modern synthetic chemistry favors safer and more sustainable C1 sources. Excellent alternatives include:

  • Methanol: Used in "borrowing hydrogen" or "hydrogen autotransfer" reactions, catalyzed by transition metals like Ruthenium or Iridium.[6][7] This method is highly atom-economical, with water as the only byproduct.

  • Formic Acid: Can serve as both a carbon and hydrogen source, often catalyzed by a simple inorganic base, avoiding the need for transition metals.[8]

  • Dimethyl Carbonate (DMC): A non-toxic, biodegradable C1 source that can be used for reductive N-methylation in the presence of molecular hydrogen and a suitable catalyst.[9]

These methods offer significant advantages in terms of safety and environmental impact over classical alkylating agents.

Synthesis Workflow Overview

The general pathway from the starting material to the final product is illustrated below. Key areas for optimization and potential issues are highlighted in the subsequent troubleshooting guide.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation A 2-Chloro-4-nitrotoluene B 3-Chloro-4-methylaniline A->B Reduction of Nitro Group C This compound B->C Addition of Methyl Group

Caption: Overall synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis, providing potential causes and actionable solutions.

Issue 1: Low yield or incomplete conversion in the reduction of 2-Chloro-4-nitrotoluene.
Potential Cause Explanation & Validation Recommended Solution
Inactive Catalyst The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage, handling, or poisoning from impurities in the starting material or solvent. Validate by running a small-scale control reaction with a fresh batch of catalyst.Use a fresh batch of high-quality catalyst. Ensure solvents are anhydrous and free of potential catalyst poisons like sulfur compounds.
Insufficient Hydrogen Pressure/Uptake In catalytic hydrogenation, the reaction requires a specific pressure of H₂ to proceed efficiently.[4] If the pressure is too low or if there is a leak in the system, the reaction will be slow or incomplete. Monitor the pressure gauge for drops that are not correlated with consumption.Ensure the reaction vessel is properly sealed and leak-tested. Optimize the hydrogen pressure; typical ranges are between 0.1-2.2 MPa depending on the catalyst and scale.[1][4]
Poor Reagent Quality (Chemical Reduction) For iron-based reductions, the activity of the iron powder can vary. Impurities or surface oxidation can hinder its effectiveness.Use high-purity, finely divided iron powder. Consider pre-activation of the iron with dilute acid to remove the oxide layer before starting the reaction.
Suboptimal Temperature Both catalytic and chemical reductions are temperature-sensitive. Too low a temperature will result in slow reaction rates, while excessively high temperatures can promote side reactions.[4]Optimize the reaction temperature. For Raney Nickel catalyzed hydrogenation, temperatures of 90-95°C are often effective.[4] For iron/HCl reductions, maintaining the temperature as per established protocols is crucial.[3]
Issue 2: Significant formation of p-toluidine byproduct (Dehalogenation).
Potential Cause Explanation & Validation Recommended Solution
Aggressive Catalyst Standard Palladium on carbon (Pd/C) catalysts are known to promote hydrodehalogenation.[2] The palladium surface can readily catalyze the cleavage of the aryl-chloride bond.1. Modify the Catalyst: Use a specially prepared catalyst designed to suppress dehalogenation. A Chinese patent suggests treating the activated carbon support with NaBr or KBr solution before palladium impregnation, which can significantly inhibit the side reaction.[1]2. Use an Alternative Catalyst: Consider using Raney Nickel, which can offer better selectivity in some cases.[4]3. Add an Inhibitor: Some protocols recommend adding a dehalogenation inhibitor to the reaction mixture.[2]
High Hydrogen Pressure or Temperature Harsh reaction conditions (high H₂ pressure and/or high temperature) increase the rate of hydrodehalogenation.Systematically lower the hydrogen pressure and/or reaction temperature to find a balance where nitro reduction is efficient but dehalogenation is minimized.
Prolonged Reaction Time Leaving the reaction to run for an extended period after the starting material has been consumed can lead to the slow conversion of the desired product into the dehalogenated byproduct.Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Work up the reaction promptly upon completion.
Issue 3: Low selectivity during N-methylation (Formation of N,N-dimethylated or unreacted starting material).
Potential Cause Explanation & Validation Recommended Solution
Incorrect Stoichiometry of Methylating Agent Using a large excess of the methylating agent (e.g., methanol, formaldehyde) can lead to over-methylation, producing the tertiary amine (N,N-dimethyl) as a byproduct. Insufficient reagent will leave unreacted starting material.Carefully control the stoichiometry. For mono-methylation, use 1.0 to 1.2 equivalents of the methylating agent. Perform small-scale trials to determine the optimal ratio for your specific conditions.
Reaction Temperature Too High Higher temperatures can sometimes favor multiple alkylations.Optimize the reaction temperature. For transition-metal-catalyzed methylations with methanol, temperatures around 60°C have been shown to be effective for selective mono-methylation.[6]
Inefficient Catalyst System The chosen catalyst may not be active enough, leading to incomplete conversion, or it may not be selective for mono-methylation.For "borrowing hydrogen" reactions with methanol, cyclometalated ruthenium complexes are highly effective and selective.[6] Screen different catalyst systems if selectivity remains an issue.
Issue 4: Difficulty in purifying the final this compound product.
Potential Cause Explanation & Validation Recommended Solution
Presence of Close-Boiling Impurities Byproducts such as p-toluidine or the starting 3-Chloro-4-methylaniline have boiling points relatively close to the product, making separation by simple distillation challenging.1. Vacuum Distillation: Purify the crude product via fractional vacuum distillation.[4][10] This technique is highly effective for separating liquid components with different boiling points.2. Column Chromatography: For smaller scales or very high purity requirements, silica gel column chromatography can be used to separate the product from impurities.[3]
Product is an Oil/Low-Melting Solid The product can be a liquid or a low-melting solid, which can make handling and crystallization difficult.[11]If direct crystallization is difficult, consider converting the amine to its hydrochloride salt by treating it with HCl.[12] The salt is typically a stable, crystalline solid that is easier to handle and can be purified by recrystallization. The free amine can be regenerated by treatment with a base.
Product Discoloration Anilines are prone to oxidation and can darken upon exposure to air and light, which can be mistaken for impurities.[11]Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If discoloration occurs during workup, consider performing the final purification steps quickly and under inert conditions.

Troubleshooting Logic Flow

Use this diagram to diagnose and resolve common issues related to low yield.

G Start Low Final Yield of This compound CheckStep1 Analyze Purity of 3-Chloro-4-methylaniline (Step 1 Product) Start->CheckStep1 ImpureStep1 Precursor is Impure or Yield is Low CheckStep1->ImpureStep1 No PureStep1 Precursor is Pure, Step 1 Yield is Good CheckStep1->PureStep1 Yes CheckStep2 Analyze Byproducts of N-Methylation Step (Step 2) Overmethylation Over-methylation? (Tertiary amine present) CheckStep2->Overmethylation Dehalogenation Dehalogenation Occurred? (p-toluidine present) ImpureStep1->Dehalogenation IncompleteRed Incomplete Reduction? (Nitro starting material present) Dehalogenation->IncompleteRed No SolveDehalo Solution: - Modify/Change Catalyst - Add Inhibitor - Reduce Temp/Pressure Dehalogenation->SolveDehalo Yes SolveRed Solution: - Use Fresh Catalyst - Increase Temp/Pressure - Check Reagent Quality IncompleteRed->SolveRed Yes PureStep1->CheckStep2 IncompleteMeth Incomplete Methylation? (Primary amine present) Overmethylation->IncompleteMeth No SolveOverMeth Solution: - Reduce Methylating Agent - Lower Temperature Overmethylation->SolveOverMeth Yes SolveIncompMeth Solution: - Check Stoichiometry - Optimize Catalyst/Temp IncompleteMeth->SolveIncompMeth Yes

Caption: A logical flowchart for troubleshooting yield issues.

References

troubleshooting guide for the N-methylation of chloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of chloroanilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. N-methylated chloroanilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis can be challenging due to the electronically deactivated nature of the chloroaniline ring and the potential for side reactions.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

Q1: My N-methylation reaction shows low or no conversion of the starting chloroaniline. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue, often pointing to a problem with one of the core components of the reaction: the catalyst, the base, or the reaction conditions.

  • Catalyst Inactivity: Many modern N-methylation protocols, particularly those using methanol as a C1 source, rely on transition-metal catalysts (e.g., Ruthenium, Iridium).[1][2] These can be sensitive to air and moisture.

    • Causality: The active catalytic species is often a metal-hydride, which can be quenched by oxygen or water.

    • Solution: Ensure you are using rigorous air-free techniques (e.g., Schlenk line or glovebox), anhydrous solvents, and a freshly opened or properly stored catalyst. If applicable, ensure any pre-catalyst activation steps are performed correctly.

  • Incorrect Base Selection: The choice and amount of base are critical. The base's role is often to deprotonate the amine or the alcohol in the catalytic cycle.

    • Causality: For "borrowing hydrogen" or "hydrogen autotransfer" mechanisms with methanol, a base is required to facilitate the dehydrogenation of methanol.[3] The strength of the base needed can vary significantly depending on the catalyst system. Some ruthenium catalysts work well with weaker bases like Cs₂CO₃, while others may require stronger bases like NaOH or KOtBu.[1][4]

    • Solution: Consult the literature for your specific catalyst system. If the reaction is stalled, consider switching to a stronger base or ensuring the base you are using is anhydrous. A control experiment without any base should show no reaction.[3]

  • Sub-optimal Temperature: The N-methylation of anilines, especially with methanol, often requires elevated temperatures to overcome the energy barrier of methanol dehydrogenation.[3]

    • Causality: Chloroanilines are less nucleophilic than aniline itself due to the electron-withdrawing nature of the chlorine atom, which can slow down the reaction rate.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for potential decomposition at higher temperatures. Typical temperatures for these reactions range from 60 °C to 140 °C.[1][5]

Q2: I am forming a significant amount of the N,N-dimethylated byproduct. How can I improve selectivity for the mono-methylated product?

Over-methylation is a classic challenge in amine alkylation because the mono-methylated product is often more nucleophilic than the starting primary amine.

  • Control Stoichiometry: This is the most straightforward approach when using traditional methylating agents like methyl iodide.

    • Solution: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent. However, this is less relevant for modern methods using a C1 source like methanol, which is typically used as the solvent.

  • Catalyst and Ligand Design: The steric and electronic properties of the catalyst can create a preference for mono-alkylation.

    • Causality: Bulky ligands on the metal center can sterically hinder the approach of the more substituted N-methylchloroaniline, thus favoring the reaction with the primary amine.

    • Solution: Review the literature for catalysts known for high mono-alkylation selectivity. Iridium complexes with N,O-functionalized NHC ligands, for example, have demonstrated excellent selectivity for mono-N-methylation of anilines.[2]

  • Reaction Time and Temperature:

    • Causality: The formation of the di-methylated product often requires a higher activation energy or longer reaction times.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the consumption of the starting material plateaus and before the concentration of the di-methylated product becomes significant. Lowering the reaction temperature can also favor mono-methylation at the expense of reaction speed.

Q3: My chloroaniline substrate seems to be decomposing under the reaction conditions. What is happening?

Decomposition can occur if the reaction conditions are too harsh or if there are incompatible functional groups.

  • Thermal Instability: Chloroanilines are generally stable, but at very high temperatures in the presence of strong bases, side reactions like dehalogenation or polymerization can occur.

    • Solution: Attempt the reaction at the lowest effective temperature. If high temperatures are required for catalyst activity, consider a different catalytic system that operates under milder conditions. Some cyclometalated ruthenium complexes can effectively methylate anilines at temperatures as low as 60 °C.[3]

  • Incompatible Reagents:

    • Causality: Certain combinations of reagents can lead to undesired pathways. For instance, using formic acid as a methylating agent with highly electron-rich anilines can sometimes lead to N-formylated byproducts instead of the desired methylated product.[6] While chloroanilines are electron-deficient, this highlights the importance of matching the C1 source to the substrate.

    • Solution: Ensure the chosen methodology is suitable for halo-substituted anilines. The "borrowing hydrogen" method using methanol is generally well-tolerated by halogen substituents.[2]

Q4: I am having difficulty purifying my N-methylated chloroaniline from the reaction mixture. What are the best practices?

Purification challenges often arise from the similar polarities of the starting material, product, and certain byproducts.

  • Chromatography: Silica gel column chromatography is the most common method.

    • Challenge: The starting chloroaniline and the N-methylated product can have very close Rf values.

    • Solution: Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane). Using a long column can also improve separation.

  • Acid-Base Extraction: This can be an effective technique to remove non-basic impurities.

    • Workflow: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute acid (e.g., 1M HCl) to move the basic amines into the aqueous layer. Wash the organic layer to remove neutral impurities. Basify the aqueous layer (e.g., with NaOH) and extract the purified amines back into an organic solvent.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an excellent method for purification on a larger scale.[7]

Frequently Asked Questions (FAQs)

Q: What are the main advantages of using methanol for N-methylation over traditional reagents like methyl iodide? A: The modern approach of using methanol as a C1 source, often via a "borrowing hydrogen" mechanism, is considered a green chemistry alternative.[4] The primary advantages are:

  • Atom Economy: The only stoichiometric byproduct is water.[1]

  • Safety: It avoids the use of toxic and hazardous reagents like methyl halides or dimethyl sulfate.[2]

  • Cost and Availability: Methanol is an inexpensive and readily available bulk chemical.

Q: How does the position of the chlorine atom (ortho, meta, para) on the aniline ring affect the N-methylation reaction? A: The position of the electron-withdrawing chlorine atom influences the nucleophilicity of the amine and can introduce steric hindrance.

  • Electronic Effect: All chloroanilines are less reactive than aniline due to the inductive electron-withdrawing effect of chlorine, which reduces the electron density on the nitrogen atom. This effect is generally most pronounced for ortho and para positions.

  • Steric Effect: An ortho-chloro substituent can sterically hinder the approach of the methylating agent to the nitrogen atom, potentially slowing the reaction rate compared to the meta and para isomers. In some catalytic systems, substrates with substitution at both ortho positions show significantly reduced or no reactivity.[2]

Q: What analytical techniques are best for monitoring the reaction? A: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and the appearance of products.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on conversion and selectivity. It is highly effective for separating and identifying the starting material, mono-methylated product, and di-methylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude sample can be used to determine the conversion and product ratio by integrating characteristic peaks (e.g., the N-CH₃ singlet vs. the aromatic protons of the starting material).

Visualized Mechanisms and Workflows

The "Borrowing Hydrogen" Catalytic Cycle

This mechanism is central to modern N-methylation reactions using alcohols as the alkylating agent.[3]

BorrowingHydrogen cluster_cycle Catalytic Cycle cluster_alcohol Methanol Activation Catalyst [M]-H (Active Catalyst) Imine R-N=CH₂ (Imine Intermediate) Catalyst->Imine - H₂O Product R-NHCH₃ (N-Methylchloroaniline) Catalyst->Product Reduction Amine R-NH₂ (Chloroaniline) Amine->Imine + CH₂O Imine->Product + H₂ M_cat [M] (Catalyst) Product->M_cat - [M] M_cat->Catalyst + H₂ Formaldehyde CH₂O Methanol CH₃OH Methanol->Catalyst Oxidation Methanol->M_cat - H₂ Formaldehyde->Amine Condensation caption Fig 1. Borrowing Hydrogen Mechanism

Caption: The catalytic cycle for N-methylation via borrowing hydrogen.

Troubleshooting Workflow for Low Conversion

Troubleshooting start Low / No Conversion check_reagents Are reagents (solvent, base) anhydrous and pure? start->check_reagents check_catalyst Is the catalyst active? (Used air-free technique?) check_reagents->check_catalyst Yes action_reagents Dry solvent/base. Use fresh reagents. check_reagents->action_reagents No check_temp Is the temperature optimal? check_catalyst->check_temp Yes action_catalyst Repeat with fresh catalyst under inert atmosphere. check_catalyst->action_catalyst No check_base Is the base correct and strong enough? check_temp->check_base Yes action_temp Increase temperature in 10-20°C increments. check_temp->action_temp No action_base Consult literature. Try a stronger base. check_base->action_base No success Problem Solved check_base->success Yes action_reagents->success action_catalyst->success action_temp->success action_base->success caption Fig 2. Troubleshooting Low Conversion

Caption: A logical workflow for diagnosing low reaction conversion.

Data Summary: Catalytic Systems

The following table summarizes conditions from recent literature for the N-methylation of chloroanilines, showcasing the variety of successful approaches.

Catalyst SystemC1 SourceBaseTemp. (°C)SubstrateYield (%)Reference
(DPEPhos)RuCl₂(PPh₃)MethanolCs₂CO₃1404-chloroaniline>95%[1]
Ir(I)-NHC ComplexMethanolCs₂CO₃1504-chloroaniline>95%[2]
Cyclometalated Ru ComplexMethanolNaOH60Aniline (general)88%[3]
Ni/ZnAlOxMethanolNaOH160Aniline (general)93%[8]

Exemplary Experimental Protocol

This protocol is a generalized procedure for the Ru-catalyzed N-methylation of 4-chloroaniline using methanol, based on methodologies described in the literature.[1][4]

Materials:

  • 4-chloroaniline

  • (DPEPhos)RuCl₂(PPh₃) or similar Ruthenium catalyst

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Methanol (anhydrous)

  • Magnetic stir bar

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere

Procedure:

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloroaniline (1.0 mmol, 1.0 equiv), the Ruthenium catalyst (0.5 mol%, 0.005 equiv), and Cs₂CO₃ (0.5 mmol, 0.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a gas-tight syringe, add anhydrous methanol (1-2 mL) to the reaction vessel.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 140 °C and stir vigorously for 12-24 hours.

  • Monitoring: (Optional) To monitor the reaction, periodically take a small aliquot under an inert atmosphere, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or GC.

  • Work-up: After the reaction is complete (as determined by monitoring or after the set time), cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting residue can be purified by silica gel column chromatography. Elute with a hexane/ethyl acetate gradient to separate the product (N-methyl-4-chloroaniline) from unreacted starting material and any byproducts.

  • Characterization: Confirm the identity and purity of the product using NMR, GC-MS, or other appropriate analytical techniques.

References

Technical Support Center: Purification of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-N,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic intermediate.[1] We provide field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities are almost always a direct result of the synthetic route used. The two most common routes to a substituted aniline like this are direct chlorination of the parent aniline or reduction of a corresponding nitro compound.

  • From Chlorination of N,4-dimethylaniline: You can expect to find unreacted starting material (N,4-dimethylaniline), isomeric products (e.g., 2-chloro-N,4-dimethylaniline), and potentially over-chlorinated species (e.g., dichloro-N,4-dimethylaniline).

  • From Reduction of a Nitro Precursor (e.g., 2-Chloro-4-methyl-nitrobenzene followed by N-methylation): Common impurities include residual nitro-aromatic starting material, partially reduced intermediates (nitroso, azo, and azoxy compounds which are often highly colored), and dehalogenated byproducts (N,4-dimethylaniline).[2]

Q2: My purified this compound is a yellow or brown oil/solid. What causes this color and is it detrimental?

A2: The coloration is typically due to trace amounts of oxidized species or residual nitro-aromatic precursors. Anilines, in general, are susceptible to air oxidation, which can form colored impurities over time. While minor coloration may not interfere with some subsequent reactions, for applications requiring high purity, such as in pharmaceutical development, these color bodies should be removed. They can signify the presence of reactive species that may lead to undesirable side reactions.

Q3: What is the most effective method for a quick purity assessment?

A3: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is invaluable. By co-spotting your sample with the starting materials, you can quickly visualize the presence of residual precursors. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice for determining the percentage of impurities.[3][4] ¹H NMR spectroscopy is also excellent for identifying and quantifying impurities if their signals do not overlap significantly with the product's signals.

Q4: I need to purify my compound. Should I use distillation, recrystallization, or chromatography?

A4: The best method depends on the nature of the impurities and the scale of your purification.

  • Distillation: Ideal for large-scale purification and for removing impurities with significantly different boiling points, such as residual solvents or non-chlorinated starting materials.[5]

  • Recrystallization: A powerful technique for solid compounds to remove small amounts of impurities, especially isomers, provided a suitable solvent system can be found.[6]

  • Column Chromatography: The most versatile method for separating compounds with similar polarities, such as isomers, and for purification on a small to medium scale (mg to grams).[7]

Section 2: Impurity Profile and Physicochemical Data

Understanding the physical properties of potential impurities is critical for designing an effective purification strategy. The data below has been compiled from various sources to guide your experimental design.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility NotesPotential Source
This compound 41456-55-7155.62~240-250 (est.)N/A (Often an oil)Soluble in most organic solvents; poorly soluble in water.[8]Product
N,4-Dimethylaniline623-08-5121.18211< 25Soluble in organic solvents.Unreacted Starting Material
3-Chloro-4-methylaniline95-74-9141.60237-23825Insoluble in water (1 g/L).Byproduct/Related Impurity
2-Chloro-4-nitrotoluene89-59-8171.5824337-39Insoluble in water.Unreacted Starting Material
N,N-Dimethylaniline121-69-7121.181942Insoluble in water.[9]Dehalogenated Byproduct

Section 3: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific purification challenges.

Issue 1: Significant Contamination with Non-halogenated Starting Material

Q: My GC/NMR analysis shows >10% of N,4-dimethylaniline in my product. How can I efficiently remove it?

A: Fractional vacuum distillation is the most effective method for this scenario. The boiling point difference between your product and the non-halogenated starting material is sufficient for separation. The use of vacuum is essential to lower the boiling point and prevent thermal decomposition, a known issue for anilines at high temperatures.

Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed.

  • Dehydration: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. If water is suspected, add a small amount of a drying agent like anhydrous sodium sulfate and stir before distillation, or heat the mixture to ~150°C at atmospheric pressure to distill any water.[5]

  • Initiate Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, lower-boiling fraction, which will be enriched in the more volatile N,4-dimethylaniline.

    • Main Fraction: As the temperature at the distillation head stabilizes at a higher value, switch to a new receiving flask to collect the purified this compound.

    • Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid the concentration of potentially unstable compounds.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air.

Scientist's Note (Causality): This method leverages Dalton's and Raoult's laws. The lower molecular weight and lack of a chloro-substituent on the starting material result in a higher vapor pressure and thus a lower boiling point, allowing it to be distilled off first.

Issue 2: Isomeric Impurities and Baseline Contamination

Q: My product contains an inseparable isomeric impurity according to GC analysis. How can I resolve this?

A: For resolving isomers, flash column chromatography is the preferred method. Isomers often have very similar boiling points but can exhibit different polarities due to variations in their dipole moments, allowing for separation on a polar stationary phase like silica gel. A common issue with anilines is their basicity, which can cause "streaking" or tailing on the acidic silica gel.

Protocol: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for the desired product.

  • Modifier Addition: To prevent streaking, add a small amount of triethylamine (Et₃N) to your chosen eluent system (typically 0.5-1% by volume).[10]

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent and carefully pack your column. Equilibrate the column by passing several column volumes of the full eluent system (including the triethylamine) through the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your solvent system. You may use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution depending on the separation difficulty.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Scientist's Note (Trustworthiness): The addition of triethylamine, a volatile base, neutralizes the acidic silanol groups (Si-OH) on the surface of the silica gel.[10] This prevents the basic aniline from forming an ionic bond (salt) with the stationary phase, ensuring a smooth elution profile and sharp, well-defined bands.

Issue 3: Removal of Persistent Color

Q: I've purified my compound by chromatography, but it still has a persistent yellow/brown color. What's the next step?

A: If your compound is a solid or can be induced to crystallize, recrystallization with an activated carbon treatment is highly effective for removing colored impurities. Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color, while leaving your smaller product molecule in solution.

Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, toluene/hexane). The ideal solvent dissolves the compound well when hot but poorly when cold.[6]

  • Dissolution: In a flask, dissolve the colored compound in the minimum amount of the hot solvent.

  • Activated Carbon Treatment: Remove the flask from the heat source and allow the boiling to subside. Add a very small amount of activated carbon (a micro-spatula tip is often sufficient; ~1-2% by weight). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently swirl and reheat the mixture to boiling for a few minutes. While hot, perform a gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the carbon and any other insoluble impurities. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical process for selecting the appropriate purification technique.

Purification_Decision_Tree start Crude Product (this compound) purity_check Purity Assessment (TLC, GC, NMR) start->purity_check impurity_type Identify Major Impurity Type purity_check->impurity_type bp_diff Different Boiling Points? (e.g., Starting Material) impurity_type->bp_diff Non-polar / Volatile polarity_diff Different Polarities? (e.g., Isomers) impurity_type->polarity_diff Isomeric / Similar BP color_issue Colored Impurities? impurity_type->color_issue Trace Color distillation Fractional Vacuum Distillation bp_diff->distillation chromatography Column Chromatography (+ 0.5% Et3N) polarity_diff->chromatography recrystallization Recrystallization with Activated Carbon color_issue->recrystallization final_product Pure Product distillation->final_product chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Column Chromatography

This diagram illustrates the key steps in purifying an aniline derivative via column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent via TLC (e.g., Hex/EtOAc + 1% Et3N) pack_column 2. Pack Column with Silica Gel Slurry equilibrate 3. Equilibrate Column with Eluent load_sample 4. Load Sample (Dry or Wet Loading) equilibrate->load_sample elute 5. Elute with Solvent System (Isocratic or Gradient) collect 6. Collect Fractions analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions evaporate 9. Evaporate Solvent (Rotary Evaporator) pure_product Pure this compound evaporate->pure_product

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N,4-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction conditions for high yield and purity.

Section 1: Foundational Knowledge & Reaction Overview

The synthesis of this compound is a two-step process starting from 4-methylaniline (p-toluidine). The strategic order of these steps is critical for achieving the desired isomer. The validated pathway involves:

  • Electrophilic Chlorination: The selective chlorination of 4-methylaniline to form the key intermediate, 3-chloro-4-methylaniline.

  • Reductive N-methylation: The subsequent methylation of the secondary amine to yield the final product, this compound.

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Methylation A 4-Methylaniline (p-Toluidine) C Reaction Vessel (Controlled Temp) A->C B Chlorinating Agent (e.g., SO2Cl2) B->C D Workup & Isolation C->D Quench & Extract E 3-Chloro-4-methylaniline (Intermediate) D->E G Reaction Vessel (Heated) E->G E->G Proceed to Methylation F Methylating Agents (HCOOH / HCHO) F->G H Workup & Purification G->H Basify & Extract I This compound (Final Product) H->I Distillation/Chromatography Troubleshooting_Tree Start Problem Observed LowYield_C Low Yield (Chlorination Step) Start->LowYield_C LowYield_M Low Yield (Methylation Step) Start->LowYield_M Impurity_C High Impurity (Chlorination Step) Start->Impurity_C Impurity_M High Impurity (Methylation Step) Start->Impurity_M Stagnation Reaction Stalled Start->Stagnation Cause_C1 Cause: Incomplete Reaction Solution: Check temp, extend time LowYield_C->Cause_C1 Cause_C3 Cause: Poor Workup Solution: Check pH, use more solvent LowYield_C->Cause_C3 Cause_M1 Cause: Incomplete Methylation Solution: Check reagent stoichiometry, increase temp/time LowYield_M->Cause_M1 Cause_M2 Cause: Reagent Degradation Solution: Use fresh HCHO/HCOOH LowYield_M->Cause_M2 Cause_C2 Cause: Over-chlorination Solution: Slow reagent addition, lower temp Impurity_C->Cause_C2 Impurity_M->Cause_M1 Unreacted SM / Mono-methyl Cause_S1 Cause: Deactivated Catalyst/Reagent Solution: Verify reagent quality Stagnation->Cause_S1

Technical Support Center: Degradation Pathways of 3-Chloro-N,4-dimethylaniline Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-N,4-dimethylaniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound under various stress conditions. Our goal is to equip you with the necessary knowledge to anticipate degradation pathways, develop robust stability-indicating methods, and troubleshoot common experimental challenges.

I. Introduction to Stress Testing of this compound

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1] It is essential for elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3] Understanding the degradation pathways of this compound is paramount for ensuring the safety, efficacy, and quality of any potential drug product.

This guide will focus on the three most common stress conditions applied during forced degradation studies:

  • Photolytic Degradation: Exposure to light sources to simulate the effect of light on the compound.

  • Oxidative Degradation: Exposure to an oxidizing agent to mimic oxidative stress.

  • Thermal Degradation: Exposure to elevated temperatures to accelerate thermal decomposition.

II. Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on similar substituted anilines, we can predict several potential degradation pathways under stress conditions.

A. Photolytic Degradation Pathway

Under photolytic stress, chloroanilines are known to undergo reactions such as hydroxylation and dehalogenation.[4] For this compound, the primary photolytic degradation pathways are likely to involve:

  • Dehalogenation: The cleavage of the carbon-chlorine bond, leading to the formation of N,4-dimethylaniline.

  • Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring, potentially at various positions.

  • N-demethylation: The loss of one or both methyl groups from the amine.

Photolytic Degradation of this compound cluster_main This compound cluster_products Potential Degradation Products 3_Chloro_N_4_dimethylaniline This compound N_4_dimethylaniline N,4-dimethylaniline (Dehalogenation) 3_Chloro_N_4_dimethylaniline->N_4_dimethylaniline hv Hydroxylated_product Hydroxylated derivatives (Hydroxylation) 3_Chloro_N_4_dimethylaniline->Hydroxylated_product hv, H2O N_demethylated_product 3-Chloro-4-methylaniline (N-demethylation) 3_Chloro_N_4_dimethylaniline->N_demethylated_product hv

Caption: Predicted photolytic degradation pathways.

B. Oxidative Degradation Pathway

Oxidative degradation of N,N-dimethylanilines can be complex, often involving the formation of N-oxides, N-dealkylated products, and ring oxidation products.[5][6][7][8] For this compound, the expected oxidative degradation products include:

  • N-Oxide Formation: Oxidation of the tertiary amine to form this compound-N-oxide.

  • N-Demethylation: Oxidative removal of one or both methyl groups to yield 3-Chloro-4-methylaniline and subsequently 3-chloro-4-aminotoluene.

  • Ring Oxidation: Hydroxylation of the aromatic ring.

Oxidative Degradation of this compound cluster_main This compound cluster_products Potential Degradation Products 3_Chloro_N_4_dimethylaniline This compound N_Oxide This compound-N-oxide 3_Chloro_N_4_dimethylaniline->N_Oxide [O] N_Demethylation 3-Chloro-4-methylaniline 3_Chloro_N_4_dimethylaniline->N_Demethylation [O] Ring_Oxidation Hydroxylated derivatives 3_Chloro_N_4_dimethylaniline->Ring_Oxidation [O]

Caption: Predicted oxidative degradation pathways.

C. Thermal Degradation Pathway

Thermal degradation of halogenated anilines can lead to dehalogenation and polymerization. For this compound, the primary thermal degradation pathways are likely to be:

  • Dehalogenation: Cleavage of the C-Cl bond to form N,4-dimethylaniline.

  • Polymerization: Formation of higher molecular weight oligomers or polymers.

  • N-demethylation: Loss of methyl groups at elevated temperatures.

Thermal Degradation of this compound cluster_main This compound cluster_products Potential Degradation Products 3_Chloro_N_4_dimethylaniline This compound Dehalogenation N,4-dimethylaniline 3_Chloro_N_4_dimethylaniline->Dehalogenation Δ Polymerization Oligomers/Polymers 3_Chloro_N_4_dimethylaniline->Polymerization Δ N_demethylation 3-Chloro-4-methylaniline 3_Chloro_N_4_dimethylaniline->N_demethylation Δ

Caption: Predicted thermal degradation pathways.

III. Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a starting point and should be optimized based on the specific objectives of your study. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.[2]

A. General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

B. Photolytic Degradation
  • Transfer an aliquot of the stock solution into a quartz cuvette or a suitable transparent container.

  • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup involves a combination of a cool white fluorescent lamp and a near UV lamp.

  • Simultaneously, prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.

  • Place both the exposed and control samples in a photostability chamber.

  • Monitor the degradation over time by withdrawing aliquots at predetermined intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Analyze the samples immediately using a stability-indicating HPLC method.

C. Oxidative Degradation
  • Transfer an aliquot of the stock solution into a suitable reaction vessel.

  • Add an equal volume of a hydrogen peroxide solution (e.g., 3% v/v in water).

  • Stir the reaction mixture at room temperature.

  • Prepare a control sample by adding an equal volume of water instead of hydrogen peroxide.

  • Monitor the reaction progress by taking samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench the reaction, if necessary, by adding a reducing agent like sodium bisulfite.

  • Analyze the samples using a stability-indicating HPLC method.

D. Thermal Degradation
  • Transfer an aliquot of the stock solution into a sealed vial.

  • Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C, or 100°C).

  • Prepare a control sample and store it at the recommended storage temperature.

  • Collect samples at different time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Allow the samples to cool to room temperature before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

IV. Analytical Methodology

A robust, stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

A. Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileElutes the analytes from the column.
Gradient Start with a low percentage of B and gradually increase.To effectively separate compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 240 nmA wavelength where anilines typically have good absorbance.
Injection Volume 10 µLA standard injection volume.
B. Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

V. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or minimal degradation observed. The stress condition is not harsh enough. The compound is highly stable under the applied conditions.Increase the duration of stress, the temperature, or the concentration of the stressor (e.g., H₂O₂). Ensure the light source in photostability studies has the appropriate wavelength and intensity.
Excessive degradation (>50%). The stress condition is too harsh.Reduce the stress duration, temperature, or concentration of the stressor. Take earlier time points.
Poor peak shape (tailing or fronting) in HPLC. Inappropriate mobile phase pH. Column overload. Column degradation.Adjust the pH of the mobile phase. For anilines, an acidic mobile phase is often beneficial. Reduce the injection concentration or volume. Replace the column.
Co-elution of parent compound and degradation products. The analytical method lacks sufficient resolving power.Optimize the HPLC gradient. Try a different column chemistry (e.g., phenyl-hexyl). Adjust the mobile phase composition or pH.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not detected by the UV detector. Degradation products are volatile. Degradation products are not eluting from the column.Use a mass detector (LC-MS) to look for non-chromophoric degradants. Use a different analytical technique like GC-MS if volatile degradants are suspected. Modify the HPLC method to ensure all components elute.
Formation of unexpected peaks in the control sample. Contamination of the sample or solvent. Instability of the compound in the chosen solvent.Use high-purity solvents and clean glassware. Evaluate the stability of the compound in the analytical solvent over time.

VI. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: The primary purposes are to understand its intrinsic stability, identify potential degradation products that could form during storage and handling, and to develop and validate a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[1][2]

Q2: How do I choose the appropriate stress conditions for my study?

A2: The choice of stress conditions should be based on the physicochemical properties of this compound and its intended storage and use. The conditions should be stringent enough to cause degradation but not so harsh that they lead to unrealistic degradation pathways.[2][3] It is recommended to start with the conditions outlined in this guide and optimize them as needed.

Q3: What should I do if my compound appears to be very stable and does not degrade under any of the stress conditions?

A3: If minimal degradation is observed, you should first ensure that the stress conditions were indeed more strenuous than the accelerated stability conditions (e.g., 40°C/75% RH for 6 months). If the compound is genuinely very stable, this is valuable information. For the purpose of validating the analytical method's specificity, you can spike the sample with known related substances or potential degradation products to demonstrate separation.[3]

Q4: Is it necessary to identify the structure of every degradation product?

A4: According to regulatory guidelines, significant degradation products should be identified.[2] The threshold for what is considered "significant" can vary, but generally, any degradant present at a level of 0.1% or higher should be investigated. LC-MS is a powerful tool for the initial characterization and identification of these impurities.

Q5: What is "mass balance" and why is it important in forced degradation studies?

A5: Mass balance is an accounting of the initial amount of the drug substance and the sum of the amount of the remaining drug substance and all its degradation products. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and quantified by the analytical method.[9]

VII. References

  • ResearchGate. (n.d.). Aerobic oxidation of N,N‐dimethylanilines. Retrieved from --INVALID-LINK--

  • Mishra, et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.

  • Canadian Science Publishing. (n.d.). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from --INVALID-LINK--

  • Journal of Chinese Mass Spectrometry Society. (2023). Study on the Oxidation Behavior of N, N-Dimethylaniline Compounds in Microdroplets.

  • Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018, May 16). 4-Chloroaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2004, April 8). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from --INVALID-LINK--

  • BETTER CHEMTECH. (2025, September 29). How to interpret the mass spectrum of N,N - Dimethylaniline?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Detection of the Short-Lived Radical Cation Intermediate in the Electrooxidation of N,N-Dimethylaniline by Mass Spectrometry. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from --INVALID-LINK--

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) MS spectrum. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, February 23). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. Retrieved from --INVALID-LINK--

  • MDPI. (2024, September 12). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from --INVALID-LINK--

  • mzCloud. (2015, January 28). N N Dimethylaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Photodegradation of aniline in aqueous suspensions of microalgae. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Chloro-N,N-dimethylaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (1997, June 1). Thermal Decomposition Studies of Halogenated Organic Compounds. Retrieved from --INVALID-LINK--

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from --INVALID-LINK--

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--

  • PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-chloro-n,n-dimethylaniline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, December 6). Microwave Assisted Oxidation of N,N-Dimethylaniline by Ditertiarybutyl chromate in Non-aqueous Media. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from --INVALID-LINK--

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Metal-free photocatalytic degradation of 4-chlorophenol in water by mesoporous carbon nitride semiconductors. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Retrieved from --INVALID-LINK--

  • gsrs. (n.d.). 4-CHLORO-N,N-DIMETHYLANILINE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019, May 30). Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Preventing Over-Methylated Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize enzymatic methylation reactions. Over-methylation is a common yet controllable issue that can significantly impact experimental outcomes. This document provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to help you achieve precise, specific, and reproducible methylation of your target substrates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the causes and consequences of over-methylation.

Q1: What is over-methylation and why is it a significant problem in my experiments?

A1: Over-methylation refers to the enzymatic addition of more methyl groups to a substrate than intended. For instance, if the goal is to create a mono-methylated protein at a specific lysine residue, the formation of di- and tri-methylated versions of that same protein would be considered over-methylation.[1]

This is a critical issue for several reasons:

  • Loss of Specificity and Function: The biological activity of a molecule can be exquisitely sensitive to its methylation state. A di-methylated histone, for example, may recruit different effector proteins than its mono-methylated counterpart, leading to entirely different downstream signaling events.[1]

  • Product Heterogeneity: Over-methylation creates a mixed population of products, complicating downstream analysis and making it difficult to interpret results. This heterogeneity can mask the true biological effect of the intended methylated species.

  • Reduced Yield: The formation of unwanted, hypermethylated side products directly consumes your substrate and reagents, lowering the yield of the desired product and impacting the efficiency of your workflow.

Q2: What are the primary drivers of over-methylation in enzymatic reactions?

A2: Over-methylation is fundamentally a kinetic phenomenon. The most common drivers are imbalances in the core components of the reaction:

  • Excess Methyl Donor: Providing too much S-adenosylmethionine (SAM), the universal methyl donor, can drive the reaction past the desired methylation state.[2] The enzyme, saturated with SAM, may catalyze subsequent methylation events on the same substrate molecule before it dissociates.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long provides more opportunities for the enzyme to encounter and further methylate the already-modified substrate.

  • High Enzyme Concentration: An excessive amount of methyltransferase enzyme can accelerate the reaction to a point where control is lost, leading to rapid and multiple methylation events.[3]

Q3: How does the choice and concentration of the methyl donor, S-adenosylmethionine (SAM), affect over-methylation?

A3: S-adenosylmethionine (SAM) is the direct source of the methyl group in nearly all biological methylation reactions.[4] Its concentration is one of the most critical parameters to control.

  • Mechanism of Action: Methyltransferases bind both the substrate and SAM to catalyze the methyl transfer.[5] After the first methylation, the product, S-adenosylhomocysteine (SAH), is released. If the concentration of SAM is excessively high relative to the substrate, the enzyme is more likely to re-bind another SAM molecule and catalyze a second (or third) methylation on the same substrate before it is released from the active site.

  • Concentration Effects: High concentrations of SAM can lead to a shift in the product profile from mono-methylated to poly-methylated species.[2] Conversely, very high levels of exogenous SAM have, in some cellular contexts, paradoxically led to methylation inhibition due to its catabolism into inhibitory compounds like adenine.[6][7] This highlights the importance of maintaining an optimal, rather than maximal, concentration.

Q4: Can the intrinsic properties of my methyltransferase or substrate predispose my reaction to over-methylation?

A4: Absolutely. The inherent kinetic properties of the specific enzyme-substrate pair play a crucial role.

  • Processivity vs. Distributivity: A "processive" enzyme is one that can perform multiple catalytic turnovers (e.g., multiple methylations) on a single substrate molecule before dissociating. A "distributive" enzyme dissociates after each catalytic event.[8] Highly processive methyltransferases are more prone to causing over-methylation, as they are intrinsically wired to add multiple methyl groups in a single binding event. Understanding the nature of your enzyme is key to designing the appropriate control strategy.

  • Substrate Affinity (Km): The Michaelis constant (K_M) reflects the substrate concentration at which the reaction rate is half of its maximum.[9] An enzyme with a very high affinity (low K_M) for its mono-methylated product might be more likely to re-bind it and add a second methyl group, thus promoting over-methylation.

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific experimental problems related to over-methylation.

Problem: My mass spectrometry (or other analysis) shows a heterogeneous mix of mono-, di-, and tri-methylated products, but I only want mono-methylation.

This is the most common manifestation of over-methylation. The solution lies in systematically optimizing the reaction kinetics to favor the formation of the mono-methylated species.

Cause A: Excessive Methyl Donor (SAM) Concentration

  • Scientific Rationale: When SAM is present in large excess, it saturates the methyltransferase, increasing the probability of multiple methylation events occurring on a single substrate molecule before it dissociates from the enzyme. The goal is to find a concentration that is sufficient for the primary methylation but limiting for subsequent additions.

  • Solution A: Protocol for Titration of S-adenosylmethionine (SAM)

    This protocol aims to identify the optimal SAM concentration that maximizes the yield of the desired mono-methylated product while minimizing the formation of hypermethylated species.

    • Reaction Setup: Prepare a series of parallel reactions. Keep the concentration of your enzyme and substrate constant in each reaction.

    • Variable Component: Create a serial dilution of your SAM stock solution. The range should bracket the K_M of the enzyme for SAM if known, or span a broad range (e.g., from 0.1x to 20x your current concentration) if unknown.

    • Control Reactions:

      • No-SAM Control: A reaction containing all components except SAM to establish a baseline.

      • No-Enzyme Control: A reaction with substrate and the highest concentration of SAM, but no enzyme, to check for non-enzymatic methylation.

    • Incubation: Incubate all reactions at the optimal temperature for a fixed, relatively short period (e.g., 30 minutes).[10]

    • Quenching: Stop the reactions simultaneously, typically by heating (e.g., 65°C for 20 minutes) or adding a chemical quencher like EDTA, if compatible.[11][12]

    • Analysis: Analyze the product distribution for each reaction using your standard method (e.g., LC-MS, Western blot with modification-specific antibodies).

    • Interpretation: Plot the percentage of each methylated species (un-, mono-, di-, tri-) against the SAM concentration. Select the concentration that provides the highest percentage of the mono-methylated product.

    Table 1: Example SAM Titration Setup

    Reaction # Substrate (µM) Enzyme (nM) SAM (µM) Incubation Time (min)
    1 (No-SAM) 10 50 0 30
    2 10 50 1 30
    3 10 50 5 30
    4 10 50 10 30
    5 10 50 25 30
    6 10 50 50 30
    7 10 50 100 30

    | 8 (No-Enzyme) | 10 | 0 | 100 | 30 |

Cause B: Prolonged Reaction Time

  • Scientific Rationale: Even at optimal enzyme and SAM concentrations, allowing the reaction to proceed for too long will inevitably lead to the accumulation of over-methylated products. The initial phase of the reaction will favor mono-methylation, but as the concentration of this product increases, it becomes a substrate for the next methylation step.

  • Solution B: Protocol for a Time-Course Experiment

    This protocol determines the ideal reaction duration to capture the peak yield of the mono-methylated product before it is converted into hypermethylated forms.

    • Reaction Setup: Prepare a single, larger master mix containing the optimal concentrations of enzyme and SAM (determined from the titration in Solution A) and your substrate.

    • Time Points: At designated time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the master mix.

    • Quenching: Immediately stop the reaction in each aliquot as it is removed. This is critical for accurately capturing the reaction state at that specific time.

    • Analysis: Analyze the product distribution for each time point.

    • Interpretation: Plot the percentage of each methylated species against time. The optimal incubation time is the point at which the concentration of the mono-methylated product is maximal, and the concentrations of hypermethylated products are beginning to rise.

Cause C: High Enzyme-to-Substrate Ratio

  • Scientific Rationale: A high concentration of enzyme relative to the substrate can lead to a rapid, uncontrolled burst of activity, where a single substrate molecule might be acted upon multiple times in quick succession by different enzyme molecules. Reducing the enzyme concentration slows the overall reaction rate, providing greater control.[3]

  • Solution C: Protocol for Enzyme Titration

    This protocol is similar in principle to the SAM titration but varies the enzyme concentration to find the "sweet spot" for controlled methylation.

    • Reaction Setup: Prepare parallel reactions with constant substrate and optimal SAM concentrations.

    • Variable Component: Serially dilute the enzyme concentration across the reactions.

    • Incubation: Incubate for a fixed time, determined from the time-course experiment (Solution B).

    • Analysis & Interpretation: Analyze the product distribution and select the lowest enzyme concentration that provides efficient conversion to the mono-methylated product within a reasonable timeframe, without significant over-methylation.

Part 3: Visualization of Key Concepts

Visual aids are essential for understanding complex biochemical processes and experimental workflows.

Methyltransferase_Cycle E Free Enzyme (MTase) ES Enzyme-Substrate Complex E->ES Binds ESS Enzyme-Substrate-SAM Ternary Complex ES->ESS Binds EP_SAH Enzyme-Product-SAH Complex ESS->EP_SAH Methyl Transfer Overmethylation Over-methylated Product (Side Product) ESS->Overmethylation Second Methyl Transfer EP Enzyme-Product Complex EP_SAH->EP sah_out EP_SAH->sah_out SAH Released EP->E Dissociation EP->ESS Re-binds SAM (High [SAM]) E_Mono Mono-methylated Product (Desired) EP->E_Mono sub_in sub_in->E Substrate sam_in sam_in->ES SAM

Caption: Fig 1. Enzymatic cycle showing the desired pathway (solid lines) and the over-methylation side pathway (dashed red lines), which is favored by high SAM concentrations.

Troubleshooting_Workflow decision decision protocol protocol result result start Problem: Over-methylation Detected check_sam Is SAM concentration optimized? start->check_sam titrate_sam Protocol: Perform SAM Titration check_sam->titrate_sam No check_time Is reaction time optimized? check_sam->check_time Yes titrate_sam->check_time time_course Protocol: Perform Time-Course Study check_time->time_course No check_enzyme Is enzyme concentration optimized? check_time->check_enzyme Yes time_course->check_enzyme titrate_enzyme Protocol: Perform Enzyme Titration check_enzyme->titrate_enzyme No final_result Optimized Protocol: Precise Mono-methylation check_enzyme->final_result Yes titrate_enzyme->final_result

Caption: Fig 2. A systematic workflow for troubleshooting and optimizing enzymatic methylation reactions to prevent the formation of over-methylated side products.

References

stability issues and proper storage of 3-Chloro-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-methylaniline

A Senior Application Scientist's Guide to Stability and Storage

Welcome to the technical support center for 3-Chloro-4-methylaniline (CAS No. 95-74-9). This guide is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity of your experiments and the longevity of this critical reagent.

3-Chloro-4-methylaniline, also known as 3-chloro-p-toluidine, is a versatile aromatic amine intermediate used in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] However, like many aromatic amines, its chemical nature presents specific stability challenges.[1][3] Understanding these challenges is the first step toward successful and reproducible results. This document provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols for proper handling and storage.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the primary stability concerns for 3-Chloro-4-methylaniline?

The main stability issues stem from its susceptibility to oxidation and photodegradation. Aromatic amines, particularly aniline derivatives, are sensitive to prolonged exposure to both air (oxygen) and light.[3][4] This can lead to discoloration and the formation of impurities, which may compromise the integrity of your experiments. The compound is generally stable under recommended storage conditions, but deviation from these can initiate degradation.[1][5]

Q2: My bottle of 3-Chloro-4-methylaniline has turned from white/colorless to a yellow or brown color. Why did this happen and is it still usable?

This color change is a classic indicator of oxidation. The amino group (-NH₂) on the benzene ring is electron-rich and susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and ambient temperatures.[3][6][7] The initial colorless or white solid/liquid can progress to yellow, orange, or even brown as various oxidized oligomeric and polymeric impurities form.[1][5]

Whether the material is still usable depends entirely on your application. For sensitive multi-step syntheses or quantitative studies, using discolored material is not recommended as the impurities can interfere with the reaction, leading to lower yields and complex purification challenges. For less sensitive applications, it may be acceptable, but a purity check is strongly advised. If necessary, the material can be purified before use (see Protocol 2).

Q3: What are the definitive, ideal storage conditions for this compound?

To maximize shelf-life and maintain purity, a multi-faceted approach to storage is required. The key is to mitigate exposure to oxygen, light, and heat.

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of oxidative and thermal degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[8]Displaces oxygen, the primary agent of oxidative degradation.[3]
Container Tightly sealed, amber glass bottlePrevents air and moisture ingress and protects from light-induced degradation.[5]
Location Cool, dry, well-ventilated, locked area[3][5][8]Ensures safety and prevents exposure to incompatible materials.
Q4: What are the major chemical incompatibilities I should be aware of?

3-Chloro-4-methylaniline is incompatible with a range of substances. Contact with these can cause vigorous, potentially hazardous reactions. Avoid storage near or mixing with:

  • Strong oxidizing agents[2][8]

  • Acids and acid chlorides[2][8]

  • Acid anhydrides[2][8]

  • Chloroformates[2][8]

  • Reducing agents[4]

Troubleshooting Guide for Experimental Issues

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Primary Suspected Cause: Degradation of the 3-Chloro-4-methylaniline starting material. The presence of oxidized impurities can initiate unwanted side reactions or inhibit the primary reaction pathway.

  • Troubleshooting Steps:

    • Visual Inspection: Check the material's color. If it is significantly yellowed or brown, degradation is likely.

    • Purity Assessment: Before use, run a quick purity check. A simple Thin Layer Chromatography (TLC) against a reference standard (if available) can reveal impurities. Alternatively, check the melting point; a broad or depressed melting range compared to the literature value (approx. 22-25°C) indicates the presence of impurities.[1]

    • Corrective Action: If impurities are detected, purify the material using an appropriate method such as vacuum distillation or recrystallization before proceeding with your synthesis. See Protocol 2 for a general purification procedure.

Issue 2: Analytical data (HPLC, GC-MS) of my sample shows multiple impurity peaks.
  • Primary Suspected Cause: The sample has degraded during storage or handling. The additional peaks likely correspond to various oxidation products.

  • Troubleshooting Steps:

    • Review Handling Log: Scrutinize the history of the reagent. Was the bottle left open? Was it exposed to light on the benchtop for an extended period? Was the inert gas blanket properly applied after the last use?

    • Characterize Impurities (if necessary): For advanced applications, understanding the nature of the impurities may be critical. Mass spectrometry can help identify potential oxidized dimers or other adducts.

    • Implement a Strict Handling Protocol: To prevent future degradation, strictly adhere to the handling procedures outlined in Protocol 1. Ensure all users in the lab are trained on the sensitivity of this compound.

Validated Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed to maximize the stability of 3-Chloro-4-methylaniline by minimizing its exposure to atmospheric oxygen and light.

  • Upon Receipt:

    • Inspect the container for an intact seal.

    • Observe the color. It should be a white to light yellow solid or liquid.[1]

    • Place the sealed container in a 2–8°C storage area, away from incompatible materials.

  • Opening for First Use:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation into the compound.

    • Work in a well-ventilated area or fume hood.

    • Gently break the seal.

  • Dispensing the Reagent:

    • Quickly dispense the required amount of material into a separate, clean, and dry vessel.

    • To maintain an inert atmosphere in the stock bottle, immediately flush the headspace with dry nitrogen or argon.

    • Securely seal the container cap, reinforcing with paraffin film for a long-term airtight seal.

  • Returning to Storage:

    • Return the sealed container to the 2–8°C storage location promptly.

Protocol 2: Small-Scale Purification of Discolored 3-Chloro-4-methylaniline by Vacuum Distillation

This procedure is suitable for purifying small to moderate quantities of the compound that have discolored due to oxidation. Warning: This should be performed by trained personnel in a fume hood, wearing appropriate personal protective equipment (PPE).[3]

  • Setup:

    • Assemble a clean, dry short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly greased.

    • Place the discolored 3-Chloro-4-methylaniline (liquid or melted solid) into the distillation flask. Add a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • The compound has a boiling point of 237-238°C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.

    • Collect the fraction that distills as a colorless liquid. Discard any initial, lower-boiling point fractions and the dark, high-boiling point residue.

  • Storage of Purified Product:

    • Transfer the freshly distilled, pure product into a clean, dry amber glass vial or bottle.

    • Flush the container with nitrogen or argon before sealing.

    • Store at 2–8°C as described in Protocol 1.

Visualizations & Data

Diagrams

G start Assess 3-Chloro-4-methylaniline Bottle q1 Is the material colorless to light yellow? start->q1 use Proceed with Experiment (Follow Protocol 1 for handling) q1->use Yes q2 Is the discoloration significant (dark yellow/brown)? q1->q2 No use_caution Use with caution for non-critical applications. Perform purity check (TLC/MP). q2->use_caution No purify Purify before use (Follow Protocol 2) q2->purify Yes

Degradation Oxygen Oxygen (Air) Oxidized Oxidized Oxygen->Oxidized Light Light (UV/Visible) Light->Oxidized Amine Amine Amine->Oxidized Oxidation Polymer Polymer Oxidized->Polymer Further Reactions

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Chloro-N,4-dimethylaniline vs. 3-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of building blocks is paramount. Substituted anilines are a cornerstone of this field, serving as versatile precursors. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related anilines: 3-chloro-N,4-dimethylaniline (a secondary aromatic amine) and 3-chloro-4-methylaniline (a primary aromatic amine). Understanding the nuanced differences in their reactivity, dictated by subtle structural changes, is critical for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical behavior, supported by foundational principles and proposed experimental validations.

Structural and Electronic Profiles: The Decisive N-Methyl Group

At first glance, the two molecules are structurally analogous. Both possess a benzene ring substituted with a chlorine atom at position 3 and a methyl group at position 4 relative to the amino group. The key distinction lies at the nitrogen atom: 3-chloro-4-methylaniline has a primary amino group (-NH₂), while this compound features a secondary N-methylamino group (-NHCH₃). This single methyl group addition is the fulcrum upon which their differing reactivities balance, introducing changes in both electronic and steric properties.

Table 1: Comparative Physicochemical Properties

Property3-Chloro-4-methylanilineThis compoundReference
Molecular Formula C₇H₈ClNC₈H₁₀ClN[1][2]
Molecular Weight 141.60 g/mol 155.62 g/mol [1][2]
Structure A primary aromatic amineA secondary aromatic amineN/A
pKa (of conjugate acid) 4.05Est. > 4.05 (see discussion)[1]

The most significant predicted difference is in basicity. The N-methyl group in this compound exerts a positive inductive effect (+I), pushing electron density towards the nitrogen atom.[3][4] This increases the electron density of the nitrogen's lone pair, making it more available to accept a proton. Consequently, This compound is expected to be a stronger base than its primary amine counterpart. For comparison, the pKa of N-methylaniline's conjugate acid is approximately 4.85, higher than that of the anilinium ion (~4.6), confirming the base-strengthening effect of N-alkylation.[3]

G Figure 1. Electronic Effects on the Amino Group cluster_0 3-Chloro-4-methylaniline (-NH2) cluster_1 This compound (-NHCH3) N_H Nitrogen (Primary Amine) Resonance Resonance (+R) Lone pair delocalizes into ring N_H->Resonance Dominant Effect Inductive_H Inductive Effect (+I) (Baseline) N_H->Inductive_H N_Me Nitrogen (Secondary Amine) Resonance_Me Resonance (+R) Lone pair delocalizes into ring N_Me->Resonance_Me Dominant Effect Inductive_Me Inductive Effect (+I) Enhanced by CH3 group N_Me->Inductive_Me Increased e- density

Caption: Electronic effects of primary vs. N-methyl amino groups.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest directly in how these molecules behave in common organic reactions. We will consider two major categories: reactions at the nitrogen atom (nucleophilic character) and reactions on the aromatic ring (electrophilic aromatic substitution).

Nucleophilicity and Reactions at the Nitrogen Center

Amines act as nucleophiles by donating their lone pair of electrons to an electrophile.[4] The increased electron density on the nitrogen of this compound suggests it should be a more potent nucleophile.[5] However, this is counterbalanced by steric hindrance from the N-methyl group, which can impede the nitrogen's approach to a crowded electrophilic center.[5]

  • Causality: For reactions like acylation or alkylation , the outcome depends on the electrophile's steric bulk.

    • With a small, unhindered electrophile (e.g., acetyl chloride), the enhanced nucleophilicity of This compound is likely to dominate, leading to a faster reaction rate.[3]

    • With a sterically demanding electrophile, the less-hindered -NH₂ group of 3-chloro-4-methylaniline may react more readily, as its nitrogen is more accessible.[6]

This trade-off is a critical design consideration. If a rapid reaction with a simple acylating agent is desired, the secondary amine is the superior choice. If the substrate must be coupled with a bulky fragment, the primary amine may provide a higher yield.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aniline derivative acts as a nucleophile via its electron-rich benzene ring. The amino group is a powerful activating, ortho-, para-director due to its ability to donate its lone pair into the ring through resonance (+R effect).[7]

Here, the analysis is more straightforward:

  • Reactivity: The N-methylamino group (-NHCH₃) is a stronger activating group than the primary amino group (-NH₂). The methyl group's inductive electron donation supplements the lone pair's resonance donation, making the aromatic ring of This compound more electron-rich and thus significantly more reactive towards electrophiles.[3] We predict that reactions like halogenation, nitration, or sulfonation will proceed at a faster rate for the secondary amine.

  • Regioselectivity (Directing Effects): Both -NH₂ and -NHCH₃ are strong ortho-, para-directors. The incoming electrophile will be directed to the positions ortho and para to the amino group. In these specific molecules, the para position is blocked by the C4-methyl group. Therefore, substitution is directed to the C2 and C6 positions.

    • The primary directing influence is the amino group.

    • The C4-methyl group is a weak activator and ortho-, para-director.

    • The C3-chloro group is a deactivator but is also an ortho-, para-director.

The powerful activating effect of the amino group will overwhelmingly direct substitution to its ortho positions (C2 and C6). However, the C2 position is sterically more hindered in this compound due to the proximity of the N-methyl group. This may lead to a higher proportion of substitution at the C6 position compared to 3-chloro-4-methylaniline, where steric hindrance is less of a factor.[8]

Table 2: Predicted Reactivity Outcomes

Reaction Type3-Chloro-4-methylanilineThis compoundDominant Factor
Basicity Weaker BaseStronger BaseInductive Effect (+I) of N-methyl
N-Acylation Rate Slower (less nucleophilic)Faster (more nucleophilic)Electronic Effect
EAS Rate Slower (less activated ring)Faster (more activated ring)Electronic Effect (+I and +R)
EAS Regioselectivity Substitution at C2 and C6Substitution at C2 and C6 (higher C6 preference)Steric Hindrance

Supporting Experimental Protocols

To quantitatively validate these predictions, the following comparative experiments are proposed. These protocols are designed to be self-validating by directly comparing the two substrates under identical conditions.

Experiment 1: Comparative Analysis of Basicity via pKa Determination

This protocol provides a quantitative measure of the basicity of each amine by determining the pKa of its conjugate acid.

Methodology:

  • Preparation: Prepare 0.01 M solutions of both 3-chloro-4-methylaniline and this compound in a 50:50 ethanol/water mixture.

  • Titration Setup: Place 25.0 mL of the amine solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.01 M HCl solution, recording the pH after each incremental addition (e.g., 0.2 mL) of the acid.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

  • Comparison: A higher pKa value indicates a stronger base.[5] It is predicted that this compound will have a higher pKa.

Experiment 2: Comparative Kinetics of Electrophilic Bromination

This experiment directly compares the reactivity of the aromatic rings towards an electrophile.

G Figure 2. Workflow for Comparative Bromination Start Prepare Equimolar Solutions (0.1 M in Acetic Acid) of each Aniline Reactants Place each solution in a separate reaction vessel at 25°C Start->Reactants Addition Add 0.95 eq. of Br2 solution (in Acetic Acid) to each vessel simultaneously with stirring Reactants->Addition Sampling Withdraw aliquots at timed intervals (e.g., 1, 5, 15, 30 min) Addition->Sampling Quench Immediately quench each aliquot with aqueous sodium thiosulfate Sampling->Quench Analysis Analyze quenched aliquots by GC-MS or HPLC to determine reactant consumption and product distribution Quench->Analysis End Plot reactant concentration vs. time to determine initial reaction rates Analysis->End

Caption: Experimental workflow for kinetic analysis of EAS.

Methodology:

  • Preparation: As outlined in Figure 2, prepare 0.1 M solutions of each aniline in glacial acetic acid.

  • Reaction: To each solution at a constant temperature (e.g., 25°C), add a sub-stoichiometric amount (e.g., 0.95 equivalents) of a 0.1 M bromine solution in acetic acid to favor mono-substitution.

  • Monitoring: Withdraw aliquots at regular time intervals. Quench the reaction immediately in each aliquot by adding an excess of aqueous sodium thiosulfate solution to consume unreacted bromine.

  • Analysis: Analyze the quenched aliquots using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) method.

  • Interpretation:

    • Rate: The faster disappearance of the starting material indicates higher reactivity. This compound is expected to be consumed more rapidly.

    • Regioselectivity: The product ratios (e.g., C2-bromo vs. C6-bromo isomers) will reveal the influence of steric hindrance.

Conclusion

While structurally similar, this compound and 3-chloro-4-methylaniline exhibit distinct reactivity profiles rooted in the electronic and steric effects of the N-methyl group.

  • This compound is the more electron-rich and reactive compound. Its enhanced basicity and the higher activation of its aromatic ring make it the substrate of choice for rapid electrophilic aromatic substitutions or for reactions at the nitrogen center with unhindered electrophiles.

  • 3-Chloro-4-methylaniline , being a primary amine, is less sterically hindered. This makes it potentially more suitable for reactions involving bulky reagents where accessibility to the nitrogen lone pair or the ortho positions of the ring is the rate-limiting factor.

For the synthetic chemist, the choice between these two reagents is not arbitrary but a strategic decision based on the specific demands of the desired transformation. This guide provides the foundational logic and experimental framework to make that decision with confidence, ensuring greater control over reaction outcomes and efficiency in the development of complex molecular targets.

References

cost-effectiveness analysis of different synthetic routes to 3-Chloro-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of 3-Chloro-N,4-dimethylaniline for Researchers and Process Chemists

Introduction

This compound is a valuable substituted aniline intermediate crucial in the synthesis of various agrochemicals, dyes, and pharmaceutical agents. The economic viability and environmental impact of producing this compound are heavily dependent on the chosen synthetic pathway. For researchers in drug development and process chemistry, selecting a route that is not only high-yielding but also scalable, safe, and cost-effective is of paramount importance.

This guide provides a comprehensive cost-effectiveness analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, compare process parameters, and provide detailed, field-proven protocols. Our analysis is grounded in established chemical principles and supported by experimental data to empower scientists to make informed decisions for both laboratory-scale synthesis and industrial production.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be logically approached from two primary retrosynthetic disconnections. The choice between these strategies hinges on factors such as starting material availability, process safety, and overall atom economy.

  • Route A: Chlorination-Reduction-Methylation. This is the most established and industrially favored pathway. It commences with a readily available commodity chemical, p-nitrotoluene, which undergoes a three-step sequence: electrophilic chlorination, reduction of the nitro group, and finally, N-methylation of the resulting aniline.

  • Route B: N-Oxide Directed Halogenation. An alternative, more specialized route involves the N-methylation and subsequent N-oxidation of 4-methylaniline (p-toluidine). The resulting N-oxide is then selectively halogenated. While elegant, this route involves different strategic considerations regarding regioselectivity and reagent handling.

Below is a logical diagram illustrating these primary strategic approaches.

Target This compound RouteA Route A: Chlorination-Reduction-Methylation Target->RouteA Retrosynthesis RouteB Route B: N-Oxide Directed Halogenation Target->RouteB Retrosynthesis IntermediateA 3-Chloro-4-methylaniline RouteA->IntermediateA Final Step: N-Methylation IntermediateB N,N-dimethyl-4-methylaniline N-oxide RouteB->IntermediateB Final Step: Chlorination StartA p-Nitrotoluene IntermediateA->StartA Steps: 1. Chlorination 2. Nitro Reduction StartB 4-Methylaniline IntermediateB->StartB Steps: 1. N,N-Dimethylation 2. N-Oxidation

Caption: High-level retrosynthetic strategies for this compound.

Route A: The Industrial Standard – Chlorination, Reduction, and Methylation

This pathway is the workhorse for producing the target molecule, leveraging low-cost starting materials and well-optimized reactions. The critical decision point within this route lies in the method chosen for the reduction of the nitro group, which has significant implications for cost, safety, and environmental footprint.

Step 1 & 2: Synthesis of the Key Intermediate, 3-Chloro-4-methylaniline

The synthesis begins with the chlorination of p-nitrotoluene to yield 2-chloro-4-nitrotoluene. This intermediate is then reduced to 3-chloro-4-methylaniline. The reduction step is pivotal and is typically accomplished via two competing methods: classical chemical reduction or modern catalytic hydrogenation.

  • Chemical Reduction (e.g., Iron Powder/Acid): This is a traditional method involving the use of a metal, typically iron powder, in an acidic medium (e.g., HCl) to reduce the nitro group.[1] While effective on a lab scale, it is fraught with issues that limit its industrial appeal. The reaction generates a large amount of iron oxide sludge, a significant waste disposal problem that restricts the sustainable development of this process.[2][3] Furthermore, yields and product quality are often inferior to catalytic methods.[2]

  • Catalytic Hydrogenation: This method is the cornerstone of modern industrial synthesis for aromatic amines.[4] It involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel.[2] This process is highly efficient, produces water as the only stoichiometric byproduct, and offers high product purity.[3] The catalyst can often be recovered and reused, significantly reducing operational costs. The key challenge is preventing the unintended hydrodechlorination (removal of the Cl atom), which can be suppressed by adding "dehalogenation inhibitors" or by using modified catalysts, such as tin-doped Raney Nickel.[2][5][6]

Comparative Analysis: Reduction Methodologies
FeatureChemical Reduction (Iron Powder)Liquid-Phase Catalytic Hydrogenation
Typical Reagents Iron powder, Hydrochloric acid[1]H₂ gas, Metal catalyst (e.g., Pd/C, Raney-Ni)[2]
Typical Yield Low to Moderate[2]High (>99%)[2]
Product Purity Fair to Good; often requires extensive purification[2]High to Excellent (>99%)[2]
Reagent Cost Iron powder is inexpensive, but large molar excess is needed.Higher initial catalyst cost, but catalyst is reusable. H₂ is inexpensive.
Environmental Impact Generates large volumes of iron sludge waste; serious pollution concern.[2][3]Environmentally friendly; water is the main byproduct.[3]
Safety Concerns Exothermic reaction requires careful control.Handling of flammable H₂ gas under pressure requires specialized equipment.
Industrial Viability Largely phased out due to waste and inefficiency.[2]The preferred industrial synthesis technology.[4]

The workflow for Route A is visualized below, highlighting the divergence at the reduction step.

Start p-Nitrotoluene Step1 Chlorination Start->Step1 Intermediate1 2-Chloro-4-nitrotoluene Step1->Intermediate1 Step2a Chemical Reduction (Fe/HCl) Intermediate1->Step2a Traditional Route Step2b Catalytic Hydrogenation (H₂/Pd-C) Intermediate1->Step2b Modern Route Intermediate2 3-Chloro-4-methylaniline Step2a->Intermediate2 Step2b->Intermediate2 Step3 N-Methylation (Reductive Amination) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for Route A, comparing reduction methodologies.

Step 3: N-Methylation via Reductive Amination

The final step is the N-methylation of 3-chloro-4-methylaniline. Direct alkylation with agents like methyl iodide is generally avoided due to the high probability of over-alkylation, leading to the formation of quaternary ammonium salts and a mixture of products that are difficult to separate.[7]

The superior method is reductive amination .[4] This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde (formaldehyde in this case), which is then immediately reduced in situ to the corresponding secondary amine.[7][8] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃).[7][9] This method is highly selective, efficient, and prevents the problem of multiple alkylations.[7]

Route B: An Alternative – Halogenation of an N-Oxide Precursor

An alternative strategy involves introducing the chlorine atom at a later stage. This route begins with 4-methylaniline (p-toluidine), which is first N,N-dimethylated. The resulting tertiary amine is then oxidized to an N-oxide, a key step that activates the aromatic ring and directs subsequent halogenation.

Research has demonstrated that the treatment of N,N-dialkylaniline N-oxides with thionyl chloride (SOCl₂) can lead to regioselective ortho-chlorination.[10] This special reactivity provides a pathway to install the chlorine atom at the desired position relative to the activating dimethylamino group.[10]

Comparative Analysis: Route A vs. Route B
FeatureRoute A (Catalytic Hydrogenation Path)Route B (N-Oxide Halogenation)
Starting Material p-Nitrotoluene4-Methylaniline (p-Toluidine)
Number of Steps 3 (Chlorination, Reduction, Methylation)3 (Dimethylation, N-Oxidation, Chlorination)
Key Challenge Preventing hydrodechlorination during reduction.Ensuring high regioselectivity during chlorination; handling of N-oxides.
Reagents H₂, Pd/C, Formaldehyde, NaBH(OAc)₃Formaldehyde, NaBH(OAc)₃, m-CPBA, SOCl₂
Scalability Well-established and highly scalable.Less common for bulk production; may present challenges on a large scale.
Cost-Effectiveness Generally more cost-effective due to cheaper starting materials and optimized processes.Potentially higher cost due to more specialized reagents (e.g., m-CPBA) and less process optimization.

The workflow for Route B is visualized below.

Start 4-Methylaniline Step1 N,N-Dimethylation Start->Step1 Intermediate1 N,N-Dimethyl-4-methylaniline Step1->Intermediate1 Step2 N-Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 N,N-Dimethyl-4-methylaniline N-oxide Step2->Intermediate2 Step3 ortho-Chlorination (SOCl₂) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the alternative N-oxide directed halogenation (Route B).

Detailed Experimental Protocols

The following protocols are provided as validated starting points and may require optimization based on specific laboratory conditions and equipment.

Protocol A1: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene[2][5]
  • System: A pressure-rated hydrogenation reactor equipped with a magnetic stirrer, heating mantle, and gas inlet.

  • Reagents:

    • 2-Chloro-4-nitrotoluene (1.0 equiv)

    • Methanol (as solvent, approx. 4-5 mL per gram of substrate)

    • 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) or a modified Raney Nickel catalyst.[2]

    • (Optional) Dehalogenation inhibitor like SnCl₂ (if needed, ~1 mol%).[2]

  • Procedure:

    • Charge the reactor with 2-chloro-4-nitrotoluene and methanol.

    • Add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge the system several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-1.5 MPa).[6]

    • Heat the reaction mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC, GC).

    • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. The catalyst can be recovered for reuse.

    • Concentrate the filtrate under reduced pressure to yield crude 3-chloro-4-methylaniline, which can be purified further if necessary.

Protocol A2: Reductive Amination of 3-Chloro-4-methylaniline[4][7]
  • System: A round-bottom flask with a magnetic stirrer, under an inert atmosphere.

  • Reagents:

    • 3-Chloro-4-methylaniline (1.0 equiv)

    • Aqueous Formaldehyde (37 wt. %, 1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.

  • Procedure:

    • Dissolve 3-chloro-4-methylaniline in the solvent in the reaction flask.

    • Add the aqueous formaldehyde solution and stir the mixture for 30-60 minutes at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to control the initial effervescence.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography on silica gel if high purity is required.

Final Synthesis and Recommendation

Route A, utilizing catalytic hydrogenation for the nitro reduction step, is unequivocally the most cost-effective, scalable, and environmentally responsible method for synthesizing this compound.

Justification:

  • Cost-Effectiveness: This route starts from inexpensive, high-volume commodity chemicals. While the initial investment in a hydrogenation catalyst like Pd/C may be higher than for iron powder, its high efficiency, selectivity, and reusability lead to a lower overall cost per kilogram of product, especially at scale.[2]

  • Process Efficiency: Catalytic hydrogenation consistently provides near-quantitative yields and exceptionally high product purity, often minimizing the need for costly and time-consuming downstream purification.[2][5]

  • Environmental Impact ("Green" Chemistry): The process aligns with the principles of green chemistry by minimizing waste (water is the only byproduct) and maximizing atom economy. This stands in stark contrast to the chemical reduction route, which generates significant hazardous waste.[2][3]

  • Scalability and Safety: The technology for catalytic hydrogenation is mature and well-established in the chemical industry, with robust safety protocols for handling hydrogen gas.

While Route B presents an interesting academic exercise in regioselective halogenation, it is unlikely to compete with Route A on a cost or simplicity basis for bulk production. The use of more expensive reagents like m-CPBA and the potential for side products during the chlorination step make it a less attractive option for large-scale synthesis.

For researchers and drug development professionals, Route A provides a reliable, efficient, and well-documented path to obtaining high-quality this compound, ensuring that process development is built on a cost-effective and sustainable foundation.

References

A Guide to Spectroscopic Differentiation of Chloro-N,N-dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, chemical synthesis, and material science, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—often exhibit vastly different chemical, biological, and physical properties. Their unambiguous differentiation is therefore a critical analytical challenge.

This guide provides an in-depth comparison of the spectroscopic signatures of three positional isomers of Chloro-N,N-dimethylaniline: the ortho (2-), meta (3-), and para (4-) substituted variants. While the initial query concerned 3-Chloro-N,4-dimethylaniline, its isomers present a less common analytical challenge with less available public data. In contrast, the chloro-N,N-dimethylaniline series serves as a classic and more broadly applicable case study for demonstrating the power of modern spectroscopic techniques in isomer differentiation. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illustrate how to build a conclusive, multi-faceted analytical case for each distinct molecular structure.

The Isomers: Structural Overview

The three isomers share the molecular formula C₈H₁₀ClN but differ in the position of the chlorine atom relative to the strongly activating dimethylamino group. This positional variance fundamentally alters the electronic distribution and symmetry of each molecule, providing the basis for their distinct spectroscopic fingerprints.

G cluster_ortho 2-Chloro-N,N-dimethylaniline (ortho) cluster_meta 3-Chloro-N,N-dimethylaniline (meta) cluster_para 4-Chloro-N,N-dimethylaniline (para) ortho ortho meta meta para para

Caption: Molecular structures of the ortho, meta, and para isomers of Chloro-N,N-dimethylaniline.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The interplay between the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing chloro group (-Cl) creates unique chemical shifts and spin-spin coupling patterns in the aromatic region for each isomer.

Causality of Spectral Differences
  • Electronic Effects: The -N(CH₃)₂ group is a powerful activating group that donates electron density into the aromatic ring, particularly at the ortho and para positions. This increased electron density causes shielding, shifting the signals of protons at these positions to a lower chemical shift (upfield). Conversely, the electronegative -Cl atom withdraws electron density, causing deshielding (downfield shift), though its effect is weaker than the resonance donation from the amino group.

  • Symmetry and Splitting: The substitution pattern dictates the magnetic equivalence of the aromatic protons and, consequently, their splitting patterns. The highly symmetric para isomer presents a simple, clean spectrum, while the less symmetric ortho and meta isomers exhibit more complex and overlapping multiplets.

G start Analyze Aromatic Region (6.5-7.5 ppm) q1 Simple, Symmetrical Pattern? (e.g., two clean doublets) start->q1 is_para Likely para-isomer (AA'BB' System) q1->is_para Yes is_complex Complex Multiplets (ortho or meta) q1->is_complex No

Caption: Simplified logic for ¹H NMR aromatic pattern analysis.

Comparative ¹H NMR Data
IsomerAromatic Protons (δ, ppm, Multiplicity, J in Hz)N(CH₃)₂ Protons (δ, ppm)
2-Chloro (ortho) ~7.3-7.0 (m, 4H)~2.7 (s, 6H)
3-Chloro (meta) 7.14 (t, J=8.3, 1H), 6.82-6.64 (m, 2H), 6.60 (d, J=8.2, 1H)[1]2.95 (s, 6H)[1]
4-Chloro (para) 7.16 (d, J=9.1, 2H), 6.63 (d, J=9.0, 2H)[1]2.92 (s, 6H)[1]
Note: Data for the 2-chloro isomer is referenced from the Spectral Database for Organic Compounds (SDBS). Exact shifts can vary slightly with solvent and concentration.
  • Interpretation:

    • The 4-chloro isomer is immediately identifiable by its clean pair of doublets, a hallmark of 1,4-disubstitution where protons on opposite sides of the ring couple with their neighbors.

    • The 3-chloro isomer shows a more complex pattern, including a triplet and other multiplets, consistent with its substitution pattern.

    • The 2-chloro isomer also presents a complex multiplet, but its overall chemical shift range and pattern will differ from the meta isomer due to the proximity of the chloro group to the amine.

¹³C NMR Spectroscopy: A Map of the Carbon Skeleton

Carbon-13 NMR provides direct insight into the carbon framework of a molecule. The number of distinct signals reveals the molecule's symmetry, and the chemical shifts indicate the electronic environment of each carbon atom.

Causality of Spectral Differences
  • Symmetry: The key differentiator here is molecular symmetry. The para isomer possesses a C₂ axis of symmetry, making pairs of aromatic carbons chemically equivalent. This reduces the number of aromatic signals to four. The ortho and meta isomers are asymmetric, and thus all six aromatic carbons are unique, resulting in six distinct signals.

  • Substituent Effects: The carbon atom directly attached to the chlorine (ipso-carbon) is significantly deshielded (shifted downfield). The carbon attached to the nitrogen is also strongly deshielded. The electron-donating -N(CH₃)₂ group shields the ortho and para carbons relative to the nitrogen, while the -Cl group has a more complex influence on the surrounding carbons.

Comparative ¹³C NMR Data
IsomerAromatic Carbons (δ, ppm)N(CH₃)₂ Carbon (δ, ppm)Number of Aromatic Signals
2-Chloro (ortho) ~152.8, 130.1, 127.8, 124.0, 120.4, 118.9~42.96
3-Chloro (meta) 151.7, 135.1, 130.2, 117.0, 112.9, 111.440.76
4-Chloro (para) 149.1, 128.8, 121.5, 113.740.74

Note: Data sourced from the Spectral Database for Organic Compounds (SDBS) and literature.[1]

  • Interpretation:

    • The most powerful diagnostic is simply counting the aromatic signals. The appearance of only four signals is definitive proof of the 4-chloro (para) isomer.

    • Both the 2-chloro and 3-chloro isomers will show six aromatic signals. They can be distinguished from each other by the specific chemical shifts, which reflect the unique electronic environment in each molecule.

Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While much of the spectrum can be complex, the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on a benzene ring.

Causality of Spectral Differences

The arrangement of hydrogen atoms on the aromatic ring dictates how the C-H bonds can bend out of the plane of the ring. These collective bending motions have characteristic frequencies for ortho, meta, and para substitution patterns.

  • Ortho (1,2-disubstitution): A single strong absorption band arising from four adjacent C-H wags.

  • Meta (1,3-disubstitution): Typically shows two distinct bands: one for the three adjacent C-H wags and another for the isolated C-H wag.

  • Para (1,4-disubstitution): A single strong absorption band from the two pairs of two adjacent C-H wags.

Comparative IR Data
IsomerAromatic C-H Stretch (cm⁻¹)C=C Ring Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)Key Diagnostic Feature
2-Chloro (ortho) ~3060~1590, 1490~750 (strong) Single strong band for 1,2-disubstitution.
3-Chloro (meta) ~3050~1600, 1480~770 (strong), ~680 (strong) Two strong bands for 1,3-disubstitution.
4-Chloro (para) ~3040~1605, 1500~810 (strong) Single strong band for 1,4-disubstitution.

Note: Data is characteristic for these substitution patterns and referenced from SDBS.

  • Interpretation: The C-H out-of-plane bending region provides a rapid and often conclusive method for distinguishing the isomers. The presence of one band versus two, and their specific positions, directly correlates to the substitution pattern.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Causality of Spectral Differences
  • Molecular Ion (M⁺): All three isomers have the same molecular formula (C₈H₁₀ClN) and thus the same nominal molecular weight of 155 g/mol . A key feature for all three will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. The presence of this pattern is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation: The most favorable fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage. This results in a stable, resonance-delocalized cation. This [M-15]⁺ fragment is often the base peak (the most intense peak) in the spectrum. While the primary fragmentation is identical for all three isomers, minor differences in the relative intensities of subsequent fragment ions may exist, though they are generally not as diagnostic as NMR or IR for this specific isomeric series.

G M Molecular Ion [M]⁺ m/z = 155/157 (3:1 ratio) M_15 Base Peak [M-15]⁺ m/z = 140/142 (3:1 ratio) M->M_15 - •CH₃ (alpha-cleavage)

Caption: Primary fragmentation pathway for Chloro-N,N-dimethylaniline isomers.

Comparative MS Data
IsomerMolecular Ion (m/z)Key Fragment Ion (m/z)
2-Chloro (ortho) 155/157140/142
3-Chloro (meta) 155/157140/142
4-Chloro (para) 155/157140/142
  • Interpretation: Mass spectrometry is excellent for confirming the molecular weight and the presence of a chlorine atom. However, because the primary fragmentation pathway is identical and energetically favorable for all three isomers, EI-MS alone is insufficient to differentiate them. It serves as a confirmatory technique that, when combined with NMR and IR, completes the analytical picture.

Summary and Conclusion

The unambiguous identification of the 2-, 3-, and 4-Chloro-N,N-dimethylaniline isomers is readily achievable through a systematic application of standard spectroscopic techniques. No single method provides all the answers, but together they form a self-validating system.

Master Comparison Table

TechniqueFeature2-Chloro (ortho)3-Chloro (meta)4-Chloro (para)
¹H NMR Aromatic PatternComplex MultipletComplex MultipletTwo Doublets (AA'BB')
¹³C NMR # Aromatic Signals664
IR C-H Out-of-Plane Bend~750 cm⁻¹ (1 band)~770 & 680 cm⁻¹ (2 bands)~810 cm⁻¹ (1 band)
MS Molecular Ion (m/z)155/157155/157155/157
MS Base Peak (m/z)140/142140/142140/142

This guide demonstrates that a logical, multi-technique spectroscopic workflow allows for the confident and robust differentiation of positional isomers. The key is to understand the causality—how the specific molecular structure dictates the output of each analytical method. For the practicing researcher, this approach provides a reliable framework for structural elucidation in drug development and beyond.

Experimental Protocols

The following are generalized protocols. Instrument parameters should always be optimized for the specific sample and hardware.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~5-10 mg of the aniline sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the detection coil.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters. A spectral width of ~16 ppm centered around 6 ppm is typical.

    • Use a 30° to 45° pulse angle to ensure good signal without saturation.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).

    • A spectral width of ~220 ppm is standard.

    • Use a 30° pulse angle.

    • Set a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small drop of the liquid aniline sample (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the ion source. For volatile liquids like these anilines, direct injection via a heated probe or, more commonly, separation and introduction via a Gas Chromatograph (GC-MS) is used.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).

  • Acceleration and Mass Analysis: Accelerate the newly formed ions through an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak (and its M+2 isotope peak) and analyze the major fragment ions to confirm the structure.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Versus Commercially Available 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth, objective comparison of synthesized versus commercially available 3-Chloro-N,4-dimethylaniline, a key intermediate in various synthetic pathways.[1] We will delve into the nuances of purity assessment, offering a framework grounded in robust analytical techniques and field-proven insights.

The structural integrity and purity of starting materials directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a rigorous evaluation of both in-house synthesized and commercially sourced this compound is not merely a quality control measure but a foundational step in successful drug development.

Synthesis and Potential Impurities: A Causal Analysis

The common synthetic route to this compound often involves the chlorination of N,4-dimethylaniline or the methylation of 3-chloro-4-methylaniline. A prevalent industrial method involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene.[2] Each pathway, however, presents a unique set of potential impurities.

Understanding the synthetic route is crucial as it informs the analytical strategy for impurity profiling. For instance, a synthesis starting from p-nitrotoluene might introduce isomeric impurities like other chloro-nitrotoluene derivatives.[2] The subsequent reduction step could lead to incomplete reaction, leaving residual nitro compounds, or over-reduction, resulting in dehalogenated byproducts.

Common Process-Related Impurities May Include:

  • Isomeric Impurities: Positional isomers of the chloro and methyl groups on the aniline ring.

  • Starting Material Residues: Unreacted N,4-dimethylaniline or 3-chloro-4-methylaniline.

  • Byproducts of Chlorination: Di- and tri-chlorinated species.[3][4]

  • Byproducts of Reduction: Residual nitro-intermediates or dehalogenated compounds.

  • Solvent and Reagent Residues: Trace amounts of solvents or catalysts used during synthesis and purification.[5]

The following diagram illustrates a generalized workflow for the synthesis and subsequent purity analysis.

Caption: Workflow for Synthesis and Purity Assessment.

Orthogonal Analytical Techniques for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a self-validating system of analysis. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[6] For aromatic amines like this compound, a reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of the initial mobile phase composition.

Rationale: The C18 stationary phase provides excellent separation for non-polar to moderately polar compounds. The gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid protonates the amine, reducing peak tailing.

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[7] It offers high sensitivity and the mass spectrometer provides structural information, aiding in the identification of unknown impurities.[8]

Experimental Protocol: GC-MS Analysis

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

Rationale: The DB-5ms column is a versatile, low-polarity column suitable for a wide range of analytes. The temperature program is designed to separate compounds based on their boiling points and interactions with the stationary phase. EI provides reproducible fragmentation patterns for library matching.

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also be used for quantitative analysis (qNMR).[9] The chemical shifts and coupling constants provide a unique fingerprint of the molecule and can reveal the presence of structural isomers or other impurities.[10]

Experimental Protocol: ¹H NMR Analysis

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.[11]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[11]

  • Spectrometer: 400 MHz or higher for better resolution.

Rationale: The choice of solvent can influence the chemical shifts, particularly of the amine proton. A higher field strength instrument provides better dispersion of signals, which is critical for resolving complex multiplets and identifying minor impurities.

The melting point of a solid is a sensitive indicator of its purity. Impurities typically depress and broaden the melting range.

Experimental Protocol: Melting Point Determination

  • Apparatus: Digital melting point apparatus with a controlled heating rate.

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.

  • Heating Rate: A slow heating rate (1-2 °C/min) near the expected melting point is crucial for accuracy.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Rationale: A sharp melting range close to the literature value is indicative of high purity. Commercially available 3-Chloro-4-methylaniline has a reported melting point of 25 °C.[12]

Comparative Data Analysis

The following table summarizes hypothetical data for a synthesized batch and a commercially available sample of this compound.

Analytical Technique Parameter Synthesized Sample Commercial Sample Interpretation
HPLC Purity (Area %)98.5%99.8%The commercial sample shows higher purity with fewer detectable impurities.
Impurity 1 (RT 4.2 min)0.8%0.1%Higher level of a likely process-related impurity in the synthesized batch.
Impurity 2 (RT 5.8 min)0.7%0.1%Another significant impurity present in the synthesized sample.
GC-MS Purity (Area %)98.2%99.7%Confirms HPLC findings of higher purity in the commercial sample.
Identification of Impurity 1Isomeric ByproductIsomeric Byproduct (trace)MS data suggests an isomer, a common process-related impurity.
Identification of Impurity 2Starting MaterialStarting Material (trace)Indicates incomplete reaction in the synthesis.
¹H NMR Spectral ConsistencyConsistent with structureConsistent with structureBoth samples show the expected signals for this compound.
Impurity SignalsSmall peaks in aromatic regionNo significant impurity peaksThe synthesized sample shows minor unidentifiable signals.
Melting Point Melting Range22-25 °C24-25 °CThe broader range of the synthesized sample indicates the presence of impurities.

The following diagram illustrates the logical flow of the comparative analysis.

G cluster_synthesized Synthesized this compound cluster_commercial Commercial this compound Synthesized_HPLC HPLC Data Comparative_Analysis Comparative Purity Assessment Synthesized_HPLC->Comparative_Analysis Synthesized_GCMS GC-MS Data Synthesized_GCMS->Comparative_Analysis Synthesized_NMR NMR Data Synthesized_NMR->Comparative_Analysis Synthesized_MP Melting Point Synthesized_MP->Comparative_Analysis Commercial_HPLC HPLC Data Commercial_HPLC->Comparative_Analysis Commercial_GCMS GC-MS Data Commercial_GCMS->Comparative_Analysis Commercial_NMR NMR Data Commercial_NMR->Comparative_Analysis Commercial_MP Melting Point Commercial_MP->Comparative_Analysis

Caption: Comparative Analysis Workflow.

Conclusion and Recommendations

This guide has outlined a comprehensive strategy for assessing the purity of synthesized versus commercially available this compound. The hypothetical data suggests that while in-house synthesis provides a valuable source of material, commercially available reagents often undergo more rigorous purification and quality control, resulting in higher purity.

For critical applications in drug development, it is imperative to:

  • Always characterize in-house synthesized materials thoroughly using an orthogonal suite of analytical techniques.

  • Request a Certificate of Analysis (CoA) for all commercially sourced materials and, if necessary, perform independent verification of purity.

  • Develop a deep understanding of the synthetic route to anticipate potential impurities and tailor analytical methods accordingly.

By adhering to these principles of scientific integrity and rigorous analytical validation, researchers can ensure the quality and reliability of their starting materials, a critical factor in the successful development of new therapeutics.

References

A Comparative Guide to the Reaction Products of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the products arising from key reactions involving 3-Chloro-N,4-dimethylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles of reactivity and regioselectivity. By understanding the interplay of the substituents on the aniline ring, we can predict and control reaction outcomes, enabling more efficient and targeted synthesis.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is governed by the electronic and steric effects of its three substituents on the aromatic ring: the N,N-dimethylamino group, the methyl group, and the chloro group.

  • N,N-Dimethylamino Group (-N(CH₃)₂): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[1]

  • Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.[1]

  • Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group. The electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, while the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2]

The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating -N(CH₃)₂ group is the dominant directing group.

Electrophilic Aromatic Substitution Reactions: A Comparative Analysis

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry.[1] For this compound, the primary sites of electrophilic attack are the positions ortho to the powerful N,N-dimethylamino group.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The conditions of the nitration reaction are critical in determining the product distribution.

Causality of Experimental Choice: In the presence of a strong acid like sulfuric acid, the basic nitrogen of the N,N-dimethylamino group is protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is a powerful deactivating, meta-directing group.[3][4] This dramatically alters the regioselectivity of the reaction.

Expected Products:

  • Without Strong Acid: The reaction would be directed by the -N(CH₃)₂ group, leading to substitution at the positions ortho to it.

  • With Strong Acid (e.g., H₂SO₄/HNO₃): The formation of the anilinium ion will direct the incoming nitro group to the position meta to the -N⁺H(CH₃)₂ group.

Comparative Table of Nitration Products:

Reaction ConditionMajor ProductMinor Product(s)Rationale
Mild Nitrating Agent (e.g., acetyl nitrate)3-Chloro-N,4-dimethyl-2-nitroaniline3-Chloro-N,4-dimethyl-6-nitroanilineThe powerful ortho, para-directing -N(CH₃)₂ group controls the regioselectivity.
Strong Acid (H₂SO₄/HNO₃)5-Chloro-N,2-dimethyl-3-nitroaniline-Protonation of the amino group forms a meta-directing anilinium ion.[3][4]

Experimental Protocol: Nitration of N,N-Dimethylaniline (Representative)

This protocol for N,N-dimethylaniline is representative and would require optimization for this compound.

  • In a flask equipped with a stirrer and thermometer, cool 1270 mL of concentrated sulfuric acid to 5°C in an ice bath.

  • Slowly add 363 g of N,N-dimethylaniline, keeping the temperature below 25°C.

  • Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, stir for 1 hour at 5-10°C.

  • Pour the reaction mixture into 6 L of ice and water.

  • Carefully neutralize the solution with concentrated ammonium hydroxide to precipitate the product.

  • Filter and wash the product.[5]

Diagram of Nitration Regioselectivity:

G cluster_0 Nitration in Strong Acid cluster_1 Nitration under Milder Conditions A This compound B Protonation (H₂SO₄) A->B C Anilinium Ion (-N⁺H(CH₃)₂ is meta-directing) B->C D Nitration (HNO₃) C->D E 5-Chloro-N,2-dimethyl-3-nitroaniline D->E F This compound G Nitration (e.g., AcONO₂) F->G H Ortho-substitution (-N(CH₃)₂ is o,p-directing) G->H I 3-Chloro-N,4-dimethyl-2-nitroaniline H->I

Caption: Regioselectivity of nitration is dependent on reaction conditions.

Halogenation

Halogenation, such as bromination, is another key electrophilic aromatic substitution reaction. The regioselectivity is again primarily dictated by the N,N-dimethylamino group.

Expected Products:

Given the directing effects of the substituents, bromination is expected to occur at the positions ortho to the N,N-dimethylamino group.

Comparative Table of Halogenation Products:

Halogenating AgentExpected Major ProductRationale
Br₂ in Acetic Acid3-Chloro-2-bromo-N,4-dimethylanilineThe strongly activating -N(CH₃)₂ group directs the electrophilic bromine to the ortho position.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one3-Chloro-2-bromo-N,4-dimethylanilineA milder brominating agent that can prevent over-halogenation.[6]

Experimental Protocol: Bromination of a Substituted N,N-Dimethylaniline (Representative)

This protocol for N,N-dimethyl-3-(trifluoromethyl)aniline is representative and would require optimization.

  • Dissolve 9.45 g of the substituted N,N-dimethylaniline in 200 mL of dichloromethane and cool to -10°C.

  • With stirring, add 20.5 g of finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in small portions, maintaining the temperature between -10°C and 0°C.

  • Allow the mixture to warm to room temperature over 30 minutes.

  • Extract with aqueous sodium hydroxide to remove by-products.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent to obtain the crude product.[6]

Reactions Involving the Amino Group: Diazotization and Azo Coupling

The amino group itself is a site of reactivity, most notably in the formation of diazonium salts, which are versatile intermediates.

Mechanism: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form diazonium salts.[7] These salts are weak electrophiles and can then react with electron-rich aromatic compounds (the coupling component) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.[7]

Expected Product:

When this compound is diazotized and coupled with an electron-rich partner like 2-naphthol, an azo dye is formed.

Experimental Protocol: Diazotization and Azo Coupling (Representative)

This protocol is a general representation for the synthesis of an azo dye.

Part 1: Diazotization

  • Dissolve 0.01 mol of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.

  • Dissolve 0.01 mol of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension, keeping the temperature below 5°C.[7]

Part 2: Azo Coupling

  • In a separate beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form.

  • Continue stirring for 30 minutes, maintaining a temperature below 5°C.

  • Isolate the azo dye by vacuum filtration and wash with cold water.[7]

Diagram of Azo Coupling Workflow:

G A This compound B NaNO₂, HCl 0-5°C A->B C Diazonium Salt B->C E Azo Coupling C->E D 2-Naphthol (Coupling Component) D->E F Azo Dye Product E->F

References

A Researcher's Guide to the Biological Activities of Substituted N,N-Dimethylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N,N-Dimethylaniline Scaffold

N,N-dimethylaniline, a tertiary amine derivative of aniline, serves as a foundational scaffold in the synthesis of a diverse array of organic compounds.[1][2][3] Its derivatives are not merely chemical intermediates for dyes and polymers but have emerged as a significant class of bioactive molecules with a wide spectrum of pharmacological activities.[4][5] The synthetic tractability of the N,N-dimethylaniline core allows for the introduction of various substituents on the aromatic ring and the nitrogen atom, leading to a rich chemical diversity that can be exploited for therapeutic purposes. This guide provides a comparative analysis of the principal biological activities of substituted N,N-dimethylanilines—antimicrobial, anticancer, and antioxidant—supported by experimental data and detailed methodologies to empower researchers in their quest for novel therapeutic agents. The exploration of these compounds is driven by the continuous need for new drugs to combat challenges like antimicrobial resistance and cancer.[5]

Antimicrobial Activity: A Battle Against Pathogens

Substituted N,N-dimethylaniline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The structural modifications on the N,N-dimethylaniline backbone play a crucial role in determining the potency and spectrum of their antimicrobial action.

Comparative Efficacy of Substituted N,N-Dimethylanilines

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following table summarizes the MIC values for a selection of substituted N,N-dimethylaniline derivatives and related structures against common pathogens.

Compound/Derivative ClassSubstituent(s)Test OrganismMIC (µg/mL)Reference
N-Alkyl BetainesC16 alkyl chainStaphylococcus aureus61[6]
N-Alkyl BetainesC16 alkyl chainEscherichia coli120[6]
N-Alkyl-N,N-dimethylamine OxidesC14 alkyl chainEscherichia coli31[6]
N-Alkyl-N,N-dimethylamine OxidesC14-C16 alkyl chainStaphylococcus aureus62[6]
Quinoxaline DerivativesVariousEscherichia coli8
Quinoxaline DerivativesPentacyclic structureCandida albicans16
Quinoxaline DerivativesPentacyclic structureAspergillus flavus16

Note: The table includes related N-alkylated compounds to demonstrate the broader impact of N-substitution on antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of N,N-dimethylaniline derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

  • Lipophilicity: The length of alkyl chains attached to the nitrogen atom significantly influences antimicrobial activity. There is often an optimal chain length for maximum efficacy, beyond which a "cutoff effect" is observed, potentially due to reduced solubility or micellar aggregation.[6]

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the antimicrobial potency. For instance, in some quinoxaline derivatives, electron-donating groups have been shown to increase activity, while electron-withdrawing groups decrease it.[7]

  • Steric Factors: The size and position of substituents can impact the interaction of the molecule with its biological target, thereby affecting its activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Objective: To determine the lowest concentration of a substituted N,N-dimethylaniline derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (substituted N,N-dimethylanilines)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Dilute this suspension to the final required inoculum concentration.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

A growing body of research highlights the potential of substituted N,N-dimethylanilines as anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with critical cellular processes, leading to apoptosis or cell cycle arrest.

Comparative Cytotoxicity of Substituted N,N-Dimethylanilines

The in vitro anticancer activity of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value signifies a higher cytotoxic potency. The following table presents the IC50 values of selected N,N-dimethylaniline derivatives and related compounds against different cancer cell lines.

Compound/Derivative ClassSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Choline Kinase Inhibitor (3c)3-aminophenol head, 4-(dimethylamino)pyridiniumJurkat (Leukemia)Not specified, but active[8]
Choline Kinase Inhibitor (4f)3-aminophenol head, 4-(dimethylamino)pyridiniumJurkat (Leukemia)Not specified, but active[8]
Quinoxaline Derivative (14)OCH3 groupMCF-7 (Breast Cancer)2.61[7]
Quinoxaline-Triazole Derivative (3)Aliphatic linkerTHP-1 (Leukemia)1.6[7]
Quinazolinone Derivative (4)VariousMCF-7 (Breast Cancer)0.16 - 4.65 (range for compounds 1-16)[9]
Quinazolinone Derivative (5)VariousMCF-7 (Breast Cancer)0.16 - 4.65 (range for compounds 1-16)[9]
Structure-Activity Relationship (SAR) Insights

The anticancer activity of these compounds is highly dependent on their structural features:

  • Substituent Position and Nature: The position and electronic nature of substituents on the aromatic ring can dramatically influence cytotoxicity. For example, in some series, electron-donating groups enhance anticancer activity.[7]

  • Heterocyclic Moieties: The fusion of the N,N-dimethylaniline moiety with various heterocyclic rings, such as quinoxaline or quinazolinone, has proven to be a successful strategy for developing potent anticancer agents.[7][9]

  • Linker Groups: In more complex derivatives, the nature and length of linker groups connecting different pharmacophores can significantly impact their biological activity.[8]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Objective: To determine the cytotoxic effect of substituted N,N-dimethylaniline derivatives on cancer cell lines and calculate their IC50 values.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (substituted N,N-dimethylanilines)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent like DMSO.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

MTT Assay Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Antioxidant Activity: Quenching Free Radicals

Certain substituted N,N-dimethylanilines have been shown to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. The antioxidant capacity is often evaluated by their ability to scavenge free radicals.

Comparative Antioxidant Potential

The antioxidant activity can be quantified using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. The results are often expressed as EC50 or IC50 values, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower value indicates a stronger antioxidant activity.

Compound/Derivative ClassSubstituent(s)Antioxidant AssayEC50/IC50 (µM)Reference
Flavonol DerivativePhenyl-N,N-dimethylamino groupABTSIC50 values calculated[11]
Thiazole-Derived PolyphenolsN-Methyl substitutionDPPHIC50 values reported[12]
Thiazole-Derived PolyphenolsN-Methyl substitutionABTSIC50 values reported[12]
Coumarin DerivativesHydrazide derivativesDPPHHigh activity reported

Note: The table includes related structures to illustrate the antioxidant potential of compounds containing the N,N-dimethylamino moiety.

Structure-Activity Relationship (SAR) Insights
  • Amino Group: The presence of an N,N-dimethylamino group can enhance the free-radical scavenging activity of a molecule.[11]

  • Phenolic Hydroxyl Groups: The incorporation of phenolic hydroxyl groups in the structure, often in combination with the N,N-dimethylaniline moiety, can significantly boost antioxidant capacity.

  • Overall Molecular Structure: The antioxidant potential is not solely dependent on a single functional group but is influenced by the entire molecular architecture and electronic properties.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[1]

Objective: To assess the antioxidant activity of substituted N,N-dimethylaniline derivatives by measuring their ability to scavenge the DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • Test compounds (substituted N,N-dimethylanilines)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM).

  • Preparation of Test Compound Solutions: Prepare solutions of the test compounds and the standard antioxidant at various concentrations in the same solvent.

  • Reaction Mixture: Add the DPPH solution to each well or cuvette, followed by the addition of the test compound solutions. Include a control containing only the DPPH solution and the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 or IC50 value.

DPPH Assay Logical Relationship

DPPH_Assay_Logic DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Reduction Antioxidant Antioxidant (Test Compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-N,4-dimethylaniline is a pivotal intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and specialized dyes. The efficiency, selectivity, and environmental impact of its production are critically dependent on the catalytic systems employed. This guide provides an in-depth comparative analysis of different catalysts for the key steps in the synthesis of this compound. We will dissect two primary synthetic stages: the selective catalytic hydrogenation of 2-chloro-4-nitrotoluene to form the 3-chloro-4-methylaniline intermediate, and the subsequent N-methylation to yield the final product. By examining the performance of palladium, nickel, and platinum catalysts in hydrogenation, alongside modern catalytic approaches for N-alkylation, this document offers field-proven insights and supporting data to guide researchers and process chemists in selecting the optimal synthetic strategy.

Introduction: Strategic Importance and Synthetic Pathways

The molecular architecture of this compound, featuring a chlorinated aromatic ring and a dimethylated amino group, makes it a versatile building block. The primary industrial route to this compound involves a two-step process that prioritizes safety, yield, and atom economy. This process begins with the reduction of 2-chloro-4-nitrotoluene, followed by the introduction of the N,N-dimethyl functionality.

The principal challenge in the first step is the chemoselective reduction of the nitro group in the presence of a labile carbon-chlorine bond. Aggressive catalytic conditions can lead to hydrodehalogenation, forming undesirable byproducts and reducing the overall yield. The second step, N-methylation, requires a strategy that ensures complete methylation without side reactions. This guide will compare the catalysts that address these specific challenges.

Synthetic_Workflow cluster_0 PART I: Catalytic Hydrogenation cluster_1 PART II: N-Methylation Start 2-Chloro-4-nitrotoluene Intermediate 3-Chloro-4-methylaniline Start->Intermediate H₂ / Catalyst (e.g., Pd/C, Raney Ni) Selective Nitro Reduction Byproduct Dehalogenated Impurity (4-methylaniline) Start->Byproduct Hydrodehalogenation (Side Reaction) FinalProduct This compound Intermediate->FinalProduct Methylating Agent / Catalyst (e.g., Reductive Amination)

Caption: Overall synthetic workflow for this compound.

Part I: Catalytic Hydrogenation for 3-Chloro-4-methylaniline Synthesis

The conversion of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline is the cornerstone of the synthesis. The ideal catalyst must exhibit high activity for nitro group reduction while maintaining the integrity of the C-Cl bond. Liquid-phase catalytic hydrogenation is vastly preferred over older chemical reduction methods (e.g., iron powder) due to its higher efficiency, cleaner reaction profile, and superior product purity[1].

The Causality of Catalyst Choice: Selectivity is Paramount

The primary side reaction, hydrodehalogenation, occurs when the catalyst facilitates the reductive cleavage of the C-Cl bond. This is particularly prevalent with highly active catalysts like standard Palladium or Platinum on carbon. Therefore, catalyst selection and modification are geared towards mitigating this pathway. This can be achieved by:

  • Catalyst Doping: Introducing a second metal (e.g., Fe) to a Pd catalyst can alter the electronic properties and surface morphology, suppressing the C-Cl bond activation[2].

  • Inhibitor Addition: Introducing compounds like pyridine or tin salts can selectively poison the catalyst sites responsible for dehalogenation without significantly impeding nitro reduction[2][3].

  • Support Modification: Pre-treating the activated carbon support can influence the dispersion and electronic state of the palladium, enhancing selectivity[2].

Performance Comparison of Hydrogenation Catalysts

Catalyst SystemTypical LoadingTemperature (°C)Pressure (MPa)Selectivity for 3-chloro-4-methylanilineKey Advantages & Disadvantages
Pd/C (Modified) 0.05 - 0.5% w/w80 - 1200.2 - 3.0>99%[2]Pro: High activity and excellent selectivity when modified. Recyclable.[2] Con: Higher cost than nickel; risk of dehalogenation with unmodified catalysts.
Raney Nickel 5 - 10% w/w60 - 1001.0 - 3.5~85-95% (improves with inhibitors)[3]Pro: Cost-effective and highly active.[2] Con: Prone to dehalogenation, requiring inhibitors. Pyrophoric and requires careful handling.
Pt/C 1 - 5% w/w80 - 1001.0 - 3.0Variable, often lower than Pd/CPro: Very high hydrogenation activity. Con: Generally shows lower selectivity and a higher tendency for hydrodehalogenation in this specific application.[4]

Experimental Protocol: Selective Hydrogenation using a Modified Pd-Fe/C Catalyst

This protocol is adapted from methodologies described in patent literature, emphasizing high selectivity and catalyst stability[2].

  • Reactor Preparation: Charge a high-pressure hydrogenation autoclave with 2-chloro-4-nitrotoluene (100 parts by weight) and a suitable solvent such as methanol or an alcohol-water mixture (200-400 parts).

  • Catalyst Addition: Under an inert nitrogen atmosphere, add the bimetallic Pd-Fe/C catalyst (0.1 parts by weight, ~0.1% loading). The catalyst can be prepared by co-impregnation of palladium and iron salts onto a carbon support followed by reduction.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1.5 MPa.

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 90°C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Product Isolation: Filter the reaction mixture to recover the catalyst, which can be recycled for subsequent batches. The filtrate is then subjected to distillation to remove the solvent, yielding crude 3-chloro-4-methylaniline. Further purification can be achieved by vacuum distillation. A conversion rate of 100% and a selectivity greater than 99.9% are achievable with this method[2].

Part II: Catalytic N-Methylation of 3-Chloro-4-methylaniline

Once the aniline intermediate is synthesized, the final step is the introduction of two methyl groups onto the nitrogen atom. While classical methods like the Eschweiler-Clarke reaction (using formaldehyde and formic acid) are effective, modern catalytic approaches offer milder conditions and reduced waste.

Catalytic Strategy: "Borrowing Hydrogen" and Reductive Amination

A highly efficient and green approach is the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism[5]. In this process, a catalyst (typically based on Ru or Ir) temporarily abstracts hydrogen from an alcohol (e.g., methanol) to form an aldehyde in situ. This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the same catalyst to yield the N-alkylated product. For dimethylation, this process occurs twice.

Alternative Strategy: Buchwald-Hartwig C-N Cross-Coupling

An alternative, powerful route for forming C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination[6][7][8]. While typically used to couple an aryl halide with an amine, it is a cornerstone of modern synthetic chemistry. For this specific target, one could envision coupling a precursor like 1-bromo-3-chloro-4-methylbenzene with dimethylamine. The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand which facilitates the key reductive elimination step to form the C-N bond.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)-X L₂ Complex2 Ar-Pd(II)-NR₂ L₂ Pd0->Complex1 Oxidative Addition Complex1->Complex2 Ligand Exchange & σ-Bond Metathesis HX_Base [H-Base]⁺X⁻ Complex2->Pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine HNR₂ Base Base

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-N,4-dimethylaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule is paramount to predicting its biological activity and potential off-target effects. This guide provides an in-depth technical comparison of 3-Chloro-N,4-dimethylaniline, a substituted aniline of interest in various chemical and pharmaceutical research domains.[1] We will explore its potential for cross-reactivity in key biological assays, comparing it with structurally similar compounds to provide a comprehensive profile of its selectivity.

The core principle of this guide is to not only present data but to explain the causality behind the experimental choices and the interpretation of the results. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness of the findings.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound is a substituted aniline with a molecular formula of C8H10ClN.[1] Its structure, featuring a chloro group at the meta-position, a methyl group at the para-position, and a methylated amino group, gives it distinct electronic and steric properties.[1] While it serves as a versatile synthetic intermediate, its biological activity and potential for cross-reactivity are not extensively documented in publicly available literature.[1][2]

Cross-reactivity, the binding of a molecule to targets other than its intended one, can lead to unforeseen biological effects, toxicity, or misleading results in screening assays.[3][4] Therefore, a thorough investigation of the cross-reactivity of this compound is crucial for any research or development program involving this compound.

This guide will focus on three key areas of biological assessment:

  • Immunoassay Cross-Reactivity: To determine the specificity of antibodies that might be developed for its detection or to assess its interference in existing immunoassays for similar compounds.

  • Off-Target Cellular Effects: To evaluate its broader impact on cellular health and identify potential unintended biological pathways it may modulate.

  • Enzyme and Receptor Binding: To characterize its interaction with key physiological targets, such as cytochrome P450 enzymes, which are critical for drug metabolism.

Comparative Framework: Structural Analogs of this compound

To provide a meaningful comparison, we will evaluate this compound alongside a panel of structurally related compounds. The choice of these comparators is critical for understanding the structure-activity relationships that govern cross-reactivity.

  • 3-Chloro-4-methylaniline: The unmethylated parent amine, to assess the impact of N-methylation.[5]

  • 3,4-Dichloroaniline: To evaluate the effect of an additional chloro group instead of a methyl group.[6][7]

  • N,N-Dimethylaniline: The parent dimethylated aniline, to understand the contribution of the chloro and methyl substitutions on the phenyl ring.

  • Aniline: The fundamental parent structure.

Immunoassay Cross-Reactivity: A Competitive ELISA Approach

For small molecules like this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format for assessing antibody binding and cross-reactivity.[8][9][10] This assay format relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Experimental Rationale

The core of this assay is the generation of a specific polyclonal or monoclonal antibody to this compound. The cross-reactivity of this antibody is then tested against our panel of structural analogs. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of analog at 50% inhibition) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests good specificity.

Detailed Protocol: Competitive ELISA for this compound
  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or OVA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-3-Chloro-N,4-dimethylaniline antibody and either the standard (this compound) or the test compound (structural analogs) at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again to remove unbound antibodies and compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: A final wash step is performed.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Reading: The absorbance is read at 450 nm using a microplate reader.

Hypothetical Data: Immunoassay Cross-Reactivity
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
3-Chloro-4-methylaniline5020%
3,4-Dichloroaniline2005%
N,N-Dimethylaniline5002%
Aniline>1000<1%

This hypothetical data suggests that the antibody is highly specific for this compound, with some cross-reactivity observed for the unmethylated parent amine. The presence of a second chloro group or the absence of any ring substitutions significantly reduces binding.

Off-Target Effects in Cell-Based Assays

Beyond antibody binding, it is crucial to understand the broader cellular effects of this compound. Cell-based assays can reveal potential off-target liabilities such as cytotoxicity or unintended pathway modulation.

Experimental Workflow: Cytotoxicity and Off-Target Assessment

Caption: Workflow for assessing cellular off-target effects.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its structural analogs for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50).

Hypothetical Data: Comparative Cytotoxicity
CompoundCC50 (µM)
This compound 75
3-Chloro-4-methylaniline150
3,4-Dichloroaniline50
N,N-Dimethylaniline250
Aniline500

This hypothetical data suggests that the addition of a second chloro group in 3,4-dichloroaniline increases cytotoxicity compared to this compound. The N-methylation appears to increase cytotoxicity compared to the unmethylated form. Both ring substitutions increase cytotoxicity compared to the parent aniline and N,N-dimethylaniline structures.

Enzyme and Receptor Binding: Probing for Specific Interactions

To further delineate the biological activity of this compound, investigating its binding to specific protein targets is essential. Cytochrome P450 (CYP) enzymes are a critical family of metabolic enzymes, and inhibition of these can lead to significant drug-drug interactions.[6]

Experimental Approach: Cytochrome P450 Inhibition Assay

A common method to assess CYP inhibition is to use a fluorescent probe substrate that is metabolized by a specific CYP isoform into a fluorescent product. The ability of a test compound to inhibit this reaction is then measured.

Detailed Protocol: CYP3A4 Inhibition Assay (Fluorescent)
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (as a source of CYP3A4), a fluorescent probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC), and a NADPH regenerating system in a buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or its analogs to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of the metabolized product.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50).

Hypothetical Data: Cytochrome P450 (CYP3A4) Inhibition
CompoundCYP3A4 Inhibition IC50 (µM)
This compound 25
3-Chloro-4-methylaniline50
3,4-Dichloroaniline15
N,N-Dimethylaniline>100
Aniline>100

This hypothetical data indicates that 3,4-dichloroaniline is the most potent inhibitor of CYP3A4 in this set, followed by this compound. The N-methylation appears to increase the inhibitory activity. The parent anilines show weak to no inhibition.

Synthesis and Conclusion: A Comparative Overview

The comprehensive analysis of this compound and its structural analogs through a series of well-defined biological assays provides a clearer understanding of its specificity and potential for cross-reactivity.

Caption: Summary of this compound's biological profile.

Based on our hypothetical data, this compound exhibits a desirable profile of high specificity in immunoassays. Its moderate cytotoxicity and CYP3A4 inhibition suggest that while it is biologically active, it may have a safer profile than more heavily halogenated analogs like 3,4-dichloroaniline.

This guide underscores the importance of a multi-faceted approach to characterizing small molecules. By employing a suite of robust and well-validated biological assays, researchers can build a comprehensive understanding of a compound's activity, specificity, and potential liabilities, thereby accelerating the drug discovery and development process.

References

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 3-Chloro-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of progress. Yet, the lifecycle of these chemicals extends beyond the laboratory bench, culminating in a responsibility that is paramount to both personal and environmental safety: proper disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Chloro-n,4-dimethylaniline, a compound demanding meticulous attention due to its inherent toxicological and ecotoxicological profile. Our approach is rooted in a deep understanding of chemical reactivity, regulatory compliance, and field-proven safety protocols, ensuring a self-validating system of waste management.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is crucial. As a chlorinated aromatic amine, this compound is classified as toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Core Hazard Profile:
Hazard ClassificationGHS CategoryKey Considerations
Acute Toxicity, OralCategory 3Toxic if ingested.[1]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye IrritationCategory 2Causes serious eye irritation.[1]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Hazardous to the Aquatic Environment (Acute)Category 1Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic)Category 1Very toxic to aquatic life with long lasting effects.[1]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This includes, but is not limited to:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1][2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to its final destruction.

Step 1: Waste Segregation - The First Line of Defense

The cardinal rule of hazardous waste management is meticulous segregation. This compound and materials contaminated with it must be collected as halogenated organic waste .

Causality: Mixing halogenated compounds with non-halogenated organic solvents can complicate and increase the cost of disposal.[3] High-temperature incineration is required for halogenated waste to ensure the complete destruction of the molecule and prevent the formation of highly toxic dioxins and furans.[4][5]

Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • This container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Never mix this compound waste with other waste streams such as non-halogenated solvents, aqueous waste, or solid waste.

Step 2: Container Management and Labeling - Ensuring Clarity and Compliance

Proper container management and labeling are mandated by regulatory bodies and are critical for the safety of all personnel who may handle the waste.

Protocol:

  • The waste container must be in good condition, free from leaks or residues on the exterior.

  • From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE ".[6]

  • The label must also include the full chemical name: "This compound " and a clear indication of its concentration or quantity.[6]

  • Keep the container closed at all times except when adding waste.[6]

Step 3: Accumulation and Storage - A Controlled Environment

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

Protocol:

  • The SAA should be a well-ventilated area, away from sources of ignition or incompatible chemicals.

  • Store the waste container in secondary containment to prevent the spread of material in case of a leak.

  • Adhere to institutional limits for the volume of hazardous waste stored in an SAA.

Disposal Decision and Execution: The Path to Destruction

The recommended and most environmentally responsible method for the final disposal of this compound is incineration by a licensed and approved hazardous waste disposal company.

Understanding the Technology: High-Temperature Incineration

Halogenated organic compounds require incineration at high temperatures, typically above 1100°C, to ensure their complete destruction.[4] This process breaks the carbon-halogen bonds and converts the organic material into carbon dioxide, water, and acidic gases (such as hydrogen chloride), which are then scrubbed from the exhaust stream.

Regulatory Considerations: EPA Waste Codes

While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under one or more of the following categories, depending on its origin and concentration:

  • F-listed wastes: These are wastes from non-specific sources. If used as a solvent, it could potentially be classified under codes for halogenated solvents.

  • K-listed wastes: These are wastes from specific industrial processes. For example, K083 is for distillation bottoms from aniline production, and K103 is for process residues from aniline extraction.[7]

  • P- and U-listed wastes: These are for discarded commercial chemical products. The specific listing would depend on whether the chemical is considered acutely hazardous (P-list) or toxic (U-list).

Your institution's Environmental Health and Safety (EHS) department will be responsible for making the final waste code determination.

Arranging for Disposal

Protocol:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department.

  • Provide them with all necessary information, including the properly labeled container and any accompanying waste profile sheets.

  • EHS will then arrange for the collection and transportation of the waste by a licensed hazardous waste contractor.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.

  • Reporting: Report all spills to your institution's EHS department.

First Aid Measures:
  • If Swallowed: Get emergency medical help immediately.[1]

  • If on Skin: Take off immediately all contaminated clothing and wash the affected area with plenty of water. Get emergency medical help immediately.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Move the person into fresh air.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Contractor Generation Waste Generation (this compound) Segregation Segregate as Halogenated Organic Waste Generation->Segregation Labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name Segregation->Labeling Storage Store in designated Satellite Accumulation Area Labeling->Storage Pickup Contact EHS for Pickup Storage->Pickup Transport Licensed Contractor Transports Waste Pickup->Transport Incineration High-Temperature Incineration (>1100°C) Transport->Incineration

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.